molecular formula C19H33N3O2 B15549996 PhotoClick Sphingosine

PhotoClick Sphingosine

Numéro de catalogue: B15549996
Poids moléculaire: 335.5 g/mol
Clé InChI: CNCJUDANJBAFRY-WOKGBUJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PhotoClick Sphingosine is a useful research compound. Its molecular formula is C19H33N3O2 and its molecular weight is 335.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E,2S,3R)-2-amino-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-2-3-11-14-19(21-22-19)15-12-9-7-5-4-6-8-10-13-18(24)17(20)16-23/h1,10,13,17-18,23-24H,3-9,11-12,14-16,20H2/b13-10+/t17-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJUDANJBAFRY-WOKGBUJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1(N=N1)CCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC1(N=N1)CCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is PhotoClick Sphingosine and how does it work?

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

PhotoClick Sphingosine is a powerful bifunctional chemical probe designed for the advanced study of sphingolipid metabolism and their interactions with proteins within a cellular context.[1][2][3] This innovative tool integrates two key functionalities: a photo-activatable diazirine group and a terminal alkyne moiety, enabling both covalent cross-linking to interacting biomolecules and subsequent bioorthogonal labeling.[2]

This guide provides a detailed technical overview of this compound, its mechanism of action, experimental protocols, and data interpretation for researchers in lipid biology, cell signaling, and drug discovery.

Core Concepts: How this compound Works

This compound is an analog of the natural sphingoid base, sphingosine, a fundamental building block of complex sphingolipids and a signaling molecule in its own right.[1][2] Its utility as a research tool stems from two key chemical modifications:

  • Photo-affinity Labeling (PAL): The diazirine ring is a compact, photo-activatable group.[2] Upon irradiation with UV light, it forms a highly reactive carbene intermediate that can covalently bind to nearby molecules, effectively "capturing" transient and stable interactions between the sphingolipid analog and its binding partners, primarily proteins.[1][2]

  • Click Chemistry: The terminal alkyne group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[2] This enables the attachment of a wide range of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[1][2]

The bifunctional nature of this compound allows for a powerful experimental workflow: metabolic labeling of cells with the probe, followed by UV-induced cross-linking to capture interactions, and finally, click chemistry-mediated tagging for visualization or proteomic analysis.[1]

Sphingolipid Metabolism and the Role of this compound

Once introduced to cells, this compound is processed by the endogenous enzymatic machinery of the sphingolipid metabolic pathway.[1][4] It serves as a substrate for ceramide synthases, which acylate it to form PhotoClick Ceramide. This can be further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[5] This metabolic incorporation allows researchers to trace the trafficking and localization of these lipids and identify proteins that interact with them at various stages of their life cycle.[1][5]

To ensure that the probe primarily reports on sphingolipid metabolism and not other pathways, it is crucial to use cell lines deficient in sphingosine-1-phosphate lyase (SGPL1).[1][6] SGPL1 degrades sphingosine-1-phosphate, and its absence prevents the breakdown of the this compound backbone and its potential incorporation into glycerolipids, thus maintaining the specificity of the labeling.[6]

Visualizing the Workflow and Pathways

The following diagrams illustrate the key processes involved in the use of this compound.

G Sphingolipid Metabolism Pathway cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Cycle cluster_2 Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingomyelin->Ceramide SMase ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP Ethanolamine_Phosphate Hexadecenal + Ethanolamine Phosphate S1P->Ethanolamine_Phosphate SGPL1 PhotoClick_Sphingosine PhotoClick Sphingosine PhotoClick_Ceramide PhotoClick Ceramide PhotoClick_Sphingosine->PhotoClick_Ceramide CerS PhotoClick_Complex PhotoClick Complex Sphingolipids PhotoClick_Ceramide->PhotoClick_Complex Various Enzymes

Caption: Overview of the major sphingolipid metabolic pathways and the entry of this compound.

G This compound Experimental Workflow Start Start: SGPL1-/- Cells Incubation Metabolic Labeling: Incubate cells with This compound Start->Incubation Wash1 Wash cells to remove excess probe Incubation->Wash1 UV_Irradiation Photo-crosslinking: UV Irradiation (e.g., 365 nm) to capture interactions Wash1->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Click_Reaction Click Chemistry: Add Azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore) Cell_Lysis->Click_Reaction Analysis Downstream Analysis Click_Reaction->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Imaging Proteomics Affinity Purification (for Biotin tag) Analysis->Proteomics Proteomics MS Mass Spectrometry (Protein Identification and Quantification) Proteomics->MS

Caption: A generalized workflow for studying protein-sphingolipid interactions using this compound.

Caption: The key chemical transformations of this compound: photo-crosslinking and click chemistry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound, derived from published literature.

Table 1: Recommended Experimental Conditions

ParameterValueNotesReference
Cell LineSGPL1 knockout (e.g., HeLa, MEFs)Essential for specificity to sphingolipid metabolism.[1][6]
This compound Concentration0.5 - 6 µMOptimal concentration should be determined for each cell type to balance signal and potential toxicity.[5]
Incubation Time10 min - 4 hoursDependent on the specific metabolic process being investigated.[5]
Chase Period0 - 60+ minutesAllows for tracking the probe through different cellular compartments.[5]
UV Cross-linking Wavelength~365 nm[1]
UV Cross-linking Duration15 minutes on ice[7]

Table 2: Example of Quantitative Proteomics Data - Proteins Enriched with this compound

ProteinGeneFunctionSpectral Counts (+UV)Spectral Counts (-UV)Fold Enrichment
Flotillin-1FLOT1Scaffolding protein in lipid rafts25212.5
Prohibitin-2PHB2Mitochondrial protein, various roles18118.0
ATP synthase subunit alphaATP5F1AMitochondrial ATP synthesis32310.7
14-3-3 protein zeta/deltaYWHAZSignal transduction15115.0
Voltage-dependent anion-selective channel protein 2VDAC2Mitochondrial outer membrane channel21210.5

Note: The data in this table is representative and compiled from information suggesting high-confidence interactors. Actual values will vary based on the specific experiment.[1][7]

Detailed Experimental Protocols

I. Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate SGPL1 knockout cells on appropriate cultureware (e.g., 10 cm dishes for proteomics, glass coverslips for microscopy) and grow to 70-80% confluency.

  • Starvation (Optional): For certain applications, cells can be starved in serum-free medium for 1-2 hours prior to labeling to enhance probe uptake.

  • Probe Preparation: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 1 µM).

  • Labeling: Remove the culture medium from the cells and add the this compound-containing medium. Incubate for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Chase (Optional): If tracking lipid trafficking, remove the labeling medium, wash the cells once with complete medium, and then incubate in fresh complete medium for the desired chase period (e.g., 30 minutes).

  • Washing: After labeling (and chase, if applicable), wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe.

II. Photo-crosslinking
  • Preparation: Place the washed cell culture plates on ice.

  • UV Irradiation: Irradiate the cells with a UV lamp (e.g., a hand-held 365 nm UV lamp) at a close distance for 15 minutes. Ensure consistent distance and irradiation time across all samples.

  • Cell Harvesting: After irradiation, immediately proceed to cell lysis. For proteomics, scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

III. Cell Lysis and Protein Precipitation
  • Lysis: Resuspend the cell pellet in a lysis buffer containing 1% SDS in PBS with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete lysis.

  • Protein Precipitation: Precipitate the proteins from the lysate using a methanol/chloroform precipitation method to remove lipids and other contaminants.

IV. Click Chemistry Reaction
  • Resuspension: Resuspend the protein pellet in a buffer compatible with the click reaction (e.g., PBS with 1% SDS).

  • Reagent Preparation: Prepare fresh stock solutions of the click chemistry reagents:

    • Azide-reporter (e.g., 10 mM Azide-Biotin in DMSO)

    • Copper(II) sulfate (B86663) (CuSO4) (e.g., 50 mM in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM in water)

    • Sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)

  • Reaction Mix: In a microcentrifuge tube, combine the protein lysate with the click chemistry reagents in the following order, vortexing gently after each addition:

    • Azide-reporter (to a final concentration of 100-200 µM)

    • THPTA (to a final concentration of 1 mM)

    • CuSO4 (to a final concentration of 0.5 mM)

  • Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

V. Downstream Processing for Mass Spectrometry
  • Affinity Purification (for Biotin-tagged proteins):

    • Incubate the click-reacted lysate with streptavidin-coated magnetic beads for 2 hours at room temperature with gentle rotation to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest the proteins overnight with a protease such as trypsin.

  • Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt them using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant) to identify and quantify the proteins. Compare the results from the UV-irradiated samples to the non-irradiated controls to identify proteins that are specifically enriched upon cross-linking.

Conclusion

This compound is a versatile and powerful tool for the in-depth investigation of sphingolipid biology.[1] By combining metabolic labeling, photo-crosslinking, and click chemistry, it enables the identification and quantification of protein-sphingolipid interactions in their native cellular environment.[1][2] The detailed protocols and data provided in this guide serve as a valuable resource for researchers aiming to employ this technology to unravel the complex roles of sphingolipids in health and disease.

References

PhotoClick Sphingosine: A Technical Guide to its Mechanism and Application in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of PhotoClick Sphingosine (B13886) (pacSph), a powerful bifunctional chemical probe for investigating sphingolipid metabolism and interactions. Sphingolipids are not merely structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes. Understanding their dynamic behavior and interactions is paramount for elucidating disease mechanisms and developing novel therapeutics. PhotoClick Sphingosine, equipped with a photoactivatable diazirine group and a clickable alkyne moiety, offers a unique advantage in trapping and identifying these transient interactions within a live cell context. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its application, presents quantitative proteomic data from key studies, and visualizes the associated metabolic pathways and experimental workflows.

Introduction to this compound

This compound is a chemically engineered analog of sphingosine, a fundamental building block of sphingolipids.[1][2] Its design incorporates two key functional groups that enable a two-step process of covalent cross-linking and subsequent detection.[1][3]

  • Photoactivatable Diazirine Group: This moiety remains inert until activated by UV light (around 350 nm). Upon photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, effectively "trapping" interacting proteins.[1][3]

  • Clickable Alkyne Group: This terminal alkyne handle allows for the specific attachment of a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) via a highly efficient and bioorthogonal click chemistry reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]

This dual functionality allows researchers to metabolically incorporate the probe into cellular sphingolipid pathways, capture its interacting partners in situ, and then enrich or visualize these complexes for analysis.

Mechanism of Action in Lipid Metabolism

This compound is designed to mimic endogenous sphingosine and is thus processed by the cell's natural metabolic machinery. Once introduced to cells, it enters the de novo sphingolipid synthesis pathway. Key metabolic fates of this compound include its conversion to more complex sphingolipids such as ceramide, sphingomyelin, and glycosphingolipids.[4]

A critical consideration for the use of this compound is the potential for its degradation via the sphingolipid catabolic pathway. The enzyme sphingosine-1-phosphate lyase (SGPL1) can cleave sphingosine-1-phosphate, leading to the incorporation of the probe's photoactivatable and clickable fragments into glycerolipid metabolism, resulting in non-specific labeling. To circumvent this, experiments utilizing this compound are often performed in SGPL1-deficient cell lines, ensuring that the probe remains within the sphingolipid metabolic network.[4][5]

The general mechanism of action unfolds as follows:

  • Metabolic Incorporation: this compound is taken up by cells and metabolized into various sphingolipid species, distributing throughout the cell's membrane systems.

  • Photo-crosslinking: Upon irradiation with UV light, the diazirine group is activated, forming covalent bonds with proteins in close proximity to the this compound-containing lipid.

  • Click Chemistry: After cell lysis, the alkyne handle on the cross-linked sphingolipid is used to attach a biotin or fluorophore tag via click chemistry.

  • Analysis: Biotin-tagged protein-lipid complexes can be enriched using streptavidin beads for identification and quantification by mass spectrometry. Fluorescently tagged complexes can be visualized by microscopy to study their subcellular localization.[5]

Quantitative Proteomic Data

A seminal study by Haberkant et al. (2016) utilized this compound to perform a chemoproteomic profiling of sphingolipid-interacting proteins in SGPL1-deficient mouse embryonic fibroblasts.[6] This work identified over 180 novel sphingolipid-binding proteins, providing a valuable resource for the field. The following table summarizes a selection of the high-confidence protein interactors identified in this study, showcasing the diversity of proteins that associate with sphingolipids.

Protein (Gene Name)UniProt IDDescriptionCellular ComponentBiological Process
ATP synthase subunit alpha (Atp5a1)P54381Catalytic subunit of mitochondrial ATP synthase.MitochondrionATP synthesis
Flotillin-1 (Flot1)Q60989Scaffolding protein in lipid raft microdomains.Plasma membraneSignal transduction, membrane trafficking
Ras-related protein Rab-7a (Rab7a)P51149Key regulator of endo-lysosomal trafficking.Late endosome, lysosomeVesicle-mediated transport
Lysosomal integral membrane protein 2 (Scarb2)Q8R139Lysosomal membrane protein involved in lipid transport.Lysosome membraneLipid transport
Programmed cell death 6-interacting protein (Pdc6ip/Alix)Q9WUL8Involved in endosomal sorting and cytokinesis.Cytosol, endosomeEndosomal transport, apoptosis
14-3-3 protein zeta/delta (Ywhaz)P63104Adapter protein involved in signal transduction.CytoplasmSignal transduction, cell cycle
Prohibitin-2 (Phb2)Q99N52Mitochondrial protein with roles in respiration and morphology.MitochondrionMitochondrial organization, cell proliferation
Translocating chain-associated membrane protein 1 (Tram1)P49958Component of the ER translocon complex.Endoplasmic reticulumProtein translocation
Calnexin (Canx)P35565ER chaperone protein involved in glycoprotein (B1211001) folding.Endoplasmic reticulumProtein folding
Stomatin (Stom)P30932Scaffolding protein in lipid rafts.Plasma membraneIon channel regulation, membrane traffic

This table is a representative selection adapted from the supplementary data of Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology, 11(1), 222-230.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for dissecting the role of sphingolipids in various signaling pathways. Below are diagrams illustrating the central role of sphingolipids in metabolism and a typical experimental workflow for using this probe.

sphingolipid_metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Central Central Hub cluster_Catabolism Catabolism Ser_PalCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Ser_PalCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS GlcCer Glucosylceramide Ceramide->GlcCer Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP1/2 Degradation Hexadecenal + Phosphoethanolamine S1P->Degradation SGPL1 pacSph PhotoClick Sphingosine pacSph->Sphingosine Mimics

Caption: Overview of Sphingolipid Metabolism.

experimental_workflow cluster_cell_culture 1. Cell Culture & Labeling cluster_crosslinking 2. Photo-Crosslinking cluster_click_reaction 3. Lysis & Click Chemistry cluster_analysis 4. Enrichment & Analysis A Culture SGPL1-/- cells B Incubate with This compound A->B C Wash cells to remove unbound probe B->C D Irradiate with UV light (~350 nm) on ice C->D E Lyse cells D->E F Add Biotin-Azide and CuAAC reagents E->F G Incubate to attach biotin tag F->G H Enrich biotinylated proteins with Streptavidin beads G->H I On-bead digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantification J->K

Caption: Experimental Workflow for Proteomic Profiling.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature and provide a general framework for utilizing this compound for proteomic analysis. Optimization may be required for specific cell types and experimental goals.

Cell Culture and Labeling
  • Cell Seeding: Plate SGPL1-deficient cells (e.g., MEFs or CRISPR/Cas9-edited HeLa cells) on appropriate culture dishes. Grow to a confluency of 80-90%.

  • Probe Preparation: Prepare a working solution of this compound. A stock solution in ethanol (B145695) (e.g., 6 mM) can be diluted in pre-warmed culture medium (e.g., DMEM with delipidated fetal bovine serum) to a final concentration of 0.5-6 µM.[5] It is recommended to sonicate the working solution to ensure homogeneity.

  • Labeling: Remove the culture medium from the cells and wash twice with fresh, pre-warmed medium. Add the this compound-containing medium to the cells.

  • Incubation (Pulse): Incubate the cells for a specified period (e.g., 10-30 minutes) at 37°C. This "pulse" time can be varied to study the kinetics of sphingolipid metabolism.

  • Chase (Optional): After the pulse, the probe-containing medium can be replaced with fresh medium, and the cells can be incubated for various "chase" periods to track the metabolic fate of the incorporated probe.

UV Photo-Crosslinking
  • Washing: After the labeling/chase period, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound probe.

  • Irradiation: Place the culture dish on ice and remove the lid. Irradiate the cells with UV light at a wavelength of 350-365 nm. A typical dose is around 2-3 J/cm². The irradiation time will depend on the lamp intensity.

  • Cell Harvesting: After crosslinking, immediately harvest the cells by scraping in ice-cold PBS. Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

Cell Lysis and Click Chemistry
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors). Lyse the cells by sonication or other appropriate methods on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. A typical cocktail for a 1 mg protein sample may include:

    • Biotin-Azide (from a 10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO)

    • Copper(II) sulfate (B86663) (CuSO₄) (from a 50 mM stock in water)

  • Reaction: Add the click reaction cocktail to the cell lysate. Incubate at room temperature for 1-2 hours with gentle rotation.

Protein Enrichment and Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the protein from the lysate by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Pellet the precipitated protein by centrifugation at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Streptavidin Enrichment: Add high-capacity streptavidin agarose (B213101) beads to the resuspended protein solution. Incubate for 2 hours at room temperature with rotation to capture the biotinylated protein-lipid complexes.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing SDS concentration (e.g., 1% SDS, 0.5% SDS, 0.1% SDS in PBS) followed by washes with PBS is recommended.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Reduce the proteins with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Conclusion and Future Perspectives

This compound has emerged as an indispensable tool for the cell-based analysis of protein-sphingolipid interactions. Its ability to be metabolically incorporated into a variety of sphingolipids and to covalently capture interacting proteins in a time-resolved manner provides unprecedented insights into the dynamic nature of the sphingolipidome. The application of this probe, particularly when combined with quantitative proteomics, has significantly expanded our understanding of the cellular machinery that governs sphingolipid transport, metabolism, and signaling.

Future applications of this compound and similar bifunctional probes will likely involve their use in more complex biological systems, such as primary cells, organoids, and even whole organisms, facilitated by advancements in genome editing technologies. Furthermore, coupling this approach with super-resolution microscopy and advanced mass spectrometry techniques will undoubtedly continue to unravel the intricate roles of sphingolipids in health and disease, paving the way for the identification of novel drug targets and therapeutic strategies.

References

The Advent of PhotoClick Sphingosine: A Technical Guide to its Discovery and Application in Unraveling Sphingolipid Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A groundbreaking bifunctional molecule, PhotoClick Sphingosine (B13886) (pacSph), is revolutionizing the study of sphingolipid metabolism and protein-lipid interactions. Developed by Haberkant et al. in 2016, this innovative chemical probe allows for the direct visualization and identification of sphingolipid-binding proteins within the complex cellular environment.[1] This technical guide provides an in-depth overview of PhotoClick Sphingosine, its discovery, and detailed protocols for its application, aimed at researchers, scientists, and drug development professionals.

This compound is a unique analog of sphingosine, a fundamental building block of complex sphingolipids. Its innovative design incorporates two key features: a photoactivatable diazirine group and a clickable terminal alkyne moiety.[2] This dual functionality allows for covalent cross-linking to interacting biomolecules upon photoactivation and subsequent bioorthogonal labeling for visualization and affinity purification.[2]

Core Properties and Specifications

PropertyValueReference
Chemical Name (2S,3R,E)-2-amino-13-(3-(pent-4-yn-1-yl)-3H-diazirin-3-yl)tridec-4-ene-1,3-diol--INVALID-LINK--
Molecular Formula C₁₉H₃₃N₃O₂[3]
Molecular Weight 335.5 g/mol [3]
Purity ≥95%[3]
Formulation A solution in ethanol[3]
Solubility Soluble in ethanol[3]
λmax 349 nm[3]
Storage -20°C[3]
Stability ≥ 2 years[3]

Unveiling the Sphingolipid Interactome: A Powerful Discovery Tool

The true power of this compound lies in its ability to map protein-sphingolipid interactions on a proteome-wide scale. When introduced to cells, pacSph is metabolized and integrated into the endogenous sphingolipid pathways, effectively distributing the photoactivatable and clickable functionalities throughout the cellular sphingolipidome.[1][2] Upon UV irradiation, the diazirine group forms a reactive carbene that covalently cross-links to nearby proteins.[2] The alkyne handle then allows for the "clicking" of a reporter tag, such as biotin (B1667282), for affinity purification and subsequent identification of the cross-linked proteins by mass spectrometry.

A seminal study by Haberkant et al. utilized this approach in sphingosine-1-phosphate lyase (SGPL1) deficient mouse embryonic fibroblasts (MEFs) to identify over 180 novel sphingolipid-binding proteins, providing an invaluable resource for understanding the global cellular interplay between sphingolipids and their interacting proteins.[1] The use of SGPL1 deficient cells is crucial in certain experimental setups to prevent the degradation of the sphingosine backbone and channel the metabolism of pacSph towards the synthesis of complex sphingolipids.

Experimental Protocols

Cell Labeling with this compound

This protocol is adapted from the work of Haberkant et al. (2016) and is optimized for HeLa cells. Researchers should optimize concentrations and incubation times for their specific cell lines.

Materials:

  • This compound (pacSph)

  • Ethanol

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Delipidated Fetal Bovine Serum (FBS)

  • Cell culture plates

  • HeLa cells (or other cell line of interest)

Procedure:

  • Prepare a 6 mM stock solution of this compound in ethanol.

  • Culture cells to the desired confluency.

  • Prepare the labeling medium: Dilute the pacSph stock solution in pre-warmed (37°C) DMEM containing delipidated FBS to a final concentration of 0.5 µM. For a 12 mL working solution, add 1 µL of the 6 mM stock solution.

  • Incubate and sonicate: Incubate the working solution at 37°C for 5 minutes, followed by sonication for 5 minutes, and another 5-minute incubation at 37°C to ensure homogenous mixing.

  • Wash cells: Wash the cultured cells twice with DMEM/delipidated FBS.

  • Label cells: Incubate the cells with the 0.5 µM pacSph labeling medium for 30 minutes at 37°C.

  • Wash cells: Wash the cells three times with DMEM/delipidated FBS to remove excess probe.

  • Chase period (optional): A chase period in label-free medium can be performed to follow the metabolic fate of the labeled sphingolipids.

Photo-Crosslinking and Affinity Purification

This protocol outlines the general steps for capturing and enriching proteins that interact with this compound-derived lipids.

Materials:

  • Labeled cells from the previous protocol

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper catalyst, reducing agent)

  • Streptavidin-conjugated beads

  • Wash buffers

  • Elution buffer

Procedure:

  • UV Crosslinking: Irradiate the labeled cells with UV light (e.g., 365 nm) on ice for 15-60 minutes to induce photo-crosslinking.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize proteins and lipids.

  • Click Chemistry: Perform a copper-catalyzed or copper-free click reaction to attach a biotin tag to the alkyne group of the cross-linked pacSph.

  • Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-lipid complexes.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Downstream Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry for protein identification.

Visualizing the Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

sphingolipid_metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase ComplexSphingo Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingo Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Sphingosine SPP ComplexSphingo->Ceramide PhotoClickSphingo This compound (pacSph) PhotoClickSphingo->Ceramide Metabolic Incorporation

Caption: Simplified overview of the sphingolipid metabolic pathway.

experimental_workflow CellCulture 1. Cell Culture (e.g., HeLa SGPL1-/-) Labeling 2. Labeling with This compound CellCulture->Labeling UVCrosslinking 3. UV Crosslinking (365 nm) Labeling->UVCrosslinking Lysis 4. Cell Lysis UVCrosslinking->Lysis ClickReaction 5. Click Reaction (Biotin-Azide) Lysis->ClickReaction AffinityPurification 6. Affinity Purification (Streptavidin Beads) ClickReaction->AffinityPurification MassSpec 7. Mass Spectrometry (LC-MS/MS) AffinityPurification->MassSpec DataAnalysis 8. Protein Identification & Data Analysis MassSpec->DataAnalysis

Caption: Experimental workflow for identifying sphingolipid-interacting proteins.

logical_relationship pacSph This compound (pacSph) Diazirine Photoactivatable Diazirine Group pacSph->Diazirine Alkyne Clickable Alkyne Moiety pacSph->Alkyne Crosslinking Covalent Crosslinking to Interacting Proteins Diazirine->Crosslinking UV Light Bioorthogonal Bioorthogonal Labeling Alkyne->Bioorthogonal Click Chemistry Identification Identification of Interacting Proteins Crosslinking->Identification Bioorthogonal->Identification via Affinity Purification Visualization Visualization of Sphingolipid Localization Bioorthogonal->Visualization

Caption: Functional components and applications of this compound.

References

The Role of PhotoClick Sphingosine in Elucidating Sphingolipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of PhotoClick Sphingosine (B13886) as a powerful chemical tool for the investigation of sphingolipid signaling pathways. Sphingolipids are a class of lipids that are not only critical structural components of cellular membranes but also serve as key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The dynamic and complex nature of sphingolipid metabolism and signaling has necessitated the development of innovative tools to study their function in living systems. PhotoClick Sphingosine, a bifunctional analog of sphingosine, has emerged as a valuable probe for dissecting these intricate pathways.

Introduction to this compound

This compound is a synthetically modified sphingosine molecule designed for the dual purposes of photo-crosslinking and bioorthogonal "click" chemistry.[1][2] Its structure incorporates two key modifications:

  • A photoactivatable diazirine ring : Upon exposure to UV light, this group forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, effectively "capturing" interacting proteins and lipids in close proximity.[1][3]

  • A terminal alkyne group : This functional group allows for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][4]

This dual functionality allows researchers to first trap the transient and dynamic interactions of sphingolipids within the cell and then to visualize or isolate the resulting complexes for further analysis.[1]

Integration into Sphingolipid Metabolism

When introduced to cells, this compound is recognized by the cellular machinery and enters the endogenous sphingolipid metabolic pathways.[2][4] It serves as a substrate for various enzymes, leading to its incorporation into more complex sphingolipids such as ceramides, sphingomyelins, and glycosphingolipids. This metabolic labeling approach allows for the tracking of sphingolipid flux through different cellular compartments and signaling cascades.[5][6] To prevent the degradation of the probe and its metabolites, it is often used in cells deficient in sphingosine-1-phosphate lyase (SGPL1).[7][8]

Key Sphingolipid Signaling Pathways

This compound is instrumental in studying several key sphingolipid signaling pathways. The main pathways are the de novo synthesis pathway, the salvage pathway, and the sphingosine-1-phosphate (S1P) signaling pathway.

De Novo Sphingolipid Synthesis and Salvage Pathways

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of sphingoid bases, which are then acylated to form ceramides. The salvage pathway involves the breakdown of complex sphingolipids in the lysosomes and late endosomes, recycling sphingosine for the re-synthesis of ceramides.[9][10] Ceramide acts as a central hub in sphingolipid metabolism.[11][12]

Diagram 1: Overview of Sphingolipid Metabolism.
Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[11] S1P can act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate diverse cellular functions.[9][13] Generally, ceramide and S1P have opposing effects, with ceramide often promoting apoptosis and S1P promoting cell survival and proliferation.[11]

Diagram 2: S1P Receptor Downstream Signaling.

Experimental Applications and Protocols

This compound enables two primary experimental approaches: visualization of sphingolipid trafficking and identification of sphingolipid-protein interactions.

Visualization of Sphingolipid Trafficking by Fluorescence Microscopy

By "clicking" a fluorescent reporter to this compound after metabolic labeling, researchers can visualize the subcellular localization of the probe and its metabolites.

Microscopy_Workflow cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Fixation & Permeabilization cluster_click_imaging Click Reaction & Imaging A Seed cells on glass-bottom dishes B Incubate with This compound A->B C Chase in normal medium B->C D Fix cells with paraformaldehyde C->D E Permeabilize cells (e.g., with Saponin) D->E F Perform Click Reaction with fluorescent azide (B81097) E->F G Wash and mount for imaging F->G H Acquire images using confocal microscopy G->H I Image analysis and quantification H->I

Diagram 3: Experimental Workflow for Fluorescence Microscopy.

Detailed Protocol: Fluorescence Microscopy of Sphingolipid Trafficking [7]

  • Cell Seeding: Plate cells (e.g., HeLa cells, ideally SGPL1-knockout) on glass-bottom microscopy dishes to achieve 50-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a working solution of 0.5 µM this compound in pre-warmed DMEM with delipidated fetal bovine serum (FBS).

    • Wash cells twice with DMEM/delipidated FBS.

    • Incubate cells with the this compound working solution for 30 minutes at 37°C.

  • Chase Period:

    • Wash cells three times with DMEM/delipidated FBS.

    • Incubate cells in normal growth medium for 1-2 hours at 37°C to allow for metabolic incorporation and trafficking of the probe.

  • Fixation and Permeabilization:

    • Wash cells three times with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with a buffer containing 0.1% saponin (B1150181) in PBS for 10 minutes.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 647 Azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a compatible buffer system.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips using an appropriate mounting medium.

    • Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

Identification of Sphingolipid-Interacting Proteins by Chemoproteomics

This approach combines metabolic labeling, UV crosslinking, click chemistry, and mass spectrometry to identify proteins that interact with sphingolipids in their native cellular environment.

Proteomics_Workflow cluster_label_crosslink Labeling & Crosslinking cluster_lysis_click Lysis & Biotinylation cluster_enrich_digest Enrichment & Digestion cluster_ms_analysis Mass Spectrometry & Data Analysis A Metabolically label cells with This compound B Irradiate cells with UV light to induce crosslinking A->B C Lyse cells to solubilize protein-lipid complexes B->C D Perform Click Reaction with azide-biotin C->D E Enrich biotinylated complexes using streptavidin beads D->E F Wash beads to remove non-specific binders E->F G On-bead digestion of proteins (e.g., with trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Protein identification and quantification H->I J Bioinformatic analysis of interacting proteins I->J

Diagram 4: Experimental Workflow for Chemoproteomics.

Detailed Protocol: Chemoproteomic Profiling of Sphingolipid-Interacting Proteins

  • Metabolic Labeling and Crosslinking:

    • Label cells with this compound as described in the microscopy protocol (steps 2 and 3).

    • Wash cells with cold PBS and irradiate with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce crosslinking.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a buffer containing detergents (e.g., SDS) to solubilize proteins and lipids.

    • Perform the click reaction by adding an azide-functionalized biotin tag, copper(II) sulfate, and a reducing agent to the cell lysate. Incubate for 1-2 hours at room temperature.

  • Enrichment of Crosslinked Complexes:

    • Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with a series of stringent wash buffers (containing different detergents and salts) to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using a protease such as trypsin.

    • Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins that were crosslinked to the this compound probe.

    • Quantitative proteomics approaches (e.g., label-free quantification or isotopic labeling) are used to determine the enrichment of proteins in the this compound-labeled samples compared to controls.

Quantitative Data Presentation

The output of a chemoproteomics experiment is a list of identified proteins with associated quantitative data. This data is typically presented in a table format, allowing for the identification of high-confidence interacting partners.

Table 1: Representative Quantitative Proteomics Data for this compound-Interacting Proteins

Protein IDGene NameProtein NameCellular LocalizationFold Enrichment (pacSph/Control)p-value
P60709ACTBActin, cytoplasmic 1Cytoskeleton1.20.45
P04075GNASGuanine nucleotide-binding protein G(s) subunit alphaPlasma membrane8.70.001
Q9Y224CERT1Ceramide transfer proteinEndoplasmic reticulum, Golgi15.2<0.0001
Q13439SGPL1Sphingosine-1-phosphate lyase 1Endoplasmic reticulum12.5<0.0001
P41227CERS2Ceramide synthase 2Endoplasmic reticulum10.8<0.001
Q99574SMPD1Sphingomyelin phosphodiesterase 1Lysosome9.30.002
P21810S1PR1Sphingosine-1-phosphate receptor 1Plasma membrane7.90.005

This table is a representative example and does not reflect data from a single specific experiment. The listed proteins are known to be involved in sphingolipid metabolism and signaling.

Conclusion

This compound is a versatile and powerful tool for the study of sphingolipid signaling. Its bifunctional nature enables both the spatial tracking of sphingolipid metabolism and the identification of novel protein-sphingolipid interactions within a cellular context. The detailed protocols and workflows provided in this guide offer a framework for researchers to employ this technology to gain deeper insights into the complex roles of sphingolipids in health and disease, and to identify potential new targets for therapeutic intervention.

References

An In-depth Technical Guide to Photoactivatable and Clickable Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipids are fundamental cellular components that serve not only as structural building blocks for membranes but also as critical signaling molecules and energy reservoirs[1]. The dynamic and often transient nature of lipid interactions, particularly with proteins, makes them challenging to study using conventional biochemical methods. Photoactivatable and clickable lipid probes have emerged as powerful chemical tools to overcome these hurdles. These sophisticated molecular probes are engineered with photoreactive groups for covalent capture of binding partners and bioorthogonal "clickable" handles for subsequent detection and analysis. This guide provides a comprehensive overview of the design, mechanism, and application of these probes, offering detailed protocols and a summary of their quantitative performance for professionals in life sciences and drug development.

Core Concepts and Design Principles

Photoactivatable and clickable lipid probes are synthetic lipid analogs designed to mimic their natural counterparts while incorporating latent functionalities for capturing and reporting on their molecular interactions in a spatiotemporally controlled manner.

Key Components

Most probes consist of three key elements: a lipid scaffold, a photoreactive group, and a bioorthogonal handle.[2]

  • Lipid Scaffold: This forms the core of the probe and is designed to resemble a specific lipid class, such as a fatty acid, phospholipid, or sterol, to ensure proper biological recognition and localization.[2] The structural similarity of the probe to the parent lipid is crucial to minimize off-target effects and ensure selective enrichment of true protein ligands.[2]

  • Photoreactive Group: Typically a diazirine or benzophenone (B1666685) moiety, this group remains inert until activated by UV light.[3] Upon photolysis, it forms a highly reactive carbene or radical species that rapidly and indiscriminately forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[2][3] Diazirines are often preferred due to their small size, which is less likely to disrupt natural interactions.[4][5]

  • Bioorthogonal Handle: This is a chemically inert functional group that does not react with biological molecules. The most common handles are terminal alkynes or azides, which are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) — reactions collectively known as "click chemistry".[3][4] This handle allows for the specific attachment of reporter tags (e.g., fluorophores or biotin) for downstream visualization or enrichment.[2]

Some advanced designs, known as trifunctional probes , also include a photocleavable "caging" group. This group renders the lipid biologically inactive until it is removed by a specific wavelength of light, allowing researchers to initiate a signaling cascade with high temporal precision before trapping the resulting interactions.[2][6]

G cluster_0 Probe Designs cluster_1 Functional Moieties bifunctional Lipid Scaffold Photoreactive Group (e.g., Diazirine) Click Handle (e.g., Alkyne) trifunctional Lipid Scaffold Photoreactive Group (e.g., Diazirine) Click Handle (e.g., Alkyne) Photocleavable Cage bifunctional_label Bifunctional Probe (Interaction Capture & Labeling) trifunctional_label Trifunctional Probe (Controlled Activation, Capture, & Labeling) photoreactive Photoreactive Group (UV-Activated Crosslinking) click_handle Click Handle (Bioorthogonal Ligation) cage Photocleavable Cage (Light-Induced Activation)

Fig. 1: Core designs of photoactivatable and clickable lipid probes.
Mechanism of Action

The utility of these probes lies in a sequential, two-step process:

  • Photo-crosslinking: Cells or lysates are incubated with the lipid probe, allowing it to incorporate into membranes and interact with binding partners. Irradiation with a specific wavelength of UV light (typically ~350-365 nm) activates the photoreactive group, which then forms a covalent bond with any molecule in its immediate proximity, providing a "snapshot" of the interaction.[2][7]

  • Bioorthogonal Ligation (Click Chemistry): After crosslinking, the "clicked" handle is used to attach a reporter molecule. For example, an alkyne-containing probe can be reacted with an azide-biotin tag for affinity purification of the crosslinked proteins, or with an azide-fluorophore for visualization via fluorescence microscopy or in-gel analysis.[2][8]

Applications in Research and Drug Development

These probes provide a versatile platform for investigating lipid biology in a variety of contexts, from basic research to therapeutic development.

  • Mapping Protein-Lipid Interactomes: A primary application is the unbiased, proteome-wide identification of protein-lipid interactions (PLIs) in their native cellular environment.[2] By using a biotin (B1667282) tag for enrichment followed by mass spectrometry, researchers can identify both known and novel binding partners of specific lipids, revealing new regulatory mechanisms and potential drug targets.[2][7]

  • Studying Lipid Metabolism and Trafficking: Clickable lipid analogs that lack a photoreactive group are widely used to trace metabolic pathways.[9][10] Cells are fed alkyne-tagged precursors (e.g., fatty acids), which are incorporated into complex lipids through endogenous enzymatic machinery.[11] Subsequent click-based detection allows for the sensitive tracking of lipid synthesis, turnover, and transport, often analyzed by mass spectrometry or fluorescence imaging.[8][12] This approach avoids the use of radioisotopes and offers high sensitivity and rapid sample processing.[13][14]

  • Live-Cell Imaging and Spatiotemporal Control: The combination of photoactivation and fluorescence labeling enables high-resolution imaging of lipid localization and dynamics in living cells.[2][15] Trifunctional probes offer an even greater level of control, allowing researchers to release a bioactive lipid at a specific time and place within a cell and then capture the immediate downstream interaction events.[6]

  • Drug Discovery and Target Validation: These probes can identify novel proteins that are "ligandable" by lipid-like molecules, opening new avenues for therapeutic intervention.[2] Furthermore, photoactivatable lipids are being incorporated into drug delivery systems, such as liposomes and nanoparticles, to enable light-triggered release of therapeutic cargo at a target site, which can improve efficacy and reduce side effects.[16][17][18]

Quantitative Data Summary

The performance of lipid probes can be quantified by several metrics, including labeling efficiency, detection sensitivity, and the extent of target engagement. The table below summarizes key quantitative data reported in the literature.

ParameterLipid Probe / MethodValueApplication ContextReference
Detection Limit Alkyne-labeled triacylglycerol with click-MS0.1 pmolMass spectrometry-based lipidomics[12]
Species Coverage Alkyne-labeled fatty acids in hepatocytes250 species across 17 lipid classesMass spectrometry-based lipidomics[12]
Labeling Time Alkyne fatty acid labeling in hepatocytes150-250 species identified5-minute pulse labeling[11]
Labeling Time Alkyne fatty acid labeling in hepatocytesUp to 1000 species identified1-hour pulse labeling[11]
Drug Release Efficiency Doxorubicin from photoactivatable LNPs65-70%Light-triggered drug delivery[17][19]
Probe Incorporation Propargylcholine into total choline (B1196258) phospholipids>50% replacement after 24hMetabolic labeling in cultured cells[8]

Experimental Methodologies and Protocols

This section provides a generalized protocol for a typical chemoproteomics experiment aimed at identifying the interacting proteins of a specific lipid using a bifunctional (photoactivatable and clickable) probe.

Experimental Workflow: Chemoproteomic Profiling

G cluster_workflow Experimental Workflow start 1. Cell Culture & Probe Incubation uv 2. Photo-Crosslinking (UV Irradiation) start->uv lysis 3. Cell Lysis uv->lysis click 4. Click Reaction (Attach Biotin Tag) lysis->click enrich 5. Affinity Purification (Streptavidin Beads) click->enrich digest 6. On-Bead Digestion (Trypsin) enrich->digest ms 7. LC-MS/MS Analysis digest->ms data 8. Data Analysis & Protein Identification ms->data

Fig. 2: Workflow for identifying protein-lipid interactions.
Detailed Protocol

1. Cell Culture and Probe Incubation:

  • Plate mammalian cells (e.g., HeLa or HEK293T) and grow to 80-90% confluency.
  • Prepare a stock solution of the photoactivatable/clickable lipid probe in DMSO.
  • Replace the culture medium with serum-free medium containing the lipid probe at a final concentration of 10-50 µM.
  • Incubate for 1-4 hours at 37°C to allow for probe incorporation into cellular membranes. Include a DMSO-only vehicle control.

2. Photo-Crosslinking:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
  • Place the culture plate on ice and irradiate with UV light (e.g., 365 nm) for 5-15 minutes using a UV lamp. The optimal time and distance from the light source should be empirically determined.
  • Critical Control: Prepare a non-irradiated control plate that is processed identically to the UV-treated plate to identify non-covalently bound proteins.

3. Cell Lysis:

  • After irradiation, harvest the cells by scraping into ice-cold lysis buffer (e.g., RIPA buffer containing protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the proteome.
  • Determine the protein concentration using a BCA or Bradford assay.

4. Click Chemistry Reaction (CuAAC):

  • To 1 mg of protein lysate, add the click chemistry reaction components. A typical reaction mixture includes:
  • Azide-Biotin tag (e.g., 100 µM)
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM)
  • Copper(II) sulfate (B86663) (CuSO₄) (1 mM)
  • Vortex and incubate at room temperature for 1-2 hours with gentle rotation.

5. Affinity Purification of Biotinylated Proteins:

  • Add streptavidin-coated magnetic beads to the reaction mixture.
  • Incubate for 1 hour at room temperature with rotation to capture biotinylated protein-lipid complexes.
  • Wash the beads extensively to remove non-specifically bound proteins: once with 0.2% SDS in PBS, twice with PBS, and twice with water.

6. On-Bead Digestion for Mass Spectrometry:

  • Resuspend the beads in an ammonium (B1175870) bicarbonate buffer.
  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
  • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
  • Collect the supernatant containing the peptides for analysis.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot.
  • Enriched proteins are identified by comparing spectral counts or peptide intensities between the UV-irradiated sample and the non-irradiated control.

Visualization of a Target Signaling Pathway

Photoactivatable probes are invaluable for dissecting signaling pathways. For example, trifunctional diacylglycerol (DAG) probes can be used to study the recruitment of Protein Kinase C (PKC) to the plasma membrane, a key event in many signaling cascades.

G cluster_pathway Studying DAG-PKC Signaling probe 1. Caged DAG Probe (Inactive, in Membrane) light1 Light (400 nm) probe->light1 Uncaging active_dag 2. Active DAG (Cage Removed) light1->active_dag pkc_recruit 3. PKC Recruited to Membrane active_dag->pkc_recruit Biological Response light2 UV Light (365 nm) pkc_recruit->light2 Capture crosslink 4. Photo-Crosslinking (DAG-PKC Complex Trapped) light2->crosslink analysis 5. Click & Analyze (Identify PKC) crosslink->analysis

Fig. 3: Using a trifunctional probe to dissect a signaling event.

Conclusion

Photoactivatable and clickable lipid probes represent a significant advancement in chemical biology, providing unprecedented tools to explore the complex world of lipid function. By enabling the covalent capture and identification of lipid-protein interactions, tracing metabolic fluxes, and visualizing dynamic processes in living cells, these probes are accelerating our understanding of fundamental biology and opening new frontiers in drug discovery. Their continued development and application promise to further unravel the intricate roles of lipids in health and disease.

References

PhotoClick Sphingosine: A Technical Guide to Tracking Sphingolipid Trafficking and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PhotoClick Sphingosine (pacSph), a powerful chemical tool for the advanced study of sphingolipid trafficking, metabolism, and protein interactions within a cellular context. This document details the core principles of pacSph technology, provides structured quantitative data, and offers detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Introduction to this compound

This compound is a synthetically modified analog of sphingosine, a fundamental building block of sphingolipids.[1][2] This bifunctional probe is engineered with two key chemical moieties: a photoactivatable diazirine ring and a clickable alkyne group.[3][4] This dual functionality allows for the covalent crosslinking of pacSph to nearby molecules upon UV irradiation and the subsequent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and bioorthogonal click chemistry reaction.[1][2]

Once introduced to living cells, this compound is processed by the endogenous enzymatic machinery, integrating into various sphingolipid metabolic pathways.[5] This allows for the labeling and tracking of newly synthesized sphingolipids, providing a dynamic view of their subcellular localization and transport.[6] A critical consideration for the use of pacSph is that in many cell types, sphingosine-1-phosphate lyase (SGPL1) can degrade the probe, leading to the labeling of other lipid classes. Therefore, the use of SGPL1-deficient cell lines is often recommended to ensure the specificity of sphingolipid labeling.[7]

The ability to photo-crosslink pacSph-derived lipids to interacting proteins enables the identification and characterization of sphingolipid-binding proteins, offering insights into the complex regulatory networks governed by these lipids.[6] This makes this compound an invaluable tool for dissecting the intricate roles of sphingolipids in cellular signaling, membrane organization, and disease pathogenesis.

Quantitative Data Presentation

Table 1: Quantitative Analysis of this compound Metabolites via Mass Spectrometry

This table presents representative data on the relative abundance of different sphingolipid species derived from this compound in a cellular system. Such data is typically acquired using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Sphingolipid MetaboliteRelative Abundance (%)
PhotoClick-Ceramide45 ± 5
PhotoClick-Sphingomyelin30 ± 4
PhotoClick-Glucosylceramide15 ± 3
PhotoClick-Sphingosine-1-P5 ± 1
Unmetabolized this compound5 ± 2

Table 2: Co-localization Analysis of this compound-Derived Lipids with Organelle Markers

This table provides example quantitative co-localization data, often determined using Pearson's or Manders' correlation coefficients from fluorescence microscopy images.[10][11]

Organelle MarkerCo-localization Coefficient (Pearson's)
GM130 (cis-Golgi)0.85 ± 0.07
TGN46 (trans-Golgi Network)0.78 ± 0.09
Calnexin (Endoplasmic Reticulum)0.32 ± 0.05
LAMP1 (Lysosomes)0.25 ± 0.04
Wheat Germ Agglutinin (Plasma Membrane)0.65 ± 0.11

Table 3: Quantitative Proteomics of this compound-Interacting Proteins

This table illustrates the type of quantitative data obtained from a chemical proteomics experiment to identify sphingolipid-binding proteins. Data is typically presented as fold-enrichment of a protein in the this compound pull-down compared to a control.[3][6]

ProteinGeneCellular LocalizationFold Enrichment (pacSph/Control)p-value
Ceramide transfer proteinCERTCytosol, ER-Golgi15.2<0.001
Sphingomyelin synthase 1SGMS1Golgi apparatus12.5<0.001
Glucosylceramide synthaseUGCGGolgi apparatus10.8<0.001
Caveolin-1CAV1Plasma membrane8.3<0.005
Annexin A2ANXA2Plasma membrane6.1<0.01

Experimental Protocols

Metabolic Labeling of Live Cells with this compound

This protocol describes the metabolic labeling of cultured mammalian cells with this compound.

Materials:

  • This compound (pacSph) stock solution (e.g., 6 mM in ethanol)[7]

  • Cultured mammalian cells (e.g., HeLa or SGPL1-deficient cells) plated on glass-bottom dishes or coverslips[7]

  • Dulbecco's Modified Eagle Medium (DMEM) with and without fetal bovine serum (FBS)[7]

  • Delipidated FBS[7]

  • Phosphate-buffered saline (PBS)

Procedure:

  • One day prior to the experiment, seed cells to achieve 60-70% confluency on the day of labeling.[7]

  • On the day of the experiment, wash the cells twice with warm DMEM without FBS.[7]

  • Prepare the labeling medium by diluting the this compound stock solution to a final concentration of 0.5-5 µM in DMEM supplemented with delipidated FBS. A typical starting concentration is 0.5 µM.[7] It is recommended to sonicate the labeling medium for 5 minutes to ensure homogeneity.[7]

  • Incubate the cells with the labeling medium for 30 minutes to 4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.[7]

  • After the "pulse" labeling, wash the cells three times with warm DMEM containing 10% FBS to remove excess this compound.[7]

  • "Chase" the labeled lipids by incubating the cells in complete culture medium (DMEM with 10% FBS) for a desired period (e.g., 1 to 4 hours) to allow for metabolic conversion and trafficking of the probe.[7]

  • Proceed with fixation for imaging or with the photo-crosslinking protocol.

Click Chemistry Reaction for Fluorescence Imaging

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to the alkyne handle of this compound.

Materials:

  • Labeled cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Click chemistry reaction cocktail:

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide) (1-10 µM)

    • Copper(II) sulfate (B86663) (CuSO4) (1 mM)

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (5 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM)

  • PBS

Procedure:

  • After the chase period, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the click chemistry reaction cocktail immediately before use. In a microcentrifuge tube, mix the components in the following order: PBS, azide-fluorophore, CuSO4, and finally TCEP or sodium ascorbate. The TBTA ligand can be pre-mixed with the CuSO4 solution.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain for nuclei (e.g., with DAPI) and other cellular structures as needed.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Photo-Crosslinking and Enrichment of Sphingolipid-Binding Proteins

This protocol describes the procedure for identifying proteins that interact with this compound-derived lipids.

Materials:

  • Cells labeled with this compound

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Biotin-azide

  • Click chemistry reaction components (as in 3.2)

  • Streptavidin-conjugated beads

  • SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents

Procedure:

  • Following the pulse-chase labeling with this compound, wash the cells with ice-cold PBS.

  • Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes to induce crosslinking. The optimal irradiation time should be determined empirically.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Perform a click reaction on the cell lysate by adding biotin-azide and the click chemistry reaction components. Incubate for 1 hour at room temperature.

  • Capture the biotinylated protein-lipid complexes by incubating the lysate with streptavidin-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide identification.

Mandatory Visualizations

Sphingolipid Metabolism and Signaling Pathway

Sphingolipid_Metabolism_and_Signaling cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway (Lysosome/Endosome) cluster_golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Glucosylceramide->Ceramide Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Complex_GSL->Glucosylceramide PhotoClick_Sph This compound PhotoClick_Cer PhotoClick Ceramide PhotoClick_Sph->PhotoClick_Cer CerS PhotoClick_SM PhotoClick Sphingomyelin PhotoClick_Cer->PhotoClick_SM SMS PhotoClick_GlcCer PhotoClick Glucosylceramide PhotoClick_Cer->PhotoClick_GlcCer GCS

Caption: Overview of sphingolipid metabolism and the integration of this compound.

Experimental Workflow for Tracking Sphingolipid Trafficking

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SGPL1-/- HeLa) Pulse_Labeling 2. Pulse Labeling (this compound) Cell_Culture->Pulse_Labeling Chase 3. Chase (Allow metabolic conversion & trafficking) Pulse_Labeling->Chase Fixation_Perm 4. Fixation & Permeabilization Chase->Fixation_Perm Click_Reaction 5. Click Reaction (Azide-Fluorophore) Fixation_Perm->Click_Reaction Imaging 6. Fluorescence Microscopy Click_Reaction->Imaging Data_Analysis 7. Image & Data Analysis (Co-localization, Intensity) Imaging->Data_Analysis

Caption: Step-by-step workflow for visualizing sphingolipid trafficking.

Workflow for Photo-Crosslinking and Proteomics

Proteomics_Workflow Pulse_Chase 1. Pulse-Chase with This compound UV_Crosslinking 2. UV Photo-Crosslinking (365 nm) Pulse_Chase->UV_Crosslinking Cell_Lysis 3. Cell Lysis UV_Crosslinking->Cell_Lysis Click_Biotin 4. Click Reaction (Biotin-Azide) Cell_Lysis->Click_Biotin Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Click_Biotin->Affinity_Purification Elution 6. Elution of Protein Complexes Affinity_Purification->Elution Analysis 7. Analysis (SDS-PAGE / Mass Spectrometry) Elution->Analysis

Caption: Workflow for identifying sphingolipid-interacting proteins.

References

Unveiling the Sphere of Influence: A Technical Guide to Probing Sphingolipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Their interactions with proteins are central to their function, and dissecting these complex relationships is paramount for understanding disease pathogenesis and developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of the use of chemical probes to investigate sphingolipid-protein interactions, offering detailed methodologies and data for researchers in the field.

Introduction: The Dynamic World of Sphingolipids

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. Key bioactive sphingolipids include ceramide, sphingosine, and sphingosine-1-phosphate (S1P), each with distinct and sometimes opposing roles in cellular signaling.[1][2][3][4][5] Ceramide, for instance, is often associated with pro-apoptotic and anti-proliferative signals, while S1P typically promotes cell survival and proliferation.[4] The intricate balance and subcellular localization of these lipids are tightly regulated by a complex network of metabolic enzymes.

The "sphingolipid rheostat," the balance between ceramide and S1P levels, is a critical determinant of cell fate. Understanding how these lipids interact with their protein targets is essential for deciphering their signaling cascades and identifying potential points of therapeutic intervention.

Chemical Probes: Illuminating the Sphingolipid Interactome

The study of lipid-protein interactions is inherently challenging due to the hydrophobic nature of lipids and the often transient and low-affinity nature of these interactions. Chemical probes have emerged as powerful tools to overcome these hurdles, enabling the identification and characterization of sphingolipid-binding proteins in their native cellular environment.[4][6][7][8][9][10]

These probes are synthetic analogs of natural sphingolipids that incorporate specific functional groups to facilitate the detection and isolation of interacting proteins. The most common types of sphingolipid chemical probes include:

  • Photo-affinity Probes: These probes contain a photo-reactive group, such as a diazirine or an aryl azide (B81097), that upon UV irradiation forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[6][7][11][12][13]

  • Clickable Probes: These probes feature a bioorthogonal handle, typically a terminal alkyne or azide, which allows for the specific and efficient attachment of reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via "click chemistry" reactions.[4][6][8][9][10]

  • Bifunctional Probes: Combining the features of both photo-affinity and clickable probes, these versatile tools allow for UV-induced cross-linking to interacting proteins, followed by the attachment of a reporter tag for subsequent analysis.[6][14]

The design and synthesis of these probes are critical for their successful application. The modifications should be minimal to ensure that the probe mimics the behavior of the endogenous sphingolipid as closely as possible.

Key Experimental Methodologies

This section provides detailed protocols for the key experiments utilizing chemical probes to study sphingolipid-protein interactions.

Photo-affinity Labeling (PAL) for Identification of Interacting Proteins

This protocol describes a general workflow for identifying sphingolipid-binding proteins using photo-affinity labeling followed by proteomic analysis.[11][12][13]

Materials:

  • Cells of interest

  • Photoactivatable sphingolipid probe (e.g., pac-Ceramide)

  • UV irradiation source (e.g., 350 nm UV lamp)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated beads (if the probe has a biotin tag or a clickable handle for biotinylation)

  • Mass spectrometer

Protocol:

  • Cell Culture and Probe Incubation:

    • Culture cells to the desired confluency.

    • Incubate the cells with the photoactivatable sphingolipid probe at an optimized concentration and for a specific duration to allow for cellular uptake and interaction with target proteins.

  • UV Cross-linking:

    • Wash the cells to remove excess probe.

    • Irradiate the cells with UV light at the appropriate wavelength (e.g., 350 nm) and for a predetermined time to induce covalent cross-linking between the probe and interacting proteins.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer to solubilize proteins.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification of Cross-linked Proteins:

    • If the probe contains a biotin tag, incubate the cell lysate with streptavidin-conjugated beads to capture the probe-protein complexes.

    • If the probe has a clickable handle, perform a click reaction with a biotin-azide or biotin-alkyne tag, followed by affinity purification with streptavidin beads.

  • Proteomic Analysis:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).

Click Chemistry-Based Proteomics for Sphingolipid Interactome Profiling

This protocol outlines the use of clickable sphingolipid probes for the enrichment and identification of interacting proteins.[4][8][9][10]

Materials:

  • Cells of interest

  • Clickable sphingolipid probe (e.g., alkyne-modified ceramide)

  • Click chemistry reaction components (e.g., copper(I) catalyst, TBTA ligand, azide-biotin tag)

  • Lysis buffer

  • Streptavidin-conjugated beads

  • Mass spectrometer

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the clickable sphingolipid probe.

    • Lyse the cells to obtain a protein extract.

  • Click Reaction:

    • To the cell lysate, add the click chemistry reaction components: the corresponding azide or alkyne-biotin tag, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction mixture to allow for the covalent attachment of the biotin tag to the probe-protein complexes.

  • Affinity Purification:

    • Incubate the reaction mixture with streptavidin-conjugated beads to enrich for the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the interacting proteins.

In Situ Visualization of Sphingolipid-Protein Interactions using Proximity Ligation Assay (PLA)

This protocol describes a method to visualize the proximity of a sphingolipid and a protein of interest within intact cells.[1][15][16][17][18]

Materials:

  • Cells grown on coverslips

  • Cross-linkable and clickable ceramide analog (e.g., pacFACer)

  • Primary antibodies against the protein of interest and against the ceramide (or a tag on the probe) raised in different species.

  • PLA probes (secondary antibodies conjugated to oligonucleotides)

  • Ligation and amplification reagents

  • Fluorescence microscope

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with the cross-linkable ceramide analog.

    • Induce cross-linking by UV irradiation.

  • Click Reaction (optional but recommended):

    • Perform a click reaction to attach a fluorophore to the cross-linked probe for colocalization studies.

  • Immunostaining and PLA:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against the protein of interest and the ceramide.

    • Incubate with PLA probes (anti-species secondary antibodies with attached oligonucleotides).

    • Perform the ligation reaction to circularize the oligonucleotides when the probes are in close proximity.

    • Amplify the circular DNA template via rolling circle amplification.

    • Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

  • Imaging:

    • Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents a detected interaction.

Data Presentation: Quantitative Insights into Sphingolipid-Protein Interactions

The following tables summarize quantitative data from various studies on sphingolipid-protein interactions, providing a valuable resource for comparison and hypothesis generation.

Table 1: Dissociation Constants (Kd) of Sphingolipid-Protein Interactions

SphingolipidInteracting ProteinMethodKd ValueReference
Sphingosine-1-Phosphate (S1P)S1P Receptor 1 (S1P1)Computational40 nM[17]
---------------

Table 2: IC50 Values of Inhibitors for Sphingolipid Metabolizing Enzymes

EnzymeInhibitorIC50 ValueReference
Sphingosine-1-phosphate receptor Edg-1Sphingosine 1-phosphate0.16 - 1.4 nM[19]
Sphingosine-1-phosphate receptor Edg-1FTY720 phosphate0.01 - 0.28 nM[19]
Sphingosine-1-phosphate lyase 1Fingolimod17,000 - 52,000 nM[2]
Sphingosine-1-phosphate lyase 11-Benzyl-4-[(3R)-4-(5-cyanopyridin-2-yl)-3-methylpiperazin-1-yl]phthalazine-6-carbonitrile24.0 - 93.5 nM[2]
Spns2 (S1P transporter)SLF80821178 (11i)51 ± 3 nM[20]
Alkaline Ceramidase 3 (ACER3)Compound 02~1 µM[21]

Table 3: Selected Ceramide-Binding Proteins Identified by Chemical Proteomics

ProteinFunctional CategoryIdentification MethodReference
HPCA, HPCAL1, NCS1, VSNL1Neuronal calcium sensor familyYeast surface cDNA display[22]
Prostaglandin D2 synthaseEnzyme (binds ceramide-1-phosphate)Yeast surface cDNA display[22]
CERT (Ceramide Transfer Protein)Lipid transportPhoto-affinity labeling with pacCer[6]
StarD7Lipid transport/mitochondrial functionPhoto-affinity labeling with pacCer[6]
TRAM1, TRAM2Protein translocationPhoto-affinity labeling with pac-C7-Cer[23]
Raf-1KinasePhoto-affinity labeling with TID-ceramide[24]
PKC alpha and deltaKinasesPhoto-affinity labeling with TID-ceramide[24]
cPLA2PhospholipasePhoto-affinity labeling with TID-ceramide[24]
Cathepsin DProteasePhoto-affinity labeling with TID-ceramide[24]

Visualizing the Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key sphingolipid signaling pathways and experimental workflows.

Sphingolipid_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolysis Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK Sphingomyelin->Ceramide SMase S1P->Sphingosine SPP Hexadecenal + PE Hexadecenal + PE S1P->Hexadecenal + PE SPL

Caption: Overview of Sphingolipid Metabolism.

Ceramide_Signaling Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide PP2A PP2A Ceramide->PP2A PKCζ PKCζ Ceramide->PKCζ Cathepsin D Cathepsin D Ceramide->Cathepsin D Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Apoptosis Apoptosis PP2A->Apoptosis PKCζ->Apoptosis Cathepsin D->Apoptosis

Caption: Simplified Ceramide Signaling Pathway.

S1P_Signaling S1P S1P S1PR S1P Receptor S1P->S1PR G-protein G-protein S1PR->G-protein PI3K/Akt PI3K/Akt G-protein->PI3K/Akt Ras/MAPK Ras/MAPK G-protein->Ras/MAPK PLC PLC G-protein->PLC Cell Survival Cell Survival PI3K/Akt->Cell Survival Proliferation Proliferation Ras/MAPK->Proliferation Migration Migration PLC->Migration

Caption: Overview of S1P Signaling.

PAL_Workflow cluster_cell In-cell Steps cluster_lysis Post-lysis Steps cluster_analysis Analysis Incubate cells with photo-probe Incubate cells with photo-probe UV Cross-linking UV Cross-linking Incubate cells with photo-probe->UV Cross-linking Cell Lysis Cell Lysis UV Cross-linking->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Elution Elution Affinity Purification->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification

Caption: Photo-affinity Labeling Workflow.

Click_Chemistry_Workflow cluster_cell In-cell/lysate Steps cluster_purification Purification & Digestion cluster_analysis Analysis Incubate cells with clickable probe Incubate cells with clickable probe Cell Lysis Cell Lysis Incubate cells with clickable probe->Cell Lysis Click Reaction with Biotin Tag Click Reaction with Biotin Tag Cell Lysis->Click Reaction with Biotin Tag Streptavidin Affinity Purification Streptavidin Affinity Purification Click Reaction with Biotin Tag->Streptavidin Affinity Purification On-bead Tryptic Digestion On-bead Tryptic Digestion Streptavidin Affinity Purification->On-bead Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis On-bead Tryptic Digestion->LC-MS/MS Analysis Protein Identification Protein Identification LC-MS/MS Analysis->Protein Identification

Caption: Click Chemistry Proteomics Workflow.

Conclusion and Future Directions

Chemical probes have revolutionized the study of sphingolipid-protein interactions, providing powerful tools to identify novel binding partners and dissect their roles in complex signaling networks. The methodologies outlined in this guide offer a robust framework for researchers to explore the sphingolipid interactome. Future advancements in probe design, including the development of probes with improved specificity and spatiotemporal control, coupled with advances in mass spectrometry and imaging techniques, will undoubtedly continue to expand our understanding of the critical roles that sphingolipids play in health and disease. This knowledge will be instrumental in the development of the next generation of therapeutics targeting sphingolipid-mediated pathways.

References

The Core Principles of PhotoClick Sphingosine in Cell Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of PhotoClick Sphingosine (B13886), a powerful chemical tool for investigating sphingolipid metabolism, trafficking, and protein interactions within a cellular context.

Introduction to PhotoClick Sphingosine

This compound is a synthetically modified analog of sphingosine, a foundational molecule in the complex and vital class of lipids known as sphingolipids.[1][2][3] Sphingolipids are not only critical structural components of cellular membranes but also serve as key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and cell migration.[4] The unique bifunctional nature of this compound, incorporating both a photo-activatable diazirine ring and a clickable alkyne group, allows for the covalent cross-linking of interacting molecules upon UV light exposure and subsequent visualization or enrichment via click chemistry.[5][6] This dual functionality provides a powerful approach to study the dynamic life of sphingolipids in living cells.[2]

The diazirine moiety is a small, photo-activatable group that, upon irradiation with UV light, forms a highly reactive carbene intermediate. This carbene can then insert into nearby C-H or N-H bonds, effectively creating a covalent cross-link between the sphingolipid and an interacting protein.[5] The alkyne group, on the other hand, is a bioorthogonal handle that does not interfere with normal cellular processes. It can be specifically and efficiently reacted with an azide-containing reporter molecule (such as a fluorophore or biotin) in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7]

Core Principles of Application

The utility of this compound in cell biology is centered on three primary applications:

  • Metabolic Labeling and Visualization: Once introduced to cells, this compound is processed by the cell's own enzymatic machinery and incorporated into more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids.[2] By attaching a fluorescent azide (B81097) to the alkyne handle, the subcellular localization and trafficking of these newly synthesized sphingolipids can be visualized with high resolution using fluorescence microscopy.

  • Identification of Sphingolipid-Interacting Proteins: The photo-cross-linking capability of this compound allows for the identification of proteins that directly interact with sphingolipids in their native cellular environment. After UV irradiation, the cross-linked protein-sphingolipid complexes can be tagged with a biotin-azide molecule via click chemistry. These biotinylated complexes can then be enriched from the cell lysate using streptavidin-coated beads and the interacting proteins identified by mass spectrometry. This approach has the potential to uncover novel lipid-binding proteins and shed light on the mechanisms of sphingolipid-mediated signaling.

  • Applications in Drug Development: By identifying the protein interaction partners of specific sphingolipids, this compound can be a valuable tool in drug target identification and validation.[] For instance, if a particular sphingolipid is implicated in a disease state, this method can be used to identify the proteins through which it exerts its effects. These interacting proteins could then become targets for therapeutic intervention. Additionally, this tool can be used to assess how small molecule inhibitors of sphingolipid metabolizing enzymes affect the distribution and interactions of their substrates and products.

A critical consideration for the use of this compound is the metabolic fate of sphingosine in the cell. To ensure that the clickable and photo-activatable analog is primarily incorporated into the sphingolipid synthesis pathway and not shunted into degradative pathways, it is often necessary to use cells deficient in the enzyme sphingosine-1-phosphate lyase (SGPL1). This enzyme is responsible for the irreversible degradation of sphingosine-1-phosphate. By using SGPL1 knockout cells, the flux of this compound through the sphingolipid metabolic pathways is enhanced, leading to more robust labeling.

Quantitative Data Presentation

The following tables provide an illustrative summary of the types of quantitative data that can be obtained from experiments using this compound. Note: The data presented here are examples for illustrative purposes and are not derived from a single specific study.

Table 1: Relative Abundance of this compound Metabolites

Sphingolipid ClassRelative Abundance (%)
This compound15
PhotoClick Ceramide45
PhotoClick Sphingomyelin30
PhotoClick Glucosylceramide8
Other Complex Sphingolipids2

Table 2: Representative Sphingolipid-Interacting Proteins Identified by SILAC Proteomics

ProteinGeneFunctionSILAC Ratio (Heavy/Light)
Protein Kinase C alphaPRKCASignal Transduction8.2
Annexin A2ANXA2Membrane Scaffolding6.5
Flotillin-1FLOT1Lipid Raft Component5.1
Ceramide Synthase 2CERS2Sphingolipid Metabolism12.7
V-type proton ATPase subunitATP6V1AProton Transport4.3

Experimental Protocols

Protocol 1: Metabolic Labeling and Fluorescence Visualization of Sphingolipids

This protocol details the steps for labeling cellular sphingolipids with this compound and visualizing their subcellular distribution.

  • Cell Culture: Plate SGPL1 knockout cells (e.g., HeLa or MEFs) on glass-bottom dishes suitable for microscopy. Allow cells to adhere and reach approximately 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a working solution of this compound at a final concentration of 1-5 µM in serum-free medium. It is recommended to first dissolve the this compound in ethanol (B145695) before diluting in the medium.

  • Metabolic Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound-containing medium to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.

  • Cell Fixation: After the labeling period, remove the labeling medium and wash the cells three times with warm PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Chemistry Reaction: Prepare the click reaction cocktail. A typical cocktail for a single well of a 24-well plate includes:

    • 1 µL of a 10 mM fluorescent azide stock solution (e.g., Alexa Fluor 488 Azide)

    • 1 µL of a 50 mM copper(II) sulfate (B86663) solution

    • 1 µL of a 500 mM sodium ascorbate (B8700270) solution (freshly prepared)

    • 97 µL of PBS

  • Incubation: Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingolipids using a confocal or epifluorescence microscope with the appropriate filter sets.

Protocol 2: Identification of Sphingolipid-Interacting Proteins

This protocol outlines the workflow for identifying sphingolipid-binding proteins using this compound, UV cross-linking, and mass spectrometry.

  • Metabolic Labeling: Follow steps 1-3 from Protocol 1 to label SGPL1 knockout cells with this compound.

  • UV Cross-linking: After the labeling period, wash the cells with cold PBS. Place the cells on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes. The optimal UV dose should be determined empirically.

  • Cell Lysis: Scrape the cells in cold PBS and pellet by centrifugation. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Click Chemistry with Biotin-Azide: Prepare a click reaction cocktail similar to Protocol 1, but replace the fluorescent azide with a biotin-azide conjugate. Add the cocktail to the cell lysate and incubate for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-sphingolipid complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: Elute the captured proteins from the beads using a buffer containing a high concentration of biotin (B1667282) or by boiling in SDS-PAGE sample buffer.

  • Protein Digestion: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Identify the proteins from the mass spectrometry data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow to differentiate specific interactors from non-specific background binding.[9][10][11][12]

Visualizations

Signaling Pathway Diagram

Sphingolipid_Metabolism cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus PhotoClick_Sphingosine_ext This compound PhotoClick_Sphingosine_int This compound PhotoClick_Sphingosine_ext->PhotoClick_Sphingosine_int Uptake Ceramide PhotoClick Ceramide PhotoClick_Sphingosine_int->Ceramide Ceramide Synthases S1P This compound-1-Phosphate PhotoClick_Sphingosine_int->S1P Sphingosine Kinases Sphingomyelin PhotoClick Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide PhotoClick Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Complex_GSL Complex PhotoClick Glycosphingolipids Glucosylceramide->Complex_GSL Degradation Degradation (Blocked in SGPL1-KO) S1P->Degradation SGPL1 Experimental_Workflow Start Start: SGPL1-KO Cells Labeling Metabolic Labeling with This compound Start->Labeling UV_Crosslinking UV Cross-linking (365 nm) Labeling->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Click_Reaction Click Reaction with Biotin-Azide Lysis->Click_Reaction Enrichment Enrichment on Streptavidin Beads Click_Reaction->Enrichment Wash Wash Beads Enrichment->Wash Elution Elution of Cross-linked Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis End Identified Sphingolipid-Interacting Proteins Data_Analysis->End

References

PhotoClick Sphingosine: An In-depth Technical Guide for Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PhotoClick Sphingosine (B13886) (pacSph), a powerful chemical tool for investigating sphingolipid metabolism and interactions. By integrating a photoactivatable diazirine ring and a clickable alkyne moiety, PhotoClick Sphingosine enables researchers to covalently trap and subsequently identify sphingolipid-binding proteins within a cellular context. This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this innovative probe.

Introduction to this compound

This compound is a bifunctional analog of sphingosine, a central molecule in sphingolipid metabolism.[1] Its unique structure incorporates two key features for chemical biology applications:

  • Photoactivatable Diazirine Group: Upon UV irradiation, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, effectively "trapping" interacting proteins.[1]

  • Terminal Alkyne Moiety: The alkyne group allows for the "clicking" of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

This dual functionality allows for the in situ capture and subsequent identification of proteins that interact with sphingosine and its metabolic derivatives within living cells.

Core Data and Applications

This compound has been instrumental in expanding our understanding of the sphingolipid interactome. A key study utilizing this probe in sphingosine-1-phosphate lyase deficient mouse embryonic fibroblasts (S1PL-/- MEFs) led to the identification of over 180 novel sphingolipid-binding proteins, significantly broadening the known landscape of sphingolipid-protein interactions.[2][3][4]

Quantitative Data

While extensive quantitative binding affinity data for individual protein interactions with this compound is not broadly published, the initial characterization and application of the probe have provided valuable quantitative insights into its behavior and utility.

Table 1: Organellar Colocalization of this compound-Protein Complexes

This table presents the Pearson correlation coefficients, which measure the colocalization between the fluorescently labeled this compound-protein complexes and specific organelle markers at different chase times after a 10-minute pulse with the probe.[2] This data provides a quantitative measure of the probe's metabolic trafficking through the cell.

Chase Time (minutes)LAMP1 (Lysosomes)PDI (Endoplasmic Reticulum)GM130 (Golgi)
0 0.250.600.45
10 0.300.550.65
30 0.400.400.75
60 0.550.300.60

Table 2: Identified Sphingolipid-Interacting Proteins by Cellular Compartment

This table summarizes the subcellular localization of high-confidence proteins identified in a chemoproteomic screen using this compound.[2] The data is based on Gene Ontology (GO) annotations.

Cellular CompartmentNumber of Identified ProteinsPercentage of Total Hits
Endoplasmic Reticulum 5530.6%
Golgi Apparatus 2815.6%
Mitochondrion 2513.9%
Plasma Membrane 2212.2%
Lysosome/Endosome 1810.0%
Cytosol 158.3%
Nucleus 179.4%

Signaling and Metabolic Pathways

This compound enters the endogenous sphingolipid metabolic pathway, allowing for the study of its downstream metabolites and their interactions. The following diagrams illustrate the core pathways relevant to this compound research.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_downstream Downstream Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolases Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SPHK This compound This compound This compound->Sphinganine Metabolic Entry

Caption: Sphingolipid Metabolism Pathway.

Ceramide_S1P_Signaling cluster_ceramide Ceramide Signaling cluster_s1p S1P Signaling Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PKCζ PKCζ Ceramide->PKCζ activates Apoptosis Apoptosis PP2A->Apoptosis Cell Cycle Arrest Cell Cycle Arrest PKCζ->Cell Cycle Arrest S1P S1P S1PR S1P Receptor S1P->S1PR G-protein G-protein S1PR->G-protein Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Sphingosine Sphingosine Sphingosine->Ceramide CDase / CerS Sphingosine->S1P SPHK Experimental_Workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_analysis Analysis Metabolic Labeling Metabolic Labeling Chase Period Chase Period Metabolic Labeling->Chase Period UV Crosslinking UV Crosslinking Chase Period->UV Crosslinking Cell Lysis Cell Lysis UV Crosslinking->Cell Lysis Click Reaction (Biotin) Click Reaction (Biotin) Cell Lysis->Click Reaction (Biotin) Affinity Purification Affinity Purification Click Reaction (Biotin)->Affinity Purification Elution Elution Affinity Purification->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE In-Gel Digestion In-Gel Digestion SDS-PAGE->In-Gel Digestion LC-MS/MS LC-MS/MS In-Gel Digestion->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification

References

Exploring the Sphingolipidome: A Technical Guide to PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of PhotoClick Sphingosine (B13886) (pacSph), a powerful chemical probe for investigating the complex world of sphingolipids. This bifunctional molecule allows for the in-cell visualization of sphingolipid metabolism and the identification of their interacting proteins, offering unprecedented insights into their roles in cellular signaling, membrane biology, and disease.

Introduction to PhotoClick Sphingosine

This compound is a synthetically modified analog of sphingosine, a fundamental building block of sphingolipids.[1][2] It is engineered with two key chemical moieties: a photoactivatable diazirine group and a clickable alkyne group.[1][2] This dual functionality allows for a two-step process to capture and identify sphingolipid-protein interactions.

Upon introduction to living cells, this compound is metabolized and integrated into the endogenous sphingolipid metabolic pathways, leading to its incorporation into more complex sphingolipids like ceramides (B1148491) and sphingomyelins.[3] The diazirine group can be activated by UV light, which generates a highly reactive carbene that covalently crosslinks the sphingolipid to any nearby interacting proteins.[1] The alkyne group then serves as a handle for "click" chemistry, allowing for the attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.[1]

A critical aspect of using this compound is the cellular context. To ensure that the probe remains within the sphingolipid metabolic pathway and is not degraded, it is often necessary to use cells deficient in sphingosine-1-phosphate lyase (SGPL1).[4][5][6] This enzyme would otherwise cleave the sphingosine backbone and channel its fragments into glycerolipid synthesis, leading to non-specific labeling.[4][5][6]

Quantitative Analysis of Sphingolipid-Interacting Proteins

A key application of this compound is the unbiased, proteome-wide identification of sphingolipid-binding proteins. The following table summarizes a selection of novel sphingolipid-interacting proteins identified in a study using this compound in S1PL-/- mouse embryonic fibroblasts (MEFs), as reported by Haberkant et al. (2016). The data is presented as spectral counts from mass spectrometry analysis, indicating the relative abundance of each protein in the affinity-purified sample.

ProteinGene SymbolCellular Localization (GO)Spectral Count (pacSph)
Palmitoyl-protein thioesterase 1PPT1Lysosome25
Putative phospholipase B-like 2PLBD2Lysosome18
Translocon-associated protein subunit alphaSSR1Endoplasmic Reticulum15
BasiginBSGPlasma Membrane12
Heparan sulfate (B86663) 2-O-sulfotransferase 1HS2ST1Golgi Apparatus10
p24 family protein delta-1TMED10ER-Golgi intermediate compartment9
GPAA1GPAA1Endoplasmic Reticulum8

Table 1: A selection of novel sphingolipid-binding proteins identified using this compound and quantitative mass spectrometry. Data adapted from Haberkant et al., ACS Chemical Biology, 2016.

Experimental Protocols

Metabolic Labeling of Cells with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Cultured mammalian cells (e.g., S1PL-/- HeLa or MEFs)

  • Complete cell culture medium

  • This compound (pacSph) stock solution (e.g., 1 mM in ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density in a culture dish and allow them to adhere overnight.

  • Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to a final concentration of 1-5 µM.

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal labeling time may need to be determined empirically for different cell types and experimental goals.

  • After incubation, proceed immediately to the desired downstream application (e.g., photo-crosslinking or fixation for imaging).

Photoaffinity Labeling and Identification of Interacting Proteins

This protocol outlines the steps for photo-crosslinking this compound to its interacting proteins, followed by enrichment and identification by mass spectrometry.

Materials:

  • Cells labeled with this compound (from Protocol 3.1)

  • Ice-cold PBS

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reaction buffer (containing copper(I) catalyst and a ligand, e.g., TBTA)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • After metabolic labeling, wash the cells twice with ice-cold PBS.

  • Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes to induce photo-crosslinking.

  • Lyse the cells in lysis buffer and collect the cell lysate.

  • Perform a click chemistry reaction by adding biotin-azide and the click reaction buffer to the lysate. Incubate at room temperature for 1 hour.

  • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein-sphingolipid complexes.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

  • Analyze the peptide mixture by LC-MS/MS to identify the crosslinked proteins.

Visualization of Sphingolipid Metabolism by Fluorescence Microscopy

This protocol details the procedure for visualizing the subcellular localization of this compound-labeled sphingolipids.

Materials:

  • Cells labeled with this compound on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

  • Click chemistry reaction buffer

  • Mounting medium with DAPI

Procedure:

  • After metabolic labeling, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Perform the click chemistry reaction by incubating the cells with the fluorescent azide and click reaction buffer for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Visualizing Cellular Pathways with this compound

Experimental Workflow for Proteomic Identification

The following diagram illustrates the overall workflow for identifying sphingolipid-interacting proteins using this compound.

G cluster_cell In-Cell Procedures cluster_biochem Biochemical Procedures cluster_analysis Analysis A Metabolic Labeling with this compound B UV Photo-Crosslinking A->B C Cell Lysis B->C D Click Chemistry (Biotin-Azide) C->D E Affinity Purification (Streptavidin Beads) D->E F Elution E->F G Proteomic Analysis (LC-MS/MS) F->G H Protein Identification and Quantification G->H

Workflow for identifying sphingolipid-interacting proteins.
Sphingosine-Mediated Lysosomal Calcium Release Signaling Pathway

This compound can be used to study the role of sphingosine in specific signaling pathways. One such pathway is the sphingosine-induced release of calcium from lysosomes, which in turn activates the transcription factor TFEB.[7][8]

G cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus Sph Sphingosine (from this compound) Ca_lysosome Lysosomal Ca2+ Store Sph->Ca_lysosome Triggers Release Ca_cytosol Increased Cytosolic Ca2+ TFEB_P Phosphorylated TFEB (Inactive) Ca_cytosol->TFEB_P Dephosphorylation TFEB TFEB (Active) TFEB_P->TFEB TFEB_nucleus Nuclear TFEB TFEB->TFEB_nucleus Translocation Ca_lysosome->Ca_cytosol Efflux Genes Target Gene Expression TFEB_nucleus->Genes Activates

Sphingosine-induced lysosomal calcium release and TFEB activation.

Conclusion

This compound is a versatile and powerful tool for the modern cell biologist and drug discovery scientist. Its ability to be metabolically incorporated into the sphingolipidome, combined with its photo-crosslinking and click chemistry functionalities, provides a unique window into the dynamic world of sphingolipid-protein interactions and their roles in cellular function and disease. The protocols and data presented in this guide offer a starting point for researchers looking to leverage this innovative technology to advance their understanding of sphingolipid biology.

References

PhotoClick Sphingosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the structure, chemical properties, and applications of PhotoClick Sphingosine (B13886), a powerful chemical probe for studying sphingolipid biology.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PhotoClick Sphingosine. This bifunctional molecule has emerged as an invaluable tool for the cell-based analysis of protein-sphingolipid interactions and for monitoring sphingolipid metabolism.[1]

Core Structure and Chemical Identity

This compound is a sphingosine analog meticulously engineered to incorporate two key chemical moieties: a photo-activatable diazirine group and a terminal alkyne for click chemistry.[2] This unique design allows for UV light-induced cross-linking to interacting biomolecules and subsequent bioorthogonal labeling for visualization and identification.[2]

The fundamental structure is based on a d18:1 sphingosine backbone, which allows it to be processed by endogenous metabolic pathways, thus serving as a faithful reporter of natural sphingolipid behavior.[2]

Key Structural Features:

  • Sphingosine Backbone (d18:1): Mimics the natural lipid, enabling its integration into cellular membranes and metabolic pathways.[2]

  • Diazirine Ring: A photo-activatable group that, upon exposure to UV light (around 350 nm), forms a reactive carbene that covalently cross-links with nearby molecules, primarily proteins.[1]

  • Terminal Alkyne: A "clickable" handle that allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via a copper-catalyzed or copper-free click reaction.[2]

Below is a diagram illustrating the chemical structure of this compound.

G cluster_sphingosine This compound Structure cluster_key Functional Moieties mol diazirine Diazirine (Photo-activatable) alkyne Alkyne (Clickable) backbone Sphingosine Backbone Invisible Invisible nodes nodes for for positioning positioning arrows arrows p1->diazirine p2->alkyne p3->backbone

Figure 1: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
IUPAC Name (2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol[1][3]
Synonyms Click Tag™ Sphingosine, pacSph, pacSphingosine (d18:1)[1]
CAS Number 1823021-14-2[1]
Molecular Formula C₁₉H₃₃N₃O₂[1][3]
Molecular Weight 335.5 g/mol [1][3]
Purity ≥95% to >99%[1][2]
Appearance Powder or solution in ethanol (B145695)[1]
Solubility Soluble in ethanol[1]
Stability ≥ 2 years (when stored properly)[1]
Storage -20°C
UV Activation λmax ~349 nm[1]

Experimental Protocols

This compound is a versatile tool for a range of applications, including the visualization of sphingolipid trafficking and the identification of sphingolipid-binding proteins.

General Workflow for Identifying Protein-Lipid Interactions

The general experimental workflow for utilizing this compound to identify interacting proteins is depicted below. This process typically involves metabolic labeling of cells, UV cross-linking, cell lysis, click chemistry-based tagging, and subsequent analysis.

G cluster_workflow Experimental Workflow for Protein Interaction Studies A Metabolic Labeling: Incubate cells with This compound B UV Cross-linking: Expose cells to UV light (~350 nm) to induce covalent bond formation A->B C Cell Lysis: Lyse cells to release protein-lipid complexes B->C D Click Chemistry: Add reporter tag (e.g., biotin-azide) to label cross-linked complexes C->D E Affinity Purification: (if biotin (B1667282) tagged) Isolate complexes using streptavidin beads D->E F Analysis: SDS-PAGE, Western Blotting, or Mass Spectrometry E->F

Figure 2: General workflow for identifying protein interactions.
Detailed Protocol: Visualization of Sphingolipid Metabolism in Cultured Cells

This protocol is adapted from established methods for visualizing the metabolic incorporation and trafficking of this compound.[4]

Materials:

  • This compound

  • Ethanol (for stock solution)

  • Dulbecco's Modified Eagle Medium (DMEM) with delipidated fetal bovine serum (FBS)

  • Cultured cells of interest

  • Click chemistry reagents (e.g., fluorescent azide, copper catalyst, reducing agent)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in ethanol to a stock concentration of 6 mM.[4]

  • Preparation of Working Solution:

    • Add 1 µL of the 6 mM stock solution to 12 mL of DMEM/delipidated FBS to achieve a final concentration of 0.5 µM.[4]

    • Incubate the working solution at 37°C for 5 minutes.[4]

    • Sonicate for 5 minutes to ensure homogenous mixing of the lipid.[4]

    • Incubate for an additional 5 minutes at 37°C.[4]

  • Cell Labeling (Pulse):

    • Wash cultured cells three times with DMEM/delipidated FBS.[4]

    • Incubate the cells with the 0.5 µM this compound working solution for 30 minutes at 37°C.[4]

  • Chase Period:

    • Wash the cells three times with DMEM/delipidated FBS to remove excess probe.[4]

    • Incubate the cells in fresh DMEM/delipidated FBS for a desired chase period (e.g., 1-4 hours) to allow for metabolic processing and trafficking of the labeled sphingolipids. The optimal chase time may vary depending on the cell type and the specific metabolic pathway being investigated.[4]

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a suitable fixative.

    • Permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction:

    • Prepare the click reaction cocktail containing a fluorescent azide, copper catalyst, and a reducing agent according to the manufacturer's instructions.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail to attach the fluorophore to the alkyne group of the incorporated this compound.

  • Imaging:

    • Wash the cells to remove excess click reagents.

    • Mount the coverslips on microscope slides.

    • Visualize the subcellular localization of the fluorescently labeled sphingolipids using a fluorescence microscope.

Note: The optimal concentration of this compound and the chase time should be determined empirically for each cell type to avoid potential toxicity and high background signals.[4]

Signaling Pathways and Applications

This compound is a valuable tool for dissecting the complex roles of sphingolipids in cellular signaling. As it is metabolized into more complex sphingolipids like ceramide and sphingomyelin, it can be used to trace their distribution and interactions within various signaling cascades.[4]

G cluster_pathway Metabolic Fate and Application of this compound PCS This compound (pacSph) Cer pac-Ceramide PCS->Cer Metabolized in ER ProtInt Protein Interaction (via UV cross-linking) PCS->ProtInt UV Activation SM pac-Sphingomyelin (in Golgi) Cer->SM Cer->ProtInt UV Activation PM Transport to Plasma Membrane SM->PM SM->ProtInt UV Activation Endo Endocytic Pathway PM->Endo

Figure 3: Simplified metabolic pathway and applications.

Applications:

  • Monitoring Sphingolipid Metabolism: Tracing the conversion of sphingosine to ceramide, sphingomyelin, and other complex sphingolipids.[1][4]

  • Visualizing Subcellular Localization: Imaging the distribution of sphingolipids in various organelles such as the Golgi apparatus and the plasma membrane.[4][5]

  • Identifying Sphingolipid-Binding Proteins: Capturing and identifying proteins that interact with sphingolipids in their native cellular environment.[1][6]

  • Studying Membrane Microdomains: Investigating the role of sphingolipids in the formation and function of lipid rafts.[7]

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a powerful and versatile tool for the in-depth study of sphingolipid function. Its unique bifunctional nature enables researchers to probe the intricate roles of these lipids in cellular processes with high spatial and temporal resolution. This guide provides a foundational understanding of its properties and applications to facilitate its effective use in research and drug discovery.

References

The Dual Functionality of PhotoClick Sphingosine: A Technical Guide to the Diazirine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PhotoClick Sphingosine (B13886) is a powerful chemical probe designed for the study of sphingolipid metabolism and their interactions with proteins.[1][2][3][4] Its utility stems from a bifunctional design, incorporating both a photo-activatable diazirine group for covalent cross-linking and a terminal alkyne for bioorthogonal "click" chemistry.[1][2] This guide provides an in-depth technical overview of the diazirine group's mechanism of action, experimental protocols for its use, and its application in elucidating sphingolipid signaling pathways.

The Diazirine Group: A Compact and Efficient Photo-Cross-linker

The diazirine moiety is a three-membered ring containing a carbon and two nitrogen atoms.[5] Its small size, comparable to a methyl group, makes it a minimally perturbing modification, allowing PhotoClick Sphingosine to be readily incorporated into endogenous lipid metabolic pathways.[3][6] The key feature of the diazirine group is its ability to be activated by UV light to form a highly reactive carbene intermediate.[5][7][8]

Mechanism of Photo-Activation and Carbene Formation

Upon irradiation with UV light, typically in the range of 330-370 nm, the diazirine ring absorbs energy and undergoes photolysis, releasing a molecule of nitrogen gas (N₂).[6][8][9][10] This process generates a short-lived and highly reactive carbene species.[7][8][11] The carbene is an electrically neutral molecule containing a carbon atom with two unshared valence electrons.

It is important to note that the substituents on the diazirine can influence whether a singlet or triplet carbene is formed.[5] The carbene generated from alkyl diazirines, like that in this compound, is predominantly in the singlet state.[7] This singlet carbene is highly reactive and can rapidly insert into various chemical bonds in its immediate vicinity.[6][7]

Covalent Cross-Linking with Interacting Molecules

The generated carbene is non-specific in its reactivity and can readily insert into C-H, N-H, and O-H bonds of nearby molecules, including amino acid residues of interacting proteins.[5][6][7] This insertion reaction results in the formation of a stable covalent bond, effectively "trapping" the transient interaction between this compound and its binding partners.[6][8] This proximity-dependent labeling is the foundation of photoaffinity labeling (PAL) experiments.[6]

The rapid reaction of the carbene minimizes the diffusion distance before reacting, providing a high-resolution snapshot of the molecular interactions at the time of UV irradiation.[7] Any unbound this compound molecules will have their carbenes quickly quenched by water molecules in the cellular environment, which minimizes non-specific labeling.[5]

Experimental Considerations and Protocols

The successful application of this compound relies on carefully optimized experimental conditions for both the photo-cross-linking and the subsequent detection steps.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for using diazirine-based probes, compiled from various sources.

ParameterRecommended Value/RangeNotes
Photo-activation Wavelength 330 - 370 nm (optimal ~350 nm)Avoids wavelengths below 300 nm which can damage proteins and DNA.[6][9]
UV Light Source 15W to 1000W Hg(Xe) or mercury vapor lampsHigher wattage lamps require shorter exposure times.[6][9]
Irradiation Time 1 - 15 minutesDependent on lamp wattage, distance to sample, and sample concentration.[6][9]
Distance from UV Source 1 - 6 cmIrradiation efficiency decreases with increased distance.[6][9]
This compound Concentration 0.5 µM (cell culture)The optimal concentration should be determined for each cell type to balance signal with potential toxicity.[12]
Click Chemistry Reagents Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), azide-containing reporter molecule (e.g., fluorescent dye or biotin).The use of a stabilizing ligand like TBTA or the water-soluble THPTA is recommended to improve reaction efficiency.[13][14]
Detailed Experimental Protocol: Photoaffinity Labeling and Click Chemistry

This protocol outlines the general steps for identifying protein-sphingolipid interactions using this compound.

Materials:

  • This compound

  • Cultured cells of interest

  • UV lamp (350-365 nm)

  • Lysis buffer

  • Azide-functionalized reporter probe (e.g., TAMRA-azide or Biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Metabolic Labeling:

    • Incubate cultured cells with this compound (e.g., 0.5 µM) for a desired period (e.g., 1 hour) to allow for its incorporation into cellular membranes and metabolic pathways.[15]

  • Photo-Cross-Linking:

    • Wash the cells to remove any unbound probe.

    • Place the cells on ice and irradiate with a UV lamp (e.g., 365 nm) for 1-15 minutes at a distance of 1-6 cm.[6][9] Include a control sample that is not irradiated.

  • Cell Lysis:

    • After irradiation, lyse the cells using a suitable lysis buffer to solubilize the proteins.

  • Click Chemistry Reaction:

    • To the cell lysate, add the azide-functionalized reporter probe.

    • Add the copper(I) catalyst, which can be prepared in situ by mixing CuSO₄ with a reducing agent like sodium ascorbate, along with a stabilizing ligand.[14]

    • Incubate the reaction for 30-60 minutes at room temperature to allow the cycloaddition reaction between the alkyne on this compound and the azide (B81097) on the reporter probe to proceed.[14]

  • Analysis of Labeled Proteins:

    • The covalently labeled and reporter-tagged proteins can now be analyzed.

    • If a fluorescent reporter was used, proteins can be visualized by in-gel fluorescence or fluorescence microscopy.

    • If a biotin (B1667282) reporter was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.[15]

Visualizing the Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the key steps in a this compound experiment, from metabolic labeling to the final analysis.

G cluster_0 Cellular Phase cluster_1 Biochemical Phase cluster_2 Analysis Phase A Metabolic Labeling (Incubate cells with This compound) B UV Irradiation (350-365 nm) A->B C Covalent Cross-linking of interacting proteins B->C D Cell Lysis C->D E Click Chemistry (Add azide reporter and catalyst) D->E F Formation of stable triazole linkage E->F G SDS-PAGE & Fluorescence Imaging F->G H Affinity Purification (Biotin-Streptavidin) F->H I Mass Spectrometry (Protein Identification) H->I

Caption: Experimental workflow for this compound.

Sphingolipid Signaling Pathways

This compound can be metabolized into various sphingolipids, allowing for the study of their roles in signaling. The diagram below depicts a simplified overview of the sphingosine-1-phosphate (S1P) signaling pathway.

G cluster_0 Sphingolipid Metabolism cluster_1 S1P Receptor Signaling cluster_2 Cellular Responses Sph Sphingosine (or this compound) SphK Sphingosine Kinase (SphK) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5, GPCRs) S1P->S1PR extracellular G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Effector Downstream Effectors (e.g., Ras, PLC, Rho) G_protein->Effector Response Cell Proliferation, Migration, Survival Effector->Response

Caption: Simplified Sphingosine-1-Phosphate signaling pathway.

Conclusion

The diazirine group on this compound provides a robust and versatile tool for the direct identification of sphingolipid-protein interactions within a cellular context. Its small size ensures minimal perturbation, while the combination of photo-cross-linking and click chemistry allows for the efficient capture and identification of binding partners. By understanding the underlying chemistry and optimizing experimental protocols, researchers can leverage this powerful probe to gain novel insights into the complex roles of sphingolipids in health and disease.

References

An In-Depth Technical Guide to the Alkyne Group on PhotoClick Sphingosine for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PhotoClick Sphingosine, a powerful chemical probe, with a specific focus on the utility of its alkyne group in click chemistry for the study of sphingolipid metabolism and interactions.

Introduction to this compound

This compound (pacSph) is a synthetically modified analog of sphingosine, a fundamental building block of sphingolipids.[1][2] It is a bifunctional molecule designed for two key experimental applications: photoaffinity labeling and bioorthogonal click chemistry.[1][2] This is achieved through the incorporation of two critical functional groups:

  • A photoactivatable diazirine ring: Upon exposure to UV light, this group forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, enabling the capture of protein-lipid interactions.[1][2]

  • A terminal alkyne group: This group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and enrichment.[1][2]

The strategic placement of the alkyne group at the terminus of a hydrocarbon chain minimizes steric hindrance and allows for efficient participation in click reactions after the probe has been metabolically incorporated into cellular systems.

The Role of the Alkyne Group in Click Chemistry

The terminal alkyne on this compound is central to its application as a versatile research tool. It enables researchers to selectively and efficiently tag and study sphingolipids and their interacting partners. The primary reaction involving this alkyne group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

This bioorthogonal reaction is highly specific, efficient, and can be performed in complex biological environments with minimal side reactions. The alkyne group of an incorporated this compound molecule reacts with an azide-modified reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst to form a stable triazole linkage.

Experimental Applications and Data

The dual functionality of this compound allows for a wide range of applications in sphingolipid research, primarily in cellular imaging, proteomics, and drug discovery.

Visualization of Sphingolipid Metabolism and Trafficking

By labeling cells with this compound and subsequently performing a click reaction with a fluorescent azide, the localization and trafficking of newly synthesized sphingolipids can be visualized using fluorescence microscopy.

Identification of Sphingolipid-Interacting Proteins

A powerful application of this compound is the identification of proteins that interact with sphingolipids. This is achieved through a combination of photo-crosslinking and click chemistry-based enrichment. A seminal study by Haberkant et al. (2016) utilized this approach to identify over 180 novel sphingolipid-binding proteins in mouse embryonic fibroblasts.[3][4]

Table 1: Key Quantitative Parameters for this compound Labeling

ParameterValueReference
Cell Line RequirementSphingosine-1-phosphate lyase deficient (SGPL1-/-)[1]
Labeling Concentration0.5 µM[1]
Incubation Time30 minutes[1]
Stock Solution6 mM in Ethanol[1]

Detailed Experimental Protocols

The following protocols are compiled from established methodologies for the use of this compound and similar alkyne-modified lipid probes.

Cell Labeling with this compound

Materials:

  • SGPL1-/- cells (e.g., HeLa or MEFs)

  • This compound (pacSph)

  • Cell culture medium (e.g., DMEM)

  • Delipidated Fetal Bovine Serum (dFBS)

  • Ethanol

Procedure:

  • Prepare a 6 mM stock solution of this compound in ethanol.[1]

  • Culture SGPL1-/- cells to the desired confluency in standard culture medium.

  • On the day of the experiment, replace the standard medium with a labeling medium consisting of DMEM supplemented with delipidated FBS.

  • Dilute the this compound stock solution in the labeling medium to a final concentration of 0.5 µM.[1]

  • Incubate the cells with the this compound-containing medium for 30 minutes at 37°C.[1]

  • Wash the cells three times with fresh, pre-warmed labeling medium to remove excess probe.

  • Proceed with either a chase period in fresh medium or directly to the photo-crosslinking and/or click chemistry steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells for Imaging

Materials:

  • Labeled cells on coverslips

  • Paraformaldehyde (PFA) or other suitable fixative

  • Phosphate-buffered saline (PBS)

  • Click reaction buffer (e.g., PBS containing copper(II) sulfate, a copper(I)-stabilizing ligand like THPTA, and a reducing agent like sodium ascorbate)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Procedure:

  • Fix the this compound-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the click reaction cocktail according to the manufacturer's instructions or a standard protocol. A typical cocktail includes:

    • 100-200 µM Copper(II) sulfate

    • 500-1000 µM THPTA ligand

    • 1-5 mM Sodium ascorbate (B8700270) (freshly prepared)

    • 1-10 µM Azide-fluorophore

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Proteomic Identification of Sphingolipid-Binding Proteins

Procedure:

  • Follow the cell labeling protocol as described in 4.1.

  • After the optional chase period, irradiate the cells with UV light (e.g., 365 nm) for a specified time to induce photo-crosslinking.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Perform a CuAAC reaction on the cell lysate using an azide-functionalized biotin tag.

  • Enrich the biotin-tagged protein-lipid complexes using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Process the eluted proteins for analysis by mass spectrometry (e.g., through in-solution or on-bead digestion followed by LC-MS/MS).

  • Analyze the mass spectrometry data to identify the enriched proteins.

Visualizations

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK PhotoClick_Sphingosine This compound (pacSph) pacSph_Metabolites pacSph-Ceramide, etc. PhotoClick_Sphingosine->pacSph_Metabolites Metabolic Incorporation Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL S1P->Sphingosine SPPase Experimental_Workflow Cell_Labeling 1. Cell Labeling with This compound UV_Crosslinking 2. UV Photo-Crosslinking Cell_Labeling->UV_Crosslinking Cell_Lysis 3. Cell Lysis UV_Crosslinking->Cell_Lysis Click_Chemistry 4. Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Enrichment 5. Enrichment with Streptavidin Beads Click_Chemistry->Enrichment Washing 6. Washing Enrichment->Washing Elution 7. Elution Washing->Elution MS_Analysis 8. Mass Spectrometry Analysis Elution->MS_Analysis Data_Analysis 9. Data Analysis and Protein Identification MS_Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for PhotoClick Sphingosine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhotoClick Sphingosine (B13886) is a powerful bifunctional chemical probe designed for the investigation of sphingolipid metabolism and interactions.[1][2] This analog of sphingosine incorporates two key features: a photoactivatable diazirine group and a terminal alkyne moiety.[1][2] The diazirine group allows for light-induced covalent cross-linking to interacting biomolecules, enabling photoaffinity labeling (PAL).[1] The alkyne handle facilitates copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of a variety of reporter tags, such as fluorophores or biotin, for visualization and enrichment.[1]

These dual functionalities make PhotoClick Sphingosine an invaluable tool for elucidating the roles of sphingolipids in cellular processes, identifying novel sphingolipid-binding proteins, and tracking their metabolic fate within cells.[1] For certain applications, particularly those focused on sphingolipid metabolism, the use of cell lines deficient in sphingosine-1-phosphate lyase (SGPL1) is recommended to prevent the degradation of the sphingoid base backbone and ensure that the probe remains within the sphingolipid metabolic pathway.[3][4][5]

Data Presentation

The following tables provide representative data and recommended starting conditions for experiments using this compound. Note that optimal conditions may vary depending on the cell type and experimental goals, and empirical optimization is highly recommended.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationNotes
This compound1-10 mM in Ethanol0.5 - 5 µMA starting concentration of 0.5 µM is recommended for initial experiments in HeLa cells.[6] Higher concentrations may be necessary for other cell types but should be tested for cytotoxicity.
Azide-conjugated Fluorophore (e.g., Alexa Fluor 647 Azide)1-10 mM in DMSO2 - 20 µMThe optimal concentration should be determined empirically to maximize signal-to-noise ratio.
Biotin-Azide1-10 mM in DMSO10 - 50 µMFor enrichment of labeled proteins for mass spectrometry analysis.
Click-iT™ Reaction Buffer KitSee manufacturer's instructions1XPrepare fresh before use according to the manufacturer's protocol.

Table 2: Experimental Parameters for this compound Labeling and Detection

ParameterRecommended ConditionRange for OptimizationNotes
Cell Seeding Density (HeLa cells)0.5 x 10^5 cells/well (24-well plate)Varies by cell type and plate formatCells should be in the log phase of growth.
Labeling Incubation Time30 minutes15 - 60 minutesLonger incubation times may lead to increased metabolism of the probe.
UV Cross-linking Wavelength365 nm350 - 370 nmThis wavelength is optimal for activating the diazirine group with minimal cell damage.[7][8]
UV Cross-linking Time10 - 30 minutes5 - 45 minutesThe optimal time depends on the UV lamp intensity and distance from the sample. It is crucial to minimize UV exposure to reduce non-specific cross-linking and cell damage.[7]
Click Reaction Incubation Time30 minutes20 - 60 minutesFollow the recommendations provided with the Click-iT™ kit.

Experimental Protocols

Protocol 1: Visualization of Sphingolipid Metabolism in SGPL1 Knockout HeLa Cells

This protocol describes the metabolic labeling of sphingolipids with this compound and their subsequent visualization by fluorescence microscopy. The use of SGPL1 knockout (KO) HeLa cells is recommended to prevent the degradation of the this compound and its metabolites.[3][4][5]

Materials:

  • SGPL1 KO HeLa cells

  • This compound (e.g., Avanti Polar Lipids)

  • Complete cell culture medium (DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Click-iT™ Cell Reaction Buffer Kit (e.g., Thermo Fisher Scientific)

  • Azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: The day before the experiment, seed SGPL1 KO HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Labeling:

    • Prepare a 0.5 µM working solution of this compound in pre-warmed complete cell culture medium.

    • Aspirate the medium from the cells and wash once with PBS.

    • Add the this compound labeling medium to the cells and incubate for 30 minutes at 37°C and 5% CO2.[6]

  • Wash: Aspirate the labeling medium and wash the cells three times with warm PBS.

  • UV Cross-linking (Optional, for protein interaction studies):

    • Place the plate on ice and remove the lid.

    • Irradiate the cells with a 365 nm UV lamp for 10-30 minutes. The optimal time should be determined empirically.[7]

  • Fixation:

    • Aspirate the PBS and add 4% PFA in PBS.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, including the azide-conjugated fluorophore at the desired final concentration.

    • Aspirate the Blocking Buffer and add the Click-iT™ reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Identification of this compound-Interacting Proteins by Mass Spectrometry

This protocol outlines the enrichment and identification of proteins that interact with this compound using photoaffinity labeling and biotin-azide click chemistry, followed by mass spectrometry.

Materials:

  • Cells of interest (SGPL1 KO recommended)

  • This compound

  • Biotin-Azide

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click-iT™ Protein Reaction Buffer Kit (e.g., Thermo Fisher Scientific)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and in-gel digestion

  • Mass spectrometer

Procedure:

  • Cell Culture and Labeling: Follow steps 1-3 of Protocol 1.

  • UV Cross-linking: Follow step 4 of Protocol 1.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add Lysis Buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Click Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, using Biotin-Azide.

    • Add the reaction cocktail to the cell lysate and incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively with a series of Wash Buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Extract the peptides and prepare them for mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Identify the proteins using a suitable database search algorithm. Compare the results from the this compound-labeled sample with a control sample (e.g., no UV cross-linking or a competitive inhibitor) to identify specific interactors.

Visualization of Signaling Pathways and Workflows

Sphingolipid Metabolism and this compound

The following diagram illustrates the metabolic pathway of sphingolipids and the point of entry for this compound. In SGPL1 deficient cells, the degradation pathway is blocked, leading to the accumulation of sphingoid bases and their metabolites within the sphingolipid pathway.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Sphingolipid Core Metabolism cluster_2 Complex Sphingolipids cluster_3 Degradation Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Keto_DHS 3-Ketodihydrosphingosine Serine_PalmitoylCoA->3_Keto_DHS SPT DHS Dihydrosphingosine (Sphinganine) 3_Keto_DHS->DHS 3-KDS reductase Ceramide Ceramide DHS->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Hexadecenal + Phosphoethanolamine S1P->Degradation SGPL1 (Blocked in KO cells) PhotoClick This compound PhotoClick->Ceramide Ceramide Synthase

Sphingolipid metabolic pathway and this compound integration.
Experimental Workflow for this compound Labeling

This diagram outlines the general experimental workflow for using this compound to label and identify interacting proteins.

Experimental_Workflow Start Start: Seed Cells Label Incubate with This compound Start->Label UV UV Cross-linking (365 nm) Label->UV Lyse Cell Lysis UV->Lyse Click Click Chemistry (Biotin-Azide) Lyse->Click Enrich Streptavidin Pulldown Click->Enrich Analyze Mass Spectrometry Analysis Enrich->Analyze End Identify Interacting Proteins Analyze->End

General workflow for identifying protein interactors.
Sphingosine-1-Phosphate (S1P) Signaling Pathway

This compound is metabolized to a clickable analog of S1P, which can then activate S1P receptors (S1PRs) and their downstream signaling cascades. This diagram depicts the major signaling pathways initiated by the activation of S1P receptors 1, 2, and 3.

S1P_Signaling cluster_receptors S1P Receptors cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes S1P S1P (from this compound) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gq S1PR3->G1213 PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release PKC->Proliferation ROCK ROCK RhoA->ROCK Migration Migration ROCK->Migration Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

S1P receptor downstream signaling pathways.

References

Application Notes and Protocols for In Situ Crosslinking Using PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PhotoClick Sphingosine (B13886) (pacSph) to investigate protein-sphingolipid interactions directly within a cellular context. This powerful chemoproteomic tool enables the in situ photo-crosslinking of sphingosine to its interacting proteins, followed by enrichment and identification via mass spectrometry.[1][2][3]

Introduction

Sphingolipids, including sphingosine, are not only structural components of cellular membranes but also crucial signaling molecules involved in a myriad of cellular processes such as cell growth, differentiation, and apoptosis.[1][2] Understanding the intricate network of protein-sphingolipid interactions is paramount for elucidating their roles in health and disease. PhotoClick Sphingosine is a bifunctional chemical probe designed for this purpose. It incorporates a photoactivatable diazirine group and a terminal alkyne "click" chemistry handle.[3] Upon UV irradiation, the diazirine forms a reactive carbene that covalently crosslinks to nearby molecules, capturing even transient and low-affinity interactions.[4][5] The alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, via a highly specific and efficient click reaction.[6][7]

This document provides detailed protocols for cell labeling, in situ photo-crosslinking, protein enrichment, and preparation for mass spectrometric analysis to identify sphingosine-interacting proteins.

Product Information

FeatureDescription
Product Name This compound (pacSph)
Chemical Structure A sphingosine analog containing a photoactivatable diazirine ring and a terminal alkyne group.
Molecular Formula C₁₉H₃₃N₃O₂
Molecular Weight 335.5 g/mol
Excitation Wavelength ~350 nm for photo-crosslinking[3]
Storage Store at -20°C in the dark.

Signaling Pathways and Experimental Workflow

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is a precursor to the potent signaling lipid Sphingosine-1-Phosphate (S1P), which is formed by the action of sphingosine kinases. S1P can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. This signaling cascade influences a wide array of cellular functions.

S1P_Signaling cluster_cell Cell Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK phosphorylation S1P_intra S1P (intracellular) SphK->S1P_intra S1P_extra S1P (extracellular) S1P_intra->S1P_extra transport S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR binding & activation G_protein G Proteins S1PR->G_protein activation Downstream Downstream Effectors G_protein->Downstream activation Response Cellular Responses (e.g., proliferation, survival, migration) Downstream->Response

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for this compound In Situ Crosslinking

The overall workflow involves treating live cells with this compound, inducing photo-crosslinking, lysing the cells, attaching a biotin tag via click chemistry, enriching the crosslinked protein complexes, and finally identifying the proteins by mass spectrometry.

experimental_workflow start Live Cells labeling Incubate with This compound start->labeling uv UV Irradiation (~350 nm) labeling->uv lysis Cell Lysis uv->lysis click Click Chemistry with Biotin-Azide lysis->click enrichment Streptavidin Affinity Purification click->enrichment digest On-bead Tryptic Digestion enrichment->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis and Protein Identification ms->analysis end Identified Sphingosine- Interacting Proteins analysis->end

Caption: Experimental workflow for identifying protein interactors.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol details the steps for labeling cultured mammalian cells with this compound. The optimal concentration and incubation time may need to be determined empirically for each cell line.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (pacSph) stock solution (e.g., 10 mM in ethanol)

  • Serum-free cell culture medium

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 10 cm or 15 cm dishes) and grow to 70-80% confluency.

  • Prepare the this compound labeling medium. Dilute the pacSph stock solution in serum-free medium to a final concentration of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal balance between labeling efficiency and potential cytotoxicity.

  • Aspirate the complete medium from the cells and wash once with sterile PBS.

  • Add the pacSph-containing serum-free medium to the cells.

  • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The incubation time can be varied to investigate the dynamics of sphingosine metabolism and protein interactions.

  • For competition experiments, co-incubate the cells with a 50- to 100-fold molar excess of natural sphingosine alongside the this compound.[5]

Protocol 2: In Situ UV Photo-Crosslinking

This protocol describes the photo-crosslinking step to covalently link this compound to its interacting proteins.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • UV lamp with an emission maximum around 350-365 nm (e.g., a long-wave UV transilluminator or a dedicated photo-crosslinking apparatus).

Procedure:

  • After incubation, place the cell culture dishes on ice.

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unbound probe.

  • With the lid removed, place the culture dish on ice and irradiate with UV light (~350 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be determined empirically to maximize crosslinking efficiency while minimizing cell damage.

  • As a negative control, include a plate of labeled cells that are not exposed to UV light.[5]

  • After irradiation, wash the cells once more with ice-cold PBS. The cells are now ready for lysis.

Protocol 3: Cell Lysis and Click Chemistry

This protocol details the lysis of crosslinked cells and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag for enrichment.

Materials:

  • Crosslinked cells from Protocol 2

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

  • Biotin-azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Add ice-cold lysis buffer to the plate of crosslinked cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • For the click reaction, in a microcentrifuge tube, combine the following in order:

    • Cell lysate (e.g., 1 mg of total protein)

    • Biotin-azide to a final concentration of 100 µM.

    • TBTA (or other ligand) to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

    • TCEP or sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.

  • The biotinylated protein-sphingolipid complexes are now ready for enrichment.

Protocol 4: Enrichment of Crosslinked Proteins and Sample Preparation for Mass Spectrometry

This protocol describes the affinity purification of biotinylated protein-sphingolipid complexes using streptavidin beads and their subsequent preparation for mass spectrometry analysis.

Materials:

  • Biotinylated lysate from Protocol 3

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Wash buffer 1 (e.g., 1% SDS in PBS)

  • Wash buffer 2 (e.g., 0.1% SDS, 1 M NaCl in PBS)

  • Wash buffer 3 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with lysis buffer.

  • Add the equilibrated beads to the biotinylated lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated complexes.

  • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

  • Wash the beads sequentially with:

    • Wash buffer 1 (3 times)

    • Wash buffer 2 (3 times)

    • Wash buffer 3 (3 times)

    • 50 mM ammonium bicarbonate (3 times)

  • After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

  • On-bead digestion:

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.

  • Acidify the peptides by adding formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • The peptides are now ready for LC-MS/MS analysis.

Data Presentation

Quantitative data from mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative Quantitative Proteomics Data of this compound Interacting Proteins

Protein ID (UniProt)Gene NameProtein DescriptionLog₂ Fold Change (pacSph vs. Control)p-valueNumber of Unique Peptides
P02768ALBSerum albumin3.50.00115
P60709ACTBActin, cytoplasmic 11.20.0458
Q06830VCPTransitional endoplasmic reticulum ATPase4.2<0.00112
P11021HSP90AB1Heat shock protein HSP 90-beta2.80.00510
P31946YWHAZ14-3-3 protein zeta/delta2.50.0127

This table is a representative example. Actual data will vary depending on the cell type and experimental conditions.

Mass Spectrometry Data Analysis

The analysis of mass spectrometry data from crosslinking experiments requires specialized software to identify the crosslinked peptides.

  • Database Searching: Raw mass spectrometry data should be searched against a relevant protein database (e.g., UniProt human database) using software capable of identifying modified peptides, such as MaxQuant, Proteome Discoverer, or specialized crosslinking software like pLink or MeroX.[8][9]

  • Modification Specification: The search parameters must include the mass shift corresponding to the this compound fragment that remains attached to the peptide after trypsin digestion.

  • Quantification: Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to determine the relative abundance of identified proteins between the this compound-treated samples and the negative controls.

  • Data Filtering and Validation: Identified protein-lipid crosslinks should be filtered based on statistical significance (e.g., p-value < 0.05) and a fold-change threshold. Validation of novel interactions can be performed using orthogonal methods such as co-immunoprecipitation or proximity ligation assays.

Control Experiments

To ensure the specificity of the identified interactions, several control experiments are essential:

  • No UV Control: Labeled cells that are not subjected to UV irradiation should be processed in parallel. This control accounts for proteins that non-specifically bind to the probe or the affinity matrix.[5]

  • Competition Control: Co-incubation of cells with an excess of natural sphingosine during the labeling step. A significant reduction in the signal for a particular protein indicates a specific interaction.[10]

  • Non-photoactivatable Probe Control: Use of a sphingosine analog that contains the alkyne handle but lacks the diazirine group. This control helps to identify proteins that may react with the probe in a light-independent manner.

  • Non-clickable Probe Control: A sphingosine analog with the diazirine group but without the alkyne handle can be used to ensure that the enrichment is dependent on the click reaction.

By following these detailed protocols and incorporating the appropriate controls, researchers can confidently identify and quantify the interaction partners of sphingosine in their native cellular environment, providing valuable insights into the complex biology of sphingolipids.

References

Application Notes and Protocols for PhotoClick Sphingosine in Pulse-Chase Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PhotoClick Sphingosine (B13886) for pulse-chase experiments to study sphingolipid metabolism and interactions. This bifunctional molecule incorporates a photoactivatable diazirine group and a terminal alkyne, enabling both covalent cross-linking to interacting molecules and subsequent bioorthogonal "click" chemistry for visualization and enrichment.

Introduction to PhotoClick Sphingosine

This compound is a powerful chemical probe for investigating the dynamic processes of sphingolipid metabolism and their interactions with proteins.[1][2][3] As a sphingosine analog, it is metabolized by cells, entering the endogenous sphingolipid pathways.[1][2] The key features of this compound are:

  • Photo-cross-linking: Upon UV irradiation, the diazirine group forms a reactive carbene that covalently cross-links with nearby molecules, capturing transient and stable interactions.

  • Click Chemistry Handle: The terminal alkyne allows for the specific and efficient attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

This dual functionality makes it an ideal tool for pulse-chase experiments to track the synthesis, trafficking, and turnover of sphingolipids, as well as to identify their binding partners in a time-resolved manner.

Key Applications

  • Monitoring Sphingolipid Metabolism and Trafficking: Following a "pulse" with this compound and a "chase" with unlabeled media, the fate of the labeled sphingolipid pool can be tracked over time as it is converted into various downstream metabolites like ceramide, sphingomyelin, and glycosphingolipids.

  • Quantitative Analysis of Sphingolipid Turnover: By quantifying the amount of labeled sphingolipid species at different chase times using mass spectrometry, the turnover rates of specific sphingolipids can be determined.

  • Identification of Sphingolipid-Binding Proteins: The photo-cross-linking capability allows for the covalent capture of proteins that interact with sphingolipids at specific times and subcellular locations. Subsequent enrichment and proteomic analysis can identify these binding partners.

Data Presentation: Quantitative Analysis of Sphingolipid Turnover

Pulse-chase experiments using this compound coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the quantitative analysis of sphingolipid turnover. The following table presents representative data on the turnover of major sphingolipid species in a hypothetical pulse-chase experiment in cultured mammalian cells.

Sphingolipid SpeciesHalf-life (t½) in hoursNotes
Ceramide (Cer)
C16:0-Cer2 - 4A common ceramide species, rapidly metabolized.
C18:0-Cer3 - 5
C24:0-Cer4 - 6Very-long-chain ceramides (B1148491) may have slower turnover.
C24:1-Cer4 - 6
Sphingomyelin (SM)
d18:1/16:0-SM8 - 12A major phospholipid in cell membranes with slower turnover than ceramides.
d18:1/18:0-SM10 - 14
d18:1/24:0-SM12 - 18
d18:1/24:1-SM12 - 18
Glucosylceramide (GlcCer)
d18:1/16:0-GlcCer6 - 10Precursor for more complex glycosphingolipids.
d18:1/18:0-GlcCer8 - 12
d18:1/24:0-GlcCer10 - 15
d18:1/24:1-GlcCer10 - 15

Note: The turnover rates presented are illustrative and can vary significantly depending on the cell type, experimental conditions, and the specific fatty acid chain length of the sphingolipid.

Experimental Protocols

Protocol 1: Pulse-Chase Labeling for Imaging of Sphingolipid Trafficking

This protocol details the metabolic labeling of cellular sphingolipids using this compound for subsequent visualization by fluorescence microscopy.

Materials:

  • This compound (pacSph)

  • Mammalian cell line of interest (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • Serum-free medium

  • Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reaction buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Seeding: Plate cells on glass coverslips or imaging dishes to achieve 60-70% confluency on the day of the experiment.

  • Pulse:

    • Wash cells once with pre-warmed serum-free medium.

    • Incubate cells with 1-5 µM this compound in serum-free medium for 30-60 minutes at 37°C. This is the "pulse" step.

  • Chase:

    • Remove the labeling medium and wash the cells three times with complete medium.

    • Incubate the cells in complete medium for the desired "chase" period (e.g., 0, 1, 4, 8, 24 hours) at 37°C.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

    • Wash the cells three times with wash buffer.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Pulse-Chase for Quantitative Analysis of Sphingolipid Turnover by LC-MS/MS

This protocol describes a pulse-chase experiment followed by lipid extraction and analysis to quantify the turnover of sphingolipid species.

Materials:

  • This compound

  • Cultured cells

  • Complete and serum-free media

  • PBS

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for sphingolipids

  • LC-MS/MS system

Procedure:

  • Pulse-Chase:

    • Perform the pulse-chase experiment as described in Protocol 1, using appropriate chase time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting:

    • At each time point, wash the cells with ice-cold PBS and harvest by scraping.

    • Pellet the cells by centrifugation.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or similar lipid extraction on the cell pellets.

    • Add a cocktail of internal standards for various sphingolipid classes prior to extraction for accurate quantification.

  • Sample Preparation:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the lipid extracts in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Develop a targeted method to detect and quantify the this compound-labeled sphingolipids and their endogenous counterparts.

  • Data Analysis:

    • Calculate the amount of each labeled sphingolipid species at each time point, normalized to the internal standards.

    • Determine the turnover rate and half-life of each sphingolipid by fitting the data to an exponential decay model.

Protocol 3: Identification of Sphingolipid-Binding Proteins using Photo-Cross-linking and Proteomics

This protocol outlines the workflow for identifying proteins that interact with sphingolipids using this compound.

Materials:

  • This compound

  • Cultured cells

  • UV cross-linking apparatus (365 nm)

  • Lysis buffer with protease inhibitors

  • Biotin-azide

  • Click chemistry reagents

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or for in-gel/on-bead digestion for mass spectrometry.

Procedure:

  • Pulse-Chase and Labeling:

    • Perform a pulse-chase experiment as described in Protocol 1 to allow this compound to be metabolized and incorporated into various sphingolipids.

  • Photo-Cross-linking:

    • At the desired chase time point, wash the cells with ice-cold PBS.

    • Irradiate the cells with UV light (365 nm) on ice for 10-15 minutes to induce cross-linking.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Reaction with Biotin-Azide:

    • Perform a click reaction on the cell lysate by adding biotin-azide and the appropriate click chemistry reagents. Incubate for 1-2 hours at room temperature.

  • Enrichment of Cross-linked Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated protein-sphingolipid complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of known interactors or by mass spectrometry for proteome-wide identification of novel binding partners.

Visualizations

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSL Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSL in Golgi Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation S1P->Degradation S1P Lyase ComplexSL->Ceramide Hydrolysis PhotoClickSph This compound PhotoClickSph->Ceramide Metabolism Pulse_Chase_Workflow Start Start: Culture Cells Pulse Pulse: Incubate with This compound Start->Pulse Wash1 Wash Pulse->Wash1 Chase Chase: Incubate in Fresh Medium Wash1->Chase Timepoints Collect Samples at Different Time Points Chase->Timepoints Imaging Imaging Analysis Timepoints->Imaging Proteomics Proteomics Analysis Timepoints->Proteomics Lipidomics Lipidomics Analysis Timepoints->Lipidomics FixPerm Fix & Permeabilize Imaging->FixPerm ClickFluoro Click Reaction with Fluorescent Azide FixPerm->ClickFluoro Microscopy Fluorescence Microscopy ClickFluoro->Microscopy UV UV Cross-linking Proteomics->UV Lysis Cell Lysis UV->Lysis ClickBiotin Click Reaction with Biotin-Azide Lysis->ClickBiotin Enrich Affinity Purification ClickBiotin->Enrich MS_Prot LC-MS/MS (Proteins) Enrich->MS_Prot Extraction Lipid Extraction Lipidomics->Extraction MS_Lipid LC-MS/MS (Lipids) Extraction->MS_Lipid Quant Quantification of Turnover MS_Lipid->Quant Ceramide_Signaling Stress Stress Stimuli (e.g., TNF-α, UV) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A activates PKCzeta Protein Kinase C ζ (PKCζ) Ceramide->PKCzeta activates CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK activates Caspases Caspase Cascade PP1_PP2A->Caspases activates Akt Akt/PKB (Survival Pathway) PP1_PP2A->Akt dephosphorylates (inactivates) JNK JNK/SAPK Pathway PKCzeta->JNK activates CAPK->JNK activates Apoptosis Apoptosis Caspases->Apoptosis executes JNK->Apoptosis promotes CellCycleArrest Cell Cycle Arrest JNK->CellCycleArrest promotes Akt->Apoptosis inhibits S1P_Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR binds G_proteins G-proteins (Gi, Gq, G12/13) S1PR->G_proteins activates PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK PLC PLC Pathway G_proteins->PLC Rho Rho Pathway G_proteins->Rho Survival Cell Survival PI3K_Akt->Survival Proliferation Proliferation Ras_MAPK->Proliferation PLC->Proliferation Migration Migration Rho->Migration

References

Protocol for Identifying Protein Binding Partners of Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) is a critical bioactive lipid that, along with its metabolites like sphingosine-1-phosphate (S1P), plays a pivotal role in a myriad of cellular processes.[1][2][3] These include cell proliferation, apoptosis, migration, and inflammation.[2][3][4] The diverse functions of sphingosine are mediated through its direct and indirect interactions with a host of proteins. Identifying the protein binding partners of sphingosine is therefore crucial for understanding its mechanism of action and for the development of novel therapeutics targeting sphingolipid signaling pathways.

These application notes provide detailed protocols for two distinct and powerful methods for the identification of sphingosine-interacting proteins: a cutting-edge in-cell photo-affinity labeling approach and a more traditional in vitro affinity pull-down assay.

Method 1: Photo-Affinity Labeling Using a Bifunctional Sphingosine Analog

This method utilizes a specially designed sphingosine analog, known as pacSph (photoactivatable and clickable Sphingosine), to identify direct binding partners within a cellular context.[1][5] This bifunctional probe contains a photoactivatable group that, upon UV irradiation, forms a covalent bond with interacting proteins, and a clickable alkyne group for subsequent enrichment and identification.[1][5]

Experimental Workflow Diagram

G cluster_cell_culture In-Cell Labeling cluster_enrichment Enrichment cluster_analysis Analysis A Cells Cultured with pacSph Probe B UV Cross-linking (Covalent Bonding) A->B C Cell Lysis B->C D Click Chemistry: Biotin-Azide Addition C->D E Affinity Purification (Streptavidin Beads) D->E F Washing Steps E->F G Elution F->G H On-Bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis: Protein Identification I->J

Caption: Workflow for identifying sphingosine-binding proteins using photo-affinity labeling.

Detailed Protocol

1. Cell Culture and Labeling with pacSph:

  • 1.1. Seed and culture cells of interest to approximately 80% confluency. For enhanced detection of sphingolipid-interacting proteins, consider using sphingosine-1-phosphate lyase deficient (S1PL-/-) cells, which have an altered sphingolipid metabolism.[1][5]

  • 1.2. On the day of the experiment, replace the culture medium with fresh medium containing the pacSph probe at a final concentration of 5-10 µM.

  • 1.3. Incubate the cells with the pacSph probe for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically for different cell types.

2. UV Cross-linking:

  • 2.1. After incubation, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • 2.2. Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 5-15 minutes to induce covalent cross-linking between the photoactivatable group of pacSph and interacting proteins.

3. Cell Lysis and Protein Extraction:

  • 3.1. Following UV irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • 3.2. Scrape the cells and collect the lysate.

  • 3.3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • 3.4. Collect the supernatant containing the protein extract.

4. Click Chemistry for Biotinylation:

  • 4.1. To the protein extract, add the click chemistry reaction cocktail. A typical cocktail includes:

    • Biotin-azide

    • Copper(II) sulfate (B86663) (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper chelator (e.g., TBTA)

  • 4.2. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation to attach biotin (B1667282) to the alkyne group of the pacSph probe.

5. Enrichment of Biotinylated Proteins:

  • 5.1. Add streptavidin-coated magnetic or agarose (B213101) beads to the reaction mixture.

  • 5.2. Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the streptavidin beads.

  • 5.3. Pellet the beads using a magnet or by centrifugation.

  • 5.4. Discard the supernatant and wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

6. On-Bead Digestion and Mass Spectrometry:

  • 6.1. Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • 6.2. Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • 6.3. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • 6.4. Collect the supernatant containing the peptides.

  • 6.5. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • 6.6. Identify the proteins using a suitable database search algorithm.

Data Presentation

The chemoproteomic profiling using pacSph has successfully identified a significant number of novel sphingolipid-binding proteins.[1][5]

Parameter Result Reference
Number of Novel Sphingolipid-Binding Proteins Identified >180[1][5]
Cell Type Used for Profiling S1PL-/- Mouse Embryonic Fibroblasts[5]

Method 2: In Vitro Affinity Pull-Down Assay

This classic biochemical approach involves immobilizing sphingosine on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used as "bait" to capture interacting proteins from a cell lysate.

Detailed Protocol

1. Preparation of Sphingosine-Coupled Beads:

  • 1.1. Covalently couple sphingosine to an activated resin (e.g., NHS-activated Sepharose or CNBr-activated Sepharose) according to the manufacturer's instructions. The primary amino group of sphingosine will react with the activated groups on the resin.

  • 1.2. After coupling, block any remaining active groups on the resin using a suitable blocking agent (e.g., ethanolamine).

  • 1.3. Wash the sphingosine-coupled beads extensively to remove any uncoupled sphingosine and blocking agent.

  • 1.4. As a negative control, prepare beads that have been subjected to the same coupling and blocking procedure but without the addition of sphingosine.

2. Preparation of Cell Lysate:

  • 2.1. Harvest cells and prepare a protein lysate using a non-denaturing lysis buffer (e.g., a buffer containing Tris-HCl, NaCl, and a mild detergent like NP-40) supplemented with protease inhibitors.

  • 2.2. Centrifuge the lysate to remove cellular debris.

  • 2.3. Determine the protein concentration of the supernatant.

3. Affinity Pull-Down:

  • 3.1. Equilibrate the sphingosine-coupled beads and the control beads with the lysis buffer.

  • 3.2. Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the sphingosine-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • 3.3. Pellet the beads by centrifugation.

  • 3.4. Carefully remove the supernatant (the "unbound" fraction).

  • 3.5. Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.

4. Elution of Bound Proteins:

  • 4.1. Elute the bound proteins from the beads using an elution buffer. Common elution strategies include:

    • Low pH elution: Use a buffer with a low pH, such as 0.1 M glycine-HCl, pH 2.5-3.0.[6] Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[6]

    • High salt elution: Use a buffer with a high salt concentration (e.g., 1-2 M NaCl).

    • Competitive elution: Use a buffer containing a high concentration of free sphingosine.

  • 4.2. Collect the eluate.

5. Analysis of Bound Proteins:

  • 5.1. Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands that are specific to the sphingosine-coupled beads compared to the control beads.

  • 5.2. For identification, excise the specific bands from the gel and subject them to in-gel digestion with trypsin followed by mass spectrometry analysis.

  • 5.3. Alternatively, the entire eluate can be analyzed by shotgun proteomics (LC-MS/MS).

  • 5.4. Specific candidate proteins can be validated by Western blotting of the eluate using antibodies against the protein of interest.

Sphingosine Signaling Pathway

Sphingosine is a central hub in sphingolipid metabolism and signaling. It can be converted to ceramide or phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P).[4][7] S1P can then act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PRs) on the cell surface, triggering a wide range of downstream signaling cascades.[3][8]

G Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs (extracellular) SphK Sphingosine Kinases (SphKs) Ceramidase Ceramidase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt, Rho) S1PRs->Downstream G cluster_discovery Discovery Phase cluster_validation Validation Phase PhotoAffinity Photo-Affinity Labeling (in-cell) MS Mass Spectrometry (LC-MS/MS) PhotoAffinity->MS PullDown Affinity Pull-Down (in-vitro) PullDown->MS CandidateList Candidate Binding Proteins MS->CandidateList WesternBlot Western Blot of Pull-down Eluate CandidateList->WesternBlot CoIP Co-Immunoprecipitation CandidateList->CoIP SPR Surface Plasmon Resonance (SPR) CandidateList->SPR FunctionalAssay Functional Assays (e.g., enzyme activity, localization) CandidateList->FunctionalAssay Validated Validated Binding Partner WesternBlot->Validated CoIP->Validated SPR->Validated FunctionalAssay->Validated

References

Application Notes: Profiling Sphingolipid-Protein Interactions Using PhotoClick Sphingosine and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as key regulators in a multitude of cellular signaling pathways. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Understanding the intricate network of interactions between sphingolipids and proteins is therefore crucial for elucidating disease mechanisms and developing novel therapeutics.

PhotoClick Sphingosine (B13886) (pacSph) is a powerful chemical probe designed for the in-situ investigation of sphingolipid-protein interactions.[1][2][3] This bifunctional analog of sphingosine incorporates two key moieties: a photoactivatable diazirine group and a terminal alkyne.[1][3] The diazirine group allows for covalent cross-linking to nearby interacting proteins upon UV irradiation, effectively "capturing" the interaction in live cells.[1][4] The terminal alkyne serves as a "click" handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization.[5][6]

This application note provides a comprehensive overview and detailed protocols for utilizing PhotoClick Sphingosine in combination with quantitative mass spectrometry to identify and quantify sphingolipid-binding proteins from complex biological samples.

Principle of the Method

The experimental workflow involves several key steps. First, cells are incubated with this compound, which is metabolized and integrated into cellular sphingolipid pathways.[2][7] Next, UV irradiation covalently cross-links the probe to its interacting proteins. After cell lysis, a biotin-azide tag is "clicked" onto the alkyne handle of the probe. The resulting biotin-tagged protein-lipid complexes are then enriched using streptavidin- or neutravidin-coated beads. Finally, the enriched proteins are digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

Featured Application: Identification of Novel Sphingolipid-Binding Proteins

In a landmark study by Haberkant et al. (2016), this compound was used to perform a chemoproteomic profiling of sphingolipid-binding proteins in mouse embryonic fibroblasts deficient in sphingosine-1-phosphate lyase (S1PL-/-).[2][7] This cell line was chosen to enhance the metabolic incorporation of the probe into various sphingolipid species. The study successfully identified over 180 potential sphingolipid-binding proteins, demonstrating the power of this technique as a discovery tool.[2][8]

Quantitative Data Summary

The following table summarizes a selection of high-confidence proteins identified in the study, showcasing their enrichment in samples treated with this compound (+UV) compared to controls. The data is presented as spectral counts, which correlate with protein abundance.

Gene SymbolProtein NameBiological FunctionSpectral Counts (pacSph +UV)
CERS2 Ceramide synthase 2Sphingolipid metabolism25
CTSD Cathepsin DLysosomal protease22
GBA Glucosylceramidase beta 1Lysosomal enzyme, lipid metabolism20
GLB1 Galactosidase beta 1Lysosomal enzyme19
NPC2 NPC intracellular cholesterol transporter 2Lysosomal cholesterol transport18
PLBD2 Phospholipase B domain containing 2Lipid catabolism16
LAMP1 Lysosomal-associated membrane protein 1Lysosomal marker15
VDAC1 Voltage-dependent anion-selective channel protein 1Mitochondrial outer membrane transport14
HSPA5 Heat shock protein family A (Hsp70) member 5Protein folding (ER)12
SSR1 Signal sequence receptor subunit 1Protein translocation (ER)11

Table 1: Selected sphingolipid-binding proteins identified using this compound and mass spectrometry. Data is adapted from the study by Haberkant et al., ACS Chem. Biol. 2016, 11(1), 222-30. Spectral counts represent the relative abundance of proteins identified in the pacSph-treated, UV-irradiated sample.[7][9]

Diagrams of Pathways and Workflows

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for this compound Proteomics

PhotoClick_Workflow A 1. Cell Culture & Labeling Incubate cells with This compound B 2. Photo-Crosslinking Irradiate with UV light (e.g., 365 nm) to covalently link probe to proteins A->B C 3. Cell Lysis Harvest and lyse cells to solubilize proteins B->C D 4. Click Chemistry Add Biotin-Azide and Catalysts (CuSO4, Reductant) C->D E 5. Affinity Purification Enrich biotinylated complexes using Streptavidin/Neutravidin beads D->E F 6. On-Bead Digestion Digest enriched proteins (e.g., with Trypsin) E->F G 7. LC-MS/MS Analysis Separate and identify peptides by mass spectrometry F->G H 8. Data Analysis Identify and quantify proteins, compare vs. controls G->H

Caption: Experimental workflow for identifying protein interactors.

Detailed Experimental Protocols

This protocol is a synthesized guideline based on established methods for photoaffinity labeling and proteomics.[4][5][6][7] Optimization may be required for specific cell types and experimental goals.

Materials and Reagents
  • This compound (pacSph)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide

  • Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • Streptavidin or Neutravidin agarose (B213101) beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium (B1175870) Bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid and Acetonitrile (LC-MS grade)

Protocol Steps

1. Cell Culture and Labeling with this compound

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare the this compound working solution. A final concentration of 0.5-5 µM in cell culture medium is a good starting point.

    • Note: The optimal concentration should be determined empirically to ensure sufficient labeling without causing cellular toxicity.[10]

  • Remove the existing medium, wash cells once with PBS, and add the medium containing this compound.

  • Incubate the cells for 1-4 hours at 37°C to allow for metabolic incorporation of the probe.

2. UV Photo-Crosslinking

  • Place the cell culture plate on ice.

  • Remove the medium and wash the cells twice with ice-cold PBS. Aspirate the final wash completely.

  • Irradiate the cells with UV light (e.g., 365 nm) for 10-20 minutes on ice.[4] A custom UV irradiation setup or a commercial cross-linker can be used.

    • Critical: The distance from the UV source and irradiation time are key parameters to optimize.

  • After irradiation, harvest the cells by scraping into ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C). The cell pellets can be stored at -80°C or used immediately.

3. Cell Lysis

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Lyse the cells by sonication on ice or other appropriate methods.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.

  • Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

4. Click Chemistry Reaction

  • To the clarified lysate (e.g., 1 mg of protein), add the click chemistry reagents sequentially. A typical final concentration is:

    • Biotin-Azide: 100 µM

    • TCEP or Sodium Ascorbate: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

5. Affinity Purification of Biotinylated Proteins

  • Pre-wash streptavidin/neutravidin beads with lysis buffer.

  • Add the washed beads to the lysate after the click reaction.

  • Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Pellet the beads by gentle centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.2% SDS in PBS, and finally PBS alone).

6. On-Bead Tryptic Digestion

  • Resuspend the washed beads in 50 mM ammonium bicarbonate.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Add mass spectrometry grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid).

7. LC-MS/MS Analysis and Data Processing

  • Acidify the pooled peptide samples with formic acid.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[11]

  • Process the raw mass spectrometry data using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe).[12]

  • Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest) to identify peptides and proteins.

  • Perform quantitative analysis (label-free or using isotopic labels) to determine the relative abundance of proteins in the this compound-treated samples versus controls (e.g., no UV irradiation, or competition with excess natural sphingosine).[9][13] Proteins that are significantly enriched in the +UV sample are considered high-confidence interactors.

References

PhotoClick Sphingosine: Illuminating Sphingolipid Dynamics in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PhotoClick Sphingosine (B13886) is a powerful chemical tool designed for the advanced study of sphingolipid metabolism, trafficking, and protein interactions within living cells.[1][2][3][4] This bifunctional molecule incorporates two key features: a terminal alkyne group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) and a photoactivatable diazirine group for covalent cross-linking to interacting biomolecules upon UV irradiation.[1][2][4] These functionalities allow for both the fluorescent visualization of sphingolipid localization and the identification of their binding partners, making it an invaluable probe in cell biology and drug discovery.

PhotoClick Sphingosine is a sphingosine analog that is readily taken up by cells and integrated into endogenous sphingolipid metabolic pathways.[1][2][3][4] It can be metabolized to form analogs of key signaling lipids such as ceramide and sphingomyelin.[5] The alkyne handle permits the attachment of a variety of reporter tags, including fluorophores for imaging, while the diazirine group enables the capture of transient and stable protein-lipid interactions through photoaffinity labeling (PAL).[1][2]

Principle of the Technology

The utility of this compound lies in its two-stage application. In the first stage, the molecule is introduced to cultured cells and is metabolized, distributing throughout the cell based on the natural trafficking of sphingolipids. The alkyne group allows for the covalent attachment of an azide-modified fluorescent dye via a highly specific and efficient click reaction. This enables high-resolution visualization of sphingolipid distribution and dynamics using fluorescence microscopy.

In the second, optional stage, the diazirine group can be activated with UV light, generating a highly reactive carbene intermediate.[6] This intermediate rapidly and irreversibly cross-links to any nearby molecules, effectively "capturing" interacting proteins. These cross-linked complexes can then be enriched and identified using mass spectrometry-based proteomics, providing a snapshot of the sphingolipid interactome. For certain applications, particularly those tracking metabolism through specific pathways, the use of cell lines deficient in sphingosine-1-phosphate lyase (SGPL1) may be necessary to prevent degradation of the probe.[5]

Data Presentation

The following tables summarize key quantitative data for the application of this compound in fluorescence microscopy and photoaffinity labeling experiments.

Table 1: Reagent Preparation and Labeling Conditions

ParameterRecommended ValueNotes
This compound Stock Solution 6 mM in EthanolStore at -20°C.
Working Concentration 0.5 µM in DMEM/delipidated FBSOptimal concentration may vary by cell type and should be determined empirically.[5]
Labeling Incubation Time 30 minutesAt 37°C.
Chase Period 1 hourIn normal culture medium (DMEM/FBS) at 37°C. This allows for metabolism and trafficking of the probe.

Table 2: Fixation, Permeabilization, and Click Chemistry Reaction

StepReagentIncubation TimeNotes
Fixation 4% Paraformaldehyde in PBS20 minutesAvoid using methanol (B129727) as it can extract lipids.[5]
Permeabilization & Blocking 0.1% Saponin with 5% serum in PBS1 hourAvoid using Triton detergents.[5]
Click Reaction Click-iT™ Cell Reaction Buffer with fluorescent azide (B81097)30 minutesAt room temperature. Perform after any immunofluorescence labeling.[5]
Post-Click Washes PBS>5 times over 1 hourDo not use detergents in post-click wash buffers.[5]

Table 3: Photoaffinity Labeling Parameters

ParameterRecommended Value/ProcedureNotes
UV Light Source 1000W Hg(Xe) lamp with ~350 nm bandpass filter[6]
Irradiation Distance ~6 cm from the sample[6]
Irradiation Time 1 minuteOptimal time may vary depending on the light source and sample.[6]
Sample Preparation for Proteomics Lysis, enrichment of biotin-tagged complexes (if applicable), SDS-PAGE, in-gel digestion, and LC-MS/MS[7]

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways relevant to the use of this compound.

Caption: Metabolic fate of this compound.

S1P_Signaling cluster_receptors S1P Receptors (S1PR1-5) cluster_downstream Downstream Signaling Pathways cluster_cellular_responses Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 Ras_ERK Ras/ERK Pathway Gi->Ras_ERK PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt PLC PLC Pathway Gq->PLC Rho Rho Pathway G1213->Rho Proliferation Proliferation Ras_ERK->Proliferation Differentiation Differentiation Ras_ERK->Differentiation Survival Survival PI3K_Akt->Survival PLC->Proliferation Migration Migration Rho->Migration

Caption: Overview of S1P signaling pathways.

Experimental Protocols

Protocol 1: Fluorescence Microscopy Imaging of Sphingolipid Distribution

This protocol details the labeling of sphingolipids in cultured cells using this compound for visualization by fluorescence microscopy. The protocol is optimized for HeLa cells but can be adapted for other cell types.[5]

Materials:

  • This compound

  • Ethanol (for stock solution)

  • DMEM with and without Fetal Bovine Serum (FBS)

  • Delipidated FBS

  • Cultured cells (e.g., HeLa) on imaging-suitable plates/coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization and Blocking Buffer (0.1% saponin, 5% serum in PBS)

  • Fluorescent azide (e.g., Alexa Fluor™ 647 Azide)

  • Click-iT™ Cell Reaction Buffer Kit (or equivalent)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of this compound Working Solution:

    • Prepare a 6 mM stock solution of this compound in ethanol.

    • To prepare the working solution, add 1 µL of the 6 mM stock to 12 mL of DMEM with delipidated FBS to achieve a final concentration of 0.5 µM.

    • Incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and incubate for an additional 5 minutes at 37°C to ensure the lipid is homogenously mixed.[5]

  • Cell Labeling:

    • Plate cells (e.g., 0.5 x 10^5 HeLa cells) on imaging dishes the day before labeling.

    • Wash the cells twice with DMEM/delipidated FBS.

    • Incubate the cells with the 0.5 µM this compound working solution for 30 minutes at 37°C.[5]

  • Chase Period:

    • Wash the cells three times with DMEM/delipidated FBS.

    • Incubate the cells in normal culture medium (DMEM with 10% FBS) for 1 hour at 37°C to allow for metabolic processing and trafficking of the probe.[5]

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with Permeabilization and Blocking Buffer for 1 hour at room temperature.[5]

  • Click Chemistry Reaction:

    • Prepare the Click-iT™ Cell Reaction Buffer according to the manufacturer's instructions, adding the fluorescent azide.

    • Incubate the cells in the Click-iT™ reaction cocktail for 30 minutes at room temperature, protected from light.[5]

  • Final Washes and Imaging:

    • Wash the cells at least five times with PBS over the course of 1 hour.

    • Image the cells immediately on a fluorescence microscope or store them at 4°C for up to 24 hours.[5]

Optimization for Other Cell Types: The optimal concentration of this compound and the chase time may vary between cell types. It is recommended to perform a titration of the probe concentration (e.g., 0.1 µM to 5 µM) to find the best balance between signal and potential toxicity or background. The chase time can also be varied to visualize the probe in different subcellular compartments.[5]

Experimental_Workflow Start Start: Plate Cells Label Label with This compound Start->Label Chase Chase Period Label->Chase Fix Fixation (PFA) Chase->Fix Perm Permeabilization (Saponin) Fix->Perm Click Click Reaction with Fluorescent Azide Perm->Click Image Fluorescence Microscopy Click->Image

Caption: Fluorescence microscopy workflow.

Protocol 2: Photoaffinity Labeling for Interactome Profiling

This protocol outlines the procedure for identifying protein binding partners of sphingolipids using the photoactivatable properties of this compound.

Materials:

  • All materials from Protocol 1

  • UV lamp with a ~350 nm emission (e.g., Rayonet reactor with 350 nm bulbs)[1]

  • Lysis buffer (RIPA or similar, supplemented with protease inhibitors)

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Labeling and Chase:

    • Follow steps 1-3 from Protocol 1 to label cells with this compound and perform the chase.

  • Photo-Cross-linking:

    • After the chase period, wash the cells with ice-cold PBS.

    • Place the cell culture dish on ice, approximately 6 cm from the UV light source.[6]

    • Irradiate the cells with ~350 nm UV light for 1 minute.[6] A no-UV control should be included to identify non-covalently bound proteins.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry for Biotinylation:

    • Perform a click reaction on the cell lysate using an azide-biotin conjugate to tag the cross-linked proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for the this compound-protein adducts.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluate by SDS-PAGE followed by silver staining or Western blotting for specific candidates.

    • For unbiased identification, perform in-gel or on-bead digestion of the proteins followed by LC-MS/MS analysis.

PAL_Workflow Start Start: Label Cells with This compound UV UV Cross-linking (~350 nm) Start->UV Lysis Cell Lysis UV->Lysis Click Click Reaction with Azide-Biotin Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Analyze Proteomic Analysis (LC-MS/MS) Enrich->Analyze

Caption: Photoaffinity labeling workflow.

Conclusion

This compound is a versatile and powerful tool for the study of sphingolipid biology. By combining metabolic labeling with click chemistry and photoaffinity labeling, researchers can gain unprecedented insights into the subcellular localization, trafficking, and protein interactions of these critical lipids. The protocols provided here offer a starting point for the application of this technology, with the understanding that optimization may be required for specific cell types and experimental questions. The ability to both visualize and identify the molecular context of sphingolipids makes this compound an essential reagent for academic and industrial researchers in the fields of cell biology, lipidology, and drug development.

References

Application Notes and Protocols for PhotoClick Sphingosine-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive workflow for the identification and quantification of sphingolipid-interacting proteins using PhotoClick Sphingosine (B13886) (pacSph). This bifunctional probe incorporates a photo-activatable diazirine group and a clickable alkyne moiety, enabling covalent crosslinking to interacting proteins upon UV irradiation and subsequent enrichment and identification via click chemistry and mass spectrometry-based proteomics.

Introduction

Sphingolipids, including sphingosine and its metabolites like ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid signaling is implicated in numerous diseases, making the study of sphingolipid-protein interactions a key area of research for therapeutic development. PhotoClick Sphingosine is a powerful chemical tool that allows for the in-situ capture and subsequent identification of these interactions within a cellular context.[2] This technology provides a valuable method for discovering novel protein binders of sphingolipids and elucidating their roles in cellular signaling pathways.[2]

Principle of the Workflow

The this compound proteomics workflow involves several key steps. First, cells are incubated with pacSph, which is metabolized and incorporated into cellular membranes and signaling pathways. Next, UV irradiation induces covalent crosslinking between the diazirine group of pacSph and adjacent amino acids of interacting proteins. After cell lysis, a biotin-azide tag is attached to the alkyne group of the crosslinked pacSph via a copper-catalyzed click reaction. The resulting biotinylated protein-lipid complexes are then enriched using streptavidin-coated beads. Finally, the enriched proteins are digested into peptides and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_cell Cellular Environment cluster_lysis Biochemical Procedures cluster_analysis Proteomic Analysis A Incubation with This compound (pacSph) B Metabolic Incorporation of pacSph A->B C UV Irradiation (365 nm) Photo-crosslinking B->C D Cell Lysis C->D E Click Chemistry Reaction (Biotin-Azide) D->E F Enrichment of Biotinylated Proteins (Streptavidin Beads) E->F G On-Bead Trypsin Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis and Protein Identification H->I

Figure 1: Overall workflow for this compound-based proteomics.

Quantitative Proteomics Data

The following tables summarize quantitative data from a representative chemoproteomic profiling experiment using this compound in S1PL-/- mouse embryonic fibroblasts (MEFs). Data is adapted from Haberkant, P., et al. (2016). ACS Chemical Biology, 11(1), 222-230.

Table 1: High-Confidence Protein-Sphingolipid Conjugates Identified by this compound Pulldown

Protein AccessionGene SymbolProtein NameSpectral Counts (+UV)Spectral Counts (-UV Control)Fold Enrichment
Q9CQV8Atp1a1Sodium/potassium-transporting ATPase subunit alpha-1150>15
P63104ActbActin, cytoplasmic 125212.5
Q61039Tuba1aTubulin alpha-1A chain22122
P14619Hspa8Heat shock cognate 71 kDa protein18118
Q8K4L5Slc2a1Solute carrier family 2, facilitated glucose transporter member 1120>12
P07738GapdhGlyceraldehyde-3-phosphate dehydrogenase30310
Q9D6I4VcpTransitional endoplasmic reticulum ATPase160>16
Q6P5S7Flot1Flotillin-1100>10
P63267Ywhaz14-3-3 protein zeta/delta14114
Q9CQZ6Eif4a1Eukaryotic initiation factor 4A-I110>11

Note: This table presents a selection of identified proteins for illustrative purposes. The full dataset from the cited study contains over 180 identified proteins.

Experimental Protocols

The following are detailed protocols for the key experiments in the this compound proteomics workflow.

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Culture: Culture S1PL-/- mouse embryonic fibroblasts (MEFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Labeling: When cells reach 80-90% confluency, replace the culture medium with serum-free DMEM containing 5 µM this compound.

  • Incubation: Incubate the cells for 4 hours at 37°C to allow for metabolic incorporation of the probe.

Protocol 2: UV Crosslinking and Cell Lysis
  • Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • UV Irradiation: Place the culture dish on ice and irradiate with 365 nm UV light for 15 minutes to induce photo-crosslinking.

  • Cell Lysis: Add 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) to the plate.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

Protocol 3: Click Chemistry Reaction
  • Prepare Click Chemistry Reagents:

    • Biotin-Azide stock solution: 10 mM in DMSO.

    • Tris(2-carboxyethyl)phosphine (TCEP) stock solution: 100 mM in water.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution: 10 mM in DMSO.

    • Copper(II) sulfate (B86663) (CuSO4) stock solution: 100 mM in water.

  • Reaction Setup: To 1 mg of protein lysate, add the following reagents in order:

    • 1 µL of 10 mM Biotin-Azide (final concentration: 10 µM).

    • 1 µL of 100 mM TCEP (final concentration: 100 µM).

    • 3 µL of 10 mM TBTA (final concentration: 30 µM).

    • 1 µL of 100 mM CuSO4 (final concentration: 100 µM).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

Protocol 4: Enrichment of Biotinylated Proteins
  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer.

  • Binding: Add the prepared beads to the lysate from the click chemistry reaction and incubate for 2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:

    • 1% SDS in PBS (twice).

    • 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5 (twice).

    • PBS (three times).

Protocol 5: On-Bead Trypsin Digestion
  • Resuspension: Resuspend the washed beads in 50 µL of 50 mM ammonium (B1175870) bicarbonate.

  • Reduction and Alkylation:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add 1 µg of sequencing-grade modified trypsin and incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

Protocol 6: LC-MS/MS Analysis and Data Processing
  • LC Separation: Analyze the digested peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.

  • MS Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, with a full scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis: Process the raw data using a software platform such as MaxQuant. Search the MS/MS spectra against a relevant protein database to identify peptides and proteins. Perform label-free quantification to determine the relative abundance of proteins in the +UV and -UV control samples.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways involving sphingosine and its metabolites.

G cluster_membrane Plasma Membrane S1PR S1P Receptors (S1PR1-5) G_protein G-proteins S1PR->G_protein Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P ATP S1P->S1PR S1P_Lyase S1P Lyase S1P->S1P_Lyase Degradation Degradation Products S1P_Lyase->Degradation Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/Akt, PLC) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Figure 2: Sphingosine-1-Phosphate (S1P) signaling pathway.

G cluster_synthesis De Novo Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide CerS Ceramide Synthase Dihydroceramide->CerS Sphingomyelin Sphingomyelin SMase Sphingomyelinase Sphingomyelin->SMase Ceramide Ceramide SMase->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Downstream Downstream Effectors (e.g., PP2A, PKCζ) Ceramide->Downstream CerS->Ceramide Fatty Acyl-CoA Sphingosine Sphingosine Ceramidase->Sphingosine Sphingosine->CerS Apoptosis Apoptosis, Cell Cycle Arrest Downstream->Apoptosis

Figure 3: Ceramide signaling pathway.

References

Application Notes and Protocols for Studying Sphingolipid Metabolism with PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PhotoClick Sphingosine (B13886) (pacSph) for the investigation of sphingolipid metabolism and interactions. This bifunctional probe enables researchers to trace the metabolic fate of sphingosine, identify its interacting proteins, and visualize its subcellular localization, offering valuable insights for basic research and drug development.

PhotoClick Sphingosine is a powerful tool for cell-based analysis of protein-sphingolipid interactions.[1][2][3][4] It is a photoreactive and clickable analog of sphingosine that can be metabolized by cells through endogenous lipid metabolic pathways.[5][6][7] The molecule contains two key functional groups: a photoactivatable diazirine group and a clickable terminal alkyne. The diazirine group allows for covalent cross-linking to interacting biomolecules upon UV irradiation, while the alkyne moiety enables the attachment of reporter tags, such as fluorophores or biotin, via click chemistry.[1][5][8] This dual functionality makes pacSph a versatile probe for a range of applications in sphingolipid research.

Key Applications:

  • Metabolic Labeling and Visualization: Tracing the incorporation of sphingosine into complex sphingolipids and visualizing their subcellular distribution.

  • Identification of Sphingolipid-Interacting Proteins: Covalently capturing and subsequently identifying proteins that bind to sphingosine and its metabolites.

  • Drug Discovery and Development: Assessing the effects of pharmacological agents on sphingolipid metabolism and trafficking.[]

I. Sphingolipid Metabolism Overview

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are integral components of eukaryotic cell membranes and play crucial roles in signal transduction. The metabolic pathway of sphingolipids is complex, with numerous bioactive intermediates.

Sphingolipid_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs Sphingosine->Ceramide CerS Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SK Ethanolamine-P + Hexadecenal Ethanolamine-P + Hexadecenal Sphingosine-1-P->Ethanolamine-P + Hexadecenal SGPL1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Dihydroceramide

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.

II. Experimental Workflow with this compound

The general workflow for using this compound involves several key steps: cell labeling, an optional chase period, UV cross-linking, cell lysis, click chemistry-based tagging, and downstream analysis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Downstream Analysis Labeling Cell Labeling with pacSph Chase Chase Period (optional) Labeling->Chase UV_Crosslinking UV Cross-linking (365 nm) Chase->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Click_Chemistry Click Chemistry with Reporter Tag Lysis->Click_Chemistry SDS_PAGE SDS-PAGE & In-gel Fluorescence Click_Chemistry->SDS_PAGE Pull_down Affinity Pull-down (Biotin) Click_Chemistry->Pull_down Microscopy Fluorescence Microscopy Click_Chemistry->Microscopy Mass_Spec Mass Spectrometry Pull_down->Mass_Spec

Caption: General experimental workflow for this compound-based studies.

III. Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and Visualization of Sphingolipids

This protocol is designed for visualizing the subcellular localization of newly synthesized sphingolipids. For optimal results, it is recommended to use sphingosine-1-phosphate lyase deficient (SGPL1-/-) cells to prevent degradation of the probe.[2][4][10]

Materials:

  • This compound (pacSph)

  • DMEM with delipidated fetal bovine serum (FBS)

  • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reaction buffer kit (e.g., copper (II) sulfate, THPTA, sodium ascorbate)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of pacSph Labeling Medium: Prepare a working solution of 0.5-5 µM pacSph in pre-warmed DMEM with delipidated FBS.[10] It is crucial to ensure the lipid is well-solubilized; sonication may be required.[10]

  • Labeling: Remove the culture medium from the cells and wash twice with pre-warmed DMEM with delipidated FBS. Add the pacSph labeling medium and incubate for 30 minutes to 4 hours at 37°C.

  • Chase (Optional): To trace the trafficking of the probe to downstream metabolites, remove the labeling medium, wash the cells, and incubate with fresh, pre-warmed medium without pacSph for the desired chase period (e.g., 30 minutes to 2 hours).

  • UV Cross-linking: Place the plate on ice and irradiate with 365 nm UV light for 15-30 minutes to cross-link the probe to interacting molecules.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI, and mount the coverslips on glass slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingolipids using a confocal microscope.

Protocol 2: Identification of Sphingolipid-Interacting Proteins

This protocol outlines the procedure for identifying proteins that interact with sphingosine and its metabolites using a biotin-azide tag for subsequent affinity purification and mass spectrometry.

Materials:

  • This compound (pacSph)

  • Biotin-Azide

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with decreasing concentrations of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Labeling and Cross-linking: Follow steps 1-5 from Protocol 1, scaling up the cell culture volume as needed (e.g., 10 cm or 15 cm dishes).

  • Cell Lysis: After UV cross-linking, wash the cells with ice-cold PBS and scrape them into lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction: Perform the click reaction with Biotin-Azide on the cell lysate.

  • Affinity Purification: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein-lipid complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Downstream Analysis:

    • SDS-PAGE and Western Blotting: Run the eluate on an SDS-PAGE gel and perform a Western blot to validate the presence of known or suspected interacting proteins.

    • Mass Spectrometry: For proteome-wide identification, the eluted proteins can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.

IV. Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Example of Quantitative Proteomics Data for Sphingolipid-Interacting Proteins

Protein IDGene NameProtein NameFold Change (Treated vs. Control)p-valueFunction
P60709ACTBActin, cytoplasmic 11.20.06Cytoskeleton
Q06830VCPValosin-containing protein8.5<0.001Protein folding
P08238HSP90AA1Heat shock protein 90-alpha6.2<0.001Chaperone
P11142HSPA8Heat shock 70 kDa protein 85.9<0.001Chaperone
Q13155TRAM1Translocating chain-associating membrane protein 112.3<0.001Protein translocation

V. Troubleshooting and Considerations

  • Cell Type: The efficiency of pacSph metabolism can vary between cell types. It is advisable to optimize the labeling time and concentration for each cell line.[10] The use of SGPL1-/- cells is highly recommended to prevent the degradation of the sphingosine backbone.[2][4][10]

  • Toxicity: High concentrations of pacSph or prolonged incubation times may induce cellular toxicity.[10] It is important to assess cell viability during protocol optimization.

  • Click Chemistry Efficiency: Ensure that the click chemistry reagents are fresh and that the reaction is performed under optimal conditions to achieve high labeling efficiency.

  • Controls: Appropriate controls are essential for data interpretation. These include cells not treated with pacSph, samples without UV cross-linking, and competition experiments with an excess of natural sphingosine.

By following these detailed protocols and considering the key experimental parameters, researchers can effectively employ this compound to gain deeper insights into the complex roles of sphingolipids in cellular physiology and disease.

References

Synthesis of PhotoClick Sphingosine and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of PhotoClick Sphingosine (B13886) (pacSph), a bifunctional metabolic probe, and its derivatives. PhotoClick Sphingosine is a powerful tool for investigating sphingolipid metabolism, transport, and protein interactions due to its unique structure incorporating both a photo-activatable diazirine group and a clickable alkyne moiety.[1] This document outlines the chemical synthesis of the parent compound and provides methodologies for creating derivatives with modified functionalities, such as altered chain lengths, alternative clickable handles, and the addition of phosphate (B84403) groups.

Application Notes

This compound is a synthetic analog of sphingosine designed for multimodal investigation of sphingolipid biology.[1] Its key features are a diazirine ring, which upon UV irradiation forms a reactive carbene that covalently crosslinks to nearby interacting molecules, and a terminal alkyne, which allows for the attachment of reporter tags (e.g., fluorophores, biotin) via copper-catalyzed or copper-free click chemistry.[1]

This probe is metabolically incorporated into cellular sphingolipid pathways, serving as a substrate for enzymes like ceramide synthases to produce PhotoClick-ceramide and subsequently PhotoClick-sphingomyelin and other complex sphingolipids. This enables the tracking of sphingolipid metabolism and subcellular localization.[2] For effective metabolic labeling and to prevent degradation of the probe into glycerolipids, it is often advantageous to use cell lines deficient in sphingosine-1-phosphate lyase (SGPL1).

Key Applications:

  • Metabolic Labeling and Imaging: Visualize the subcellular distribution and trafficking of newly synthesized sphingolipids.

  • Protein-Lipid Interaction Profiling: Identify sphingolipid-binding proteins through photo-crosslinking followed by enrichment and mass spectrometry-based proteomics.

  • Enzyme Activity Assays: Serve as a substrate for sphingolipid-metabolizing enzymes in vitro and in situ.

Derivatives of this compound expand its utility. For example, this compound-1-Phosphate can be used to study the signaling pathways of this critical lipid messenger.[3] Analogs with varying acyl chain lengths can probe the substrate specificity of ceramide synthases and other enzymes.[4][5] Photoswitchable derivatives incorporating azobenzene (B91143) moieties allow for optical control of sphingolipid metabolism and localization.[6][7]

Synthesis of this compound (pacSph)

The synthesis of this compound is a multi-step process. The following protocol is based on the synthetic route reported by Haberkant et al., 2016.

Materials and Reagents
  • Starting materials and reagents for each step as outlined in the protocol below

  • Appropriate solvents (e.g., methanol, dichloromethane, tetrahydrofuran)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Experimental Protocol

The synthesis of this compound is a 10-step process. The overall workflow is depicted below, followed by a detailed description of each step.

G cluster_starting Starting Material Synthesis cluster_backbone Sphingosine Backbone Assembly S1 Step 1: Protection S2 Step 2: Oxidation S1->S2 40% S3 Step 3: Grignard Reaction S2->S3 81% S4 Step 4: Oxidation S3->S4 57% S5 Step 5: Silyl Deprotection S4->S5 92% S6 Step 6: Diazirine Formation S5->S6 97% S7 Step 7: Oxidation S6->S7 18% S8 Step 8: Condensation S7->S8 89% S9 Step 9: Reduction S8->S9 64% S10 Step 10: Deprotection S9->S10 42% Final This compound S10->Final 90% G pacSph This compound Protection Protection of -NH2 and -OH groups pacSph->Protection Phosphorylation Phosphorylation at C1 Protection->Phosphorylation e.g., Boc, TBDMS Deprotection Global Deprotection Phosphorylation->Deprotection Phosphoramidite reagent pacSph1P PhotoClick Sphingosine-1-Phosphate Deprotection->pacSph1P Acidic conditions G cluster_cell_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis Seed Seed Cells Label Metabolic Labeling with pacSph Seed->Label Chase Chase Period (Optional) Label->Chase Fix Fix Cells Label->Fix Chase->Fix Perm Permeabilize Cells Fix->Perm Click Click Reaction with Azide-Fluorophore Perm->Click Image Fluorescence Imaging Click->Image

References

Illuminating the Landscape of Lipid Rafts: A Guide to PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of lipid rafts and membrane domains, critical microenvironments for cellular signaling, has been revolutionized by the development of advanced chemical probes. Among these, PhotoClick Sphingosine (B13886) stands out as a powerful tool for elucidating the intricate interactions of sphingolipids within these domains. This bifunctional molecule, equipped with a photoactivatable diazirine group and a clickable alkyne moiety, allows for the in-situ labeling and identification of sphingolipid-interacting proteins and provides insights into sphingolipid metabolism.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing PhotoClick Sphingosine to investigate lipid rafts and membrane domains.

Introduction to this compound

This compound is a synthetic analog of sphingosine, a fundamental building block of sphingolipids.[1][4] Its unique structure incorporates two key features:

  • A Photoactivatable Diazirine Group: Upon exposure to UV light, this group forms a highly reactive carbene that covalently crosslinks with nearby molecules, effectively "capturing" interacting proteins.[1][2]

  • A Terminal Alkyne Moiety: This "clickable" handle allows for the specific attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][5][6]

This dual functionality enables a two-step process: first, the covalent trapping of interacting partners within the native cellular environment, and second, the subsequent visualization or enrichment of these complexes for analysis.[7]

Applications in Lipid Raft and Membrane Domain Research

This compound offers a versatile platform for a range of applications in the study of lipid rafts and membrane domains:

  • Mapping Sphingolipid-Protein Interactions: By crosslinking to adjacent proteins, this compound facilitates the identification of novel sphingolipid-binding proteins that reside within or in close proximity to lipid rafts.[1][2]

  • Visualizing Sphingolipid Trafficking and Localization: Following the click reaction with a fluorescent azide (B81097), the probe allows for the direct visualization of sphingolipid metabolism and transport pathways within the cell, including their accumulation in specific membrane domains like the Golgi apparatus.[7]

  • Investigating Signal Transduction Pathways: Given the crucial role of lipid rafts as signaling platforms, this compound can be used to study the spatial organization of signaling complexes and how sphingolipids modulate their activity.[8][9][10] Lipid rafts are known to be enriched in signaling molecules, and sphingolipids are key components of these microdomains.[8][11]

  • Drug Discovery and Target Validation: The ability to identify specific protein-lipid interactions can unveil novel drug targets within signaling pathways associated with various diseases.

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol describes the metabolic labeling of cultured cells with this compound. The optimal concentration of the probe and incubation times may need to be determined empirically for different cell types to balance efficient labeling with potential cytotoxicity.[7]

Materials:

  • This compound (pacSph)

  • Ethanol (for stock solution)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Delipidated Fetal Bovine Serum (dFBS)

  • Cultured cells (e.g., HeLa cells)

  • MatTek dishes or other suitable culture plates

Protocol:

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound (e.g., 6 mM in ethanol).[7]

    • To prepare the working solution, dilute the stock solution in pre-warmed (37°C) DMEM with delipidated FBS to the desired final concentration (e.g., 0.5 μM).[7]

    • To ensure homogenous mixing, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for an additional 5 minutes at 37°C.[7]

  • Cell Seeding:

    • One day prior to labeling, seed cells onto the culture plates. For example, plate 0.5 × 10^5 HeLa cells on MatTek dishes.[7]

  • Cell Labeling (Pulse):

    • Wash the cells twice with DMEM containing delipidated FBS.[7]

    • Remove the wash medium and add the pre-warmed this compound working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C.[7]

  • Chase Period:

    • Wash the cells three times with DMEM containing delipidated FBS to remove excess probe.[7]

    • Add normal culture medium (DMEM with FBS) to the cells.

    • Incubate for a desired chase period (e.g., 1 hour) at 37°C to allow for the metabolic incorporation of the probe into complex sphingolipids and their trafficking to various organelles.[7]

Quantitative Data Summary:

ParameterValueCell TypeReference
This compound Stock Conc.6 mM-[7]
This compound Working Conc.0.5 μMHeLa[7]
Labeling (Pulse) Time30 minutesHeLa[7]
Chase Time1 hourHeLa[7]
Initial Cell Seeding Density0.5 × 10^5 cellsHeLa[7]
Photo-Crosslinking and Cell Lysis

This protocol describes the UV irradiation step to induce crosslinking of the photoactivatable probe to interacting proteins.

Materials:

  • UV Stratalinker (e.g., 306 nm)[12]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors)

Protocol:

  • UV Irradiation:

    • After the chase period, place the culture plates on ice.

    • Remove the culture medium.

    • Irradiate the cells with UV light (e.g., 306 nm) for 15 minutes.[12]

  • Cell Lysis:

    • Wash the cells three times with ice-cold PBS.[12]

    • Add lysis buffer to the cells and lyse according to standard procedures.

Click Chemistry Reaction

This protocol describes the attachment of a reporter molecule (e.g., a fluorescent azide) to the alkyne handle of the this compound.

Materials:

  • Cell lysate containing labeled proteins

  • Fluorescent azide (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Protocol:

  • Prepare Click Chemistry Reaction Mix: Prepare a fresh solution containing the fluorescent azide, CuSO₄, and a reducing agent (TCEP or sodium ascorbate). The use of a copper ligand like TBTA can improve reaction efficiency.

  • Incubation: Add the click chemistry reaction mix to the cell lysate.

  • Reaction: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or enrichment via biotin-azide followed by mass spectrometry.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis A Seed Cells B Label with this compound (Pulse) A->B C Wash & Chase B->C D UV Irradiation (306 nm) C->D E Cell Lysis D->E F Click Chemistry Reaction (e.g., with Fluorescent Azide) E->F G Downstream Analysis (Microscopy, Proteomics) F->G

Caption: Experimental workflow for using this compound.

photoclick_mechanism cluster_probe This compound cluster_steps Mechanism of Action cluster_outcome Outcome Probe This compound (pacSph) Step1 1. Metabolic Incorporation into Sphingolipids Probe->Step1 Step2 2. UV Activation -> Covalent Crosslinking to Interacting Proteins Step1->Step2 Step3 3. Click Reaction with Azide Probe (e.g., Fluorophore) Step2->Step3 Outcome Labeled Protein-Sphingolipid Complex Step3->Outcome

Caption: Mechanism of this compound action.

lipid_raft_model cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region Sphingolipid Sphingolipid Cholesterol Cholesterol Receptor Receptor Protein PhotoClick PhotoClick Sphingosine Glycerophospholipid Glycerophospholipid

Caption: Model of a lipid raft with this compound.

S1P_signaling cluster_synthesis S1P Synthesis cluster_receptor Receptor Binding & Signaling Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P_intra Sphingosine-1-Phosphate (S1P) (intracellular) SphK->S1P_intra S1P_extra S1P (extracellular) S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR1-5) (GPCRs) S1P_extra->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Downstream Downstream Effectors (e.g., Ras, Rho, PLC, PI3K) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

References

Application of PhotoClick Sphingosine in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PhotoClick Sphingosine (B13886) is a powerful bifunctional chemical probe designed for the advanced study of sphingolipid metabolism and interactions in the context of drug discovery.[1][2] This synthetic analog of sphingosine incorporates two key features: a photoactivatable diazirine group and a terminal alkyne moiety for click chemistry.[1][3][4] This dual functionality allows for the covalent cross-linking of PhotoClick Sphingosine to its interacting biomolecules upon UV irradiation and subsequent visualization or enrichment via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5] These characteristics make it an invaluable tool for identifying novel protein targets of sphingolipid-based drugs, elucidating their mechanism of action, and visualizing their subcellular localization.[2][6][7]

Key Applications in Drug Discovery:

  • Target Identification and Validation: Identify the direct binding partners of sphingolipid-mimicking compounds.

  • Mechanism of Action Studies: Elucidate the molecular pathways affected by drugs that modulate sphingolipid metabolism.

  • Subcellular Localization Studies: Visualize the distribution of sphingolipids and their interacting proteins within the cell.

  • High-Throughput Screening: Adaptable for screening compound libraries for their effects on sphingolipid-protein interactions.

Chemical Properties of this compound

PropertyValueReference
CAS Number 1823021-14-2[3]
Molecular Formula C19H33N3O2[3]
Molecular Weight 335.5 g/mol [3]
Purity ≥95%[3]
Formulation A solution in ethanol[3]
Storage -20°C[3]
Stability ≥ 2 years[3]
λmax 349 nm[3]

Mechanism of Action

This compound is readily taken up by cells and integrated into the endogenous sphingolipid metabolic pathways.[1][2] The workflow for its application in target identification involves three main steps: metabolic labeling, photo-crosslinking, and downstream analysis via click chemistry.

This compound Experimental Workflow cluster_analysis Downstream Analysis Options A Metabolic Labeling Cells are incubated with This compound. B UV Irradiation Photoactivatable diazirine group forms a covalent bond with interacting proteins. A->B C Cell Lysis & Protein Extraction B->C D Click Chemistry Alkyne group reacts with an azide-tagged reporter (e.g., biotin, fluorophore). C->D E Downstream Analysis D->E F Affinity Purification (e.g., with streptavidin beads for biotin-tagged proteins) E->F For Target ID H SDS-PAGE & In-gel Fluorescence (for visualization) E->H For Visualization I Fluorescence Microscopy (for subcellular localization) E->I For Localization G Mass Spectrometry (for protein identification) F->G Sphingolipid Metabolism and this compound cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_complex Complex Sphingolipids cluster_signaling Signaling & Degradation PCS This compound Cer Ceramide PCS->Cer Metabolized into S1P Sphingosine-1-Phosphate PCS->S1P Metabolized into Sph Sphingosine Sph->Cer CerS Sph->S1P SphK Cer->Sph Ceramidase SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS S1P->Sph S1PP Deg Degradation (via SGPL1) S1P->Deg SGPL1 Ser_PalmCoA Serine + Palmitoyl-CoA KSR 3-Ketosphinganine Ser_PalmCoA->KSR DHSph Dihydrosphingosine KSR->DHSph DHCer Dihydroceramide DHSph->DHCer CerS DHCer->Cer Desat CerS Ceramide Synthases Desat Dihydroceramide Desaturase SMS Sphingomyelin Synthase GCS Glucosylceramide Synthase SphK Sphingosine Kinase S1PP S1P Phosphatase SGPL1 S1P Lyase

References

Application Notes and Protocols: Unveiling Sphingolipid Dynamics with PhotoClick Sphingosine in SGPL1 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The study of their intricate metabolic pathways and interactions with proteins is crucial for understanding various diseases and for the development of novel therapeutics. Sphingosine-1-phosphate (S1P) is a pivotal bioactive sphingolipid metabolite, and its levels are tightly regulated. The final and irreversible step in the catabolism of S1P is catalyzed by the enzyme sphingosine-1-phosphate lyase 1 (SGPL1).[1][2]

The knockout of the SGPL1 gene provides a powerful model system to study the consequences of S1P accumulation and the broader impact on sphingolipid metabolism.[2][3][4] In these cells, the metabolic flux of sphingolipids is redirected, leading to an accumulation of S1P and other upstream sphingolipid intermediates.[2][4] This cellular context is ideal for dissecting the roles of these accumulated lipids in cellular signaling and for identifying their protein interaction partners.

PhotoClick Sphingosine (B13886) is a powerful chemical probe designed for the investigation of sphingolipid metabolism and their interactions with proteins.[5][6] This analog of sphingosine is equipped with two key functionalities: a photoactivatable diazirine group and a terminal alkyne "click" handle.[5][6] The diazirine group allows for covalent cross-linking to interacting biomolecules upon UV irradiation, while the alkyne moiety enables the attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][7] The use of PhotoClick Sphingosine in SGPL1 knockout cells is particularly advantageous as it prevents the degradation of the probe and its metabolites, thus enriching the pool of labeled sphingolipids and enhancing the detection of their interactions.[8][9]

These application notes provide a comprehensive guide for the use of this compound in SGPL1 knockout cells to explore sphingolipid metabolism and to identify novel protein-sphingolipid interactions.

Data Presentation

The use of this compound in SGPL1 knockout cells leads to significant alterations in the sphingolipid profile. The following tables summarize the quantitative changes observed in sphingolipid composition and protein interactions.

Table 1: Relative Abundance of this compound Metabolites in Wild-Type vs. SGPL1 Knockout Mouse Embryonic Fibroblasts (MEFs) [10]

Sphingolipid MetaboliteWild-Type (Sgpl1+/+) MEFs (Relative Intensity %)SGPL1 Knockout (Sgpl1-/-) MEFs (Relative Intensity %)
This compound (pacSph)9.5 ± 4.434.2 ± 8.4
pac-Ceramide45.3 ± 3.935.1 ± 5.1
pac-Sphingomyelin38.7 ± 2.128.3 ± 3.5
pac-Phosphatidylcholine (from degradation)6.5 ± 1.5Not Detected

Table 2: Lipid Class Composition in Wild-Type vs. SGPL1 Knockout HeLa Cells [10]

Lipid ClassWild-Type HeLa (mol%)SGPL1 Knockout HeLa (mol%)
Phosphatidylcholine (PC)48.3 ± 1.247.9 ± 0.8
Phosphatidylethanolamine (PE)19.1 ± 0.518.5 ± 0.4
Phosphatidylinositol (PI)9.8 ± 0.310.2 ± 0.2
Phosphatidylserine (PS)7.2 ± 0.27.5 ± 0.1
Sphingomyelin (SM)6.1 ± 0.46.8 ± 0.3
Ceramide (Cer)0.3 ± 0.10.5 ± 0.1

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and the Impact of SGPL1 Knockout

The following diagram illustrates the central role of SGPL1 in sphingolipid metabolism and the consequences of its knockout. In wild-type cells, sphingosine is phosphorylated to S1P, which can then be either dephosphorylated back to sphingosine or irreversibly cleaved by SGPL1. In SGPL1 knockout cells, the degradation pathway is blocked, leading to the accumulation of S1P and a subsequent feedback inhibition on ceramide synthesis, altering the balance of sphingolipid species.[2][9]

Sphingolipid_Metabolism_SGPL1_KO Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P S1P->Sphingosine Degradation Hexadecenal + Ethanolamine Phosphate S1P->Degradation Irreversible Cleavage SphK Sphingosine Kinase (SphK) SphK->Sphingosine S1PP S1P Phosphatase (S1PP) S1PP->S1P SGPL1 SGPL1 SGPL1->S1P KO SGPL1 Knockout KO->SGPL1

Sphingolipid metabolism with SGPL1 knockout.
Experimental Workflow for Identifying Protein-Sphingolipid Interactions

The following diagram outlines the experimental workflow for utilizing this compound in SGPL1 knockout cells to identify interacting proteins. This process involves metabolic labeling, in-cell photo-cross-linking, cell lysis, click chemistry-based biotinylation, affinity purification of cross-linked proteins, and finally, identification by mass spectrometry.

Experimental_Workflow Start SGPL1 Knockout Cells Labeling Metabolic Labeling with This compound Start->Labeling UV UV Cross-linking (365 nm) Labeling->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry: Azide-Biotin Tagging Lysis->Click Purification Streptavidin Affinity Purification Click->Purification Elution Elution of Cross-linked Proteins Purification->Elution MS Proteomic Analysis by Mass Spectrometry Elution->MS Analysis Data Analysis and Protein Identification MS->Analysis

Workflow for this compound proteomics.

Experimental Protocols

Protocol 1: Metabolic Labeling and Visualization of Sphingolipids in SGPL1 Knockout Cells

This protocol describes the metabolic labeling of SGPL1 knockout cells with this compound and subsequent visualization of the incorporated probe via fluorescence microscopy.

Materials:

  • SGPL1 knockout cells (e.g., HeLa or MEFs)

  • This compound (pacSph)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), delipidated

  • Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization/Blocking Buffer (e.g., 0.1% saponin, 5% normal goat serum in PBS)

  • Click chemistry reaction components (e.g., copper(II) sulfate, reducing agent, azide-fluorophore)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Seeding: Seed SGPL1 knockout cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a working solution of 0.5 µM this compound in pre-warmed DMEM supplemented with delipidated FBS.[11] To ensure homogeneity, sonicate the solution for 5 minutes and incubate at 37°C.[11]

  • Metabolic Labeling:

    • Wash the cells twice with pre-warmed DMEM with delipidated FBS.[11]

    • Incubate the cells with the this compound labeling medium for 30 minutes to 4 hours at 37°C.[10][11] The optimal incubation time may vary depending on the cell type and experimental goals.

  • Chase Period (Optional): After labeling, wash the cells three times with DMEM/delipidated FBS and incubate in regular growth medium for a desired period (e.g., 1 hour) to allow for the metabolic conversion of this compound into more complex sphingolipids.[11]

  • Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[11]

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Incubate the cells with Permeabilization/Blocking Buffer for 1 hour at room temperature.[11]

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, copper(II) sulfate, and a reducing agent.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Identification of Protein-Sphingolipid Interactions using this compound and Mass Spectrometry

This protocol outlines the procedure for identifying proteins that interact with sphingolipids in SGPL1 knockout cells using a photo-cross-linking and proteomics approach.

Materials:

  • SGPL1 knockout cells

  • This compound (pacSph)

  • Cell culture reagents

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction components (including azide-biotin)

  • Streptavidin-conjugated beads

  • Elution buffer (e.g., containing biotin)

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Metabolic Labeling: Label SGPL1 knockout cells with this compound as described in Protocol 1, Step 3. A typical concentration is 6 µM for 4-6 hours.[10][12]

  • Photo-Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Irradiate the cells with UV light (365 nm) on ice for a predetermined time (e.g., 15-30 minutes) to induce cross-linking. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry for Biotinylation:

    • To the cell lysate, add the click chemistry reaction components, including an azide-biotin tag.

    • Incubate for 1-2 hours at room temperature to allow for the biotinylation of this compound-cross-linked molecules.

  • Affinity Purification:

    • Add streptavidin-conjugated beads to the lysate and incubate with rotation for 2-4 hours at 4°C to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution with excess biotin).

  • Protein Digestion and Mass Spectrometry:

    • The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion or subjected to in-solution digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Data Analysis:

    • Identify the proteins from the mass spectrometry data using a suitable database search engine.

    • Compare the identified proteins with a control sample (e.g., cells not treated with this compound or not subjected to UV cross-linking) to identify specific interactors.

Conclusion

The combination of this compound and SGPL1 knockout cells offers a robust and specific platform for investigating the complex world of sphingolipid biology. These application notes and protocols provide a framework for researchers to visualize sphingolipid metabolism and to discover novel protein-sphingolipid interactions. The insights gained from these studies will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for the development of new therapeutic strategies for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PhotoClick Sphingosine Concentration to Avoid Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PhotoClick Sphingosine (B13886) in their experiments while minimizing cell toxicity.

Understanding PhotoClick Sphingosine and its Potential for Cytotoxicity

This compound is a powerful tool for studying sphingolipid metabolism and interactions. As a photoactivatable and clickable analog of sphingosine, it allows for the visualization and identification of sphingolipid-binding proteins and their roles in cellular processes.[1][2] However, like its parent molecule, sphingosine, high concentrations of this compound can be toxic to cells.

Sphingosine is a bioactive lipid that can induce apoptosis (programmed cell death) and modulate various signaling pathways.[3][4] It is a key component of the "sphingolipid rheostat," where the balance between pro-apoptotic molecules like sphingosine and ceramide, and pro-survival molecules like sphingosine-1-phosphate (S1P), determines the cell's fate.[5][6] An excess of exogenous sphingosine can tip this balance towards apoptosis.

The cytotoxic effects of sphingosine are often mediated through the mitochondrial pathway of apoptosis. This involves:

  • Disruption of Mitochondrial Membrane Potential: Sphingosine can lead to a decrease in the mitochondrial membrane potential.[7][8][9]

  • Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[7][10]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of enzymes called caspases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which then dismantle the cell.[7][10][11][12][13]

It is important for researchers to be aware of these potential cytotoxic effects and to carefully optimize the concentration of this compound for their specific cell type and experimental conditions.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the literature, the following table provides a general guideline for starting concentrations based on existing protocols and the known cytotoxic potential of sphingosine. It is crucial to perform a dose-response experiment for your specific cell line.

ParameterRecommended RangeNotes
Starting Concentration 0.1 - 1.0 µMA concentration of 0.5 µM has been successfully used in HeLa cells. The optimal concentration is highly cell-type dependent.
Incubation Time 30 minutes - 4 hoursShorter incubation times are generally preferred to minimize metabolic conversion and potential toxicity.
Toxicity Threshold > 5 µMConcentrations above 5 µM are more likely to induce significant cytotoxicity in many cell lines.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a method to determine the highest concentration of this compound that can be used without inducing significant cell death in your cell line of interest.

Materials:

  • Your adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in ethanol)

  • 96-well clear-bottom black plates (for fluorescence assays) or standard 96-well plates (for colorimetric assays)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to adhere and grow for 24 hours.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (medium with the same concentration of ethanol (B145695) as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the cells for the desired experimental time (e.g., 4 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

    • For MTT/MTS assays: Add the reagent to the wells, incubate, and then measure the absorbance.

    • For Live/Dead assays: Stain the cells with the provided reagents and visualize them using a fluorescence microscope. Count the number of live and dead cells in multiple fields for each condition.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability versus the this compound concentration to determine the highest concentration that does not cause a significant decrease in viability.

Protocol 2: Assessing Apoptosis via Caspase-3 Activation

This protocol allows for the detection of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Cells treated with this compound (as in Protocol 1)

  • Fluorogenic caspase-3 substrate (e.g., containing the DEVD peptide sequence)

  • Lysis buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Lysis: After treating the cells with this compound, wash them with PBS and then lyse them using the provided lysis buffer.

  • Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the reaction at 37°C, protected from light, for the time recommended in the assay kit.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of treated samples to that of untreated controls. An increase in fluorescence indicates an increase in caspase-3 activity and apoptosis.

Troubleshooting Guides

Issue 1: High Cell Death Observed at Low Concentrations
  • Possible Cause: Your cell line is particularly sensitive to sphingosine-induced apoptosis. Primary cells and some cancer cell lines can be more sensitive than commonly used immortalized cell lines.

  • Solution:

    • Perform a finer titration: Test concentrations in a lower range (e.g., 0.01 - 0.5 µM).

    • Reduce incubation time: Shorter incubation periods may be sufficient for labeling without triggering apoptosis.

    • Check the health of your cells: Ensure your cells are healthy and not stressed before adding this compound.

Issue 2: High Background Fluorescence in Imaging Experiments
  • Possible Cause: The concentration of this compound is too high, leading to non-specific binding or aggregation.

  • Solution:

    • Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment.

    • Optimize washing steps: Increase the number and duration of washes after incubation with this compound to remove any unbound probe.

    • Use a blocking step: A blocking step with a protein-containing solution (like BSA) before adding the click chemistry reagents might reduce non-specific binding.

Issue 3: Inconsistent Results Between Experiments
  • Possible Cause:

    • Variability in cell density: The number of cells at the time of treatment can affect the outcome.

    • Inconsistent this compound preparation: Improper dissolution or storage of the stock solution can lead to variations in the effective concentration.

  • Solution:

    • Standardize cell seeding: Ensure consistent cell numbers are seeded for each experiment.

    • Properly prepare and store the stock solution: Aliquot the stock solution and store it at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cell toxicity?

A1: The toxicity is likely due to the pro-apoptotic nature of its parent molecule, sphingosine. High concentrations can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[7][10][14]

Q2: How do I know if the cell death I'm observing is due to this compound or another factor in my experiment?

A2: It is crucial to include proper controls. A vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound, e.g., ethanol) is essential to rule out solvent toxicity. An untreated control provides a baseline for normal cell viability.

Q3: Can I use this compound in primary cell cultures?

A3: Yes, but with caution. Primary cells can be more sensitive to perturbations than immortalized cell lines. It is highly recommended to perform a thorough dose-response experiment starting with very low concentrations (e.g., in the nanomolar range) to determine the optimal non-toxic concentration for your specific primary cells.

Q4: Does the photoactivation step with UV light contribute to cell toxicity?

A4: Prolonged exposure to high-intensity UV light can be damaging to cells. It is important to use the minimum UV exposure time and intensity required for efficient photo-crosslinking. Always include a control where cells are treated with this compound but not exposed to UV light to assess the toxicity of the compound itself.

Q5: What are some alternative approaches if I continue to see toxicity even at low concentrations?

A5: If your cells are extremely sensitive, consider reducing the incubation time significantly. You could also explore the use of other, less toxic, clickable lipid analogs if your experimental goals allow for it. Additionally, ensuring the overall health and optimal growth conditions of your cell culture can improve their resilience to the experimental manipulations.

Visualizations

Sphingosine_Apoptosis_Pathway PCS High Concentration This compound Mito Mitochondrion PCS->Mito Disrupts Membrane Potential CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Sphingosine-induced mitochondrial apoptosis pathway.

Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Conc Is the concentration within the recommended starting range (0.1-1.0 µM)? Start->Check_Conc Lower_Conc Lower Concentration (e.g., 0.01-0.5 µM) Check_Conc->Lower_Conc No Check_Time Is the incubation time long? Check_Conc->Check_Time Yes Lower_Conc->Check_Time Shorten_Time Reduce Incubation Time Check_Time->Shorten_Time Yes Check_Cells Are the cells healthy and not over-confluent? Check_Time->Check_Cells No Shorten_Time->Check_Cells Optimize_Culture Optimize Cell Culture Conditions Check_Cells->Optimize_Culture No End Toxicity Minimized Check_Cells->End Yes Optimize_Culture->End

Caption: Troubleshooting workflow for this compound toxicity.

References

How to reduce background noise in PhotoClick Sphingosine imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their PhotoClick Sphingosine (B13886) imaging experiments and minimize background noise.

Frequently Asked Questions (FAQs)

Q1: What is PhotoClick Sphingosine and how does it work?

A1: this compound is a chemical probe used to study sphingolipid metabolism and their interactions with proteins within living cells. It is a modified version of sphingosine that contains two key features: a photoactivatable group and a "clickable" alkyne group. The photoactivatable group allows for UV-light-induced cross-linking to nearby interacting molecules, while the alkyne group enables the attachment of a fluorescent reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This allows for the visualization of sphingolipid localization and interactions within the cell.[1][2]

Q2: What are the primary sources of high background noise in this compound imaging?

A2: High background noise in this compound imaging can stem from several sources, broadly categorized as issues with the sample, the labeling protocol, or the imaging setup itself. Common culprits include:

  • Autofluorescence: Biological samples naturally contain molecules (e.g., NADH, collagen) that fluoresce, contributing to the overall background signal.[3]

  • Non-specific binding of the fluorescent probe: The fluorescent azide (B81097) probe used in the click reaction may bind non-specifically to cellular components.[4]

  • Excess unbound probe: Insufficient washing after both the this compound incubation and the click chemistry reaction can leave a high concentration of unbound fluorescent molecules, leading to a diffuse background signal.[3][4]

  • Copper-related issues: In the CuAAC reaction, copper ions can bind non-specifically to proteins or generate reactive oxygen species (ROS) that contribute to background fluorescence.[4]

  • Suboptimal imaging parameters: Incorrect microscope settings, such as excessive laser power or inappropriate filter selection, can increase background noise and reduce the signal-to-noise ratio.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound imaging experiments.

Issue 1: High Background Fluorescence Across the Entire Image

This is often characterized by a general lack of contrast and difficulty in distinguishing specific signals from a diffuse fluorescent haze.

Potential Cause Recommended Solution Expected Outcome
Excessive this compound Concentration Titrate the concentration of this compound. Start with a lower concentration (e.g., 0.5 µM) and incrementally increase it to find the optimal balance between signal and background for your specific cell type.[5]Reduced non-specific incorporation of the probe and lower overall background.
Insufficient Washing Increase the number and duration of wash steps after this compound incubation and after the click reaction. Use a gentle buffer like PBS.[4][6]More effective removal of unbound probe, leading to a cleaner background.
Non-specific Binding of Fluorescent Azide Decrease the concentration of the fluorescent azide probe. Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers during the click reaction step.[4]Minimized off-target binding of the fluorescent reporter.
Autofluorescence Image an unstained control sample (cells that have not been treated with this compound or the fluorescent azide) to determine the level of endogenous autofluorescence. If high, consider using a fluorophore with emission in the far-red spectrum, as autofluorescence is often lower in this range.A clearer understanding of the contribution of autofluorescence to your signal and potentially reduced background by spectral separation.
Issue 2: Punctate or Aggregated Background Signal

This can manifest as bright, non-specific spots or aggregates that are not associated with the expected cellular structures.

Potential Cause Recommended Solution Expected Outcome
Precipitation of Fluorescent Probe Ensure the fluorescent azide probe is fully dissolved before use. Consider a brief centrifugation of the stock solution to pellet any aggregates before adding it to your reaction.A homogenous distribution of the fluorescent probe and reduction of artificial puncta.
Copper Catalyst Issues in Click Reaction Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663) concentration.[4] This helps to stabilize the Cu(I) oxidation state and prevent the formation of copper-related precipitates.A more efficient click reaction with fewer side reactions and reduced background aggregates.
Side Reactions with Thiols Free thiol groups in proteins (e.g., cysteine residues) can sometimes react with components of the click reaction. Consider increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize these off-target reactions.[4]A cleaner signal with less non-specific labeling of proteins.

Experimental Protocols

Key Experiment: this compound Labeling and Click Reaction

This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for different cell types and experimental goals.

Materials:

  • This compound (stock solution in ethanol)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization/Blocking Buffer (e.g., 0.1% Saponin with 5% BSA in PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

  • This compound Incubation:

    • Prepare a working solution of this compound in cell culture medium (a starting concentration of 0.5 µM is recommended).[5]

    • Remove the old medium from the cells and wash once with fresh medium.

    • Add the this compound working solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.

  • Photo-crosslinking (Optional): If you are investigating protein interactions, expose the cells to UV light (e.g., 365 nm) for a designated period to induce cross-linking.

  • Washing: Wash the cells thoroughly with PBS (at least 3-5 times) to remove any unbound this compound.[5][6]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30-60 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes the fluorescent azide, CuSO₄, the copper ligand, and a reducing agent in PBS. It is crucial to add the reagents in the correct order, often with the copper and ligand premixed before the addition of the reducing agent.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells extensively with PBS (at least 5 times) to remove all traces of the click reaction reagents and unbound fluorescent probe.[5]

  • Imaging: Mount the coverslip and image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway. This compound enters this pathway and is metabolized, allowing for the visualization of these dynamic processes.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P S1P->Sphingosine PhotoClick_Sph This compound (Enters Pathway) PhotoClick_Sph->Sphingosine

Sphingolipid metabolism overview.

Troubleshooting Workflow for High Background Noise

This workflow provides a logical sequence of steps to diagnose and resolve high background noise in your this compound imaging experiments.

Troubleshooting_Workflow Start High Background Noise Observed Check_Control Image Unstained Control Start->Check_Control High_Autofluorescence High Autofluorescence? Check_Control->High_Autofluorescence Change_Fluorophore Use Far-Red Fluorophore High_Autofluorescence->Change_Fluorophore Yes Optimize_Labeling Optimize Labeling Protocol High_Autofluorescence->Optimize_Labeling No Change_Fluorophore->Optimize_Labeling Titrate_Probe Titrate PhotoClick Sphingosine & Azide Probe Optimize_Labeling->Titrate_Probe Increase_Washes Increase Wash Steps Optimize_Labeling->Increase_Washes Optimize_Click Optimize Click Reaction Titrate_Probe->Optimize_Click Increase_Washes->Optimize_Click Check_Copper Add/Optimize Copper Ligand Optimize_Click->Check_Copper Check_Reagents Check Reagent Purity & Concentration Optimize_Click->Check_Reagents Adjust_Imaging Adjust Imaging Parameters Check_Copper->Adjust_Imaging Check_Reagents->Adjust_Imaging Reduce_Laser Reduce Laser Power/ Exposure Time Adjust_Imaging->Reduce_Laser Check_Filters Verify Filter Sets Adjust_Imaging->Check_Filters Resolved Background Reduced Reduce_Laser->Resolved Check_Filters->Resolved

Workflow for reducing background noise.

References

Common issues with PhotoClick Sphingosine click chemistry reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PhotoClick Sphingosine (B13886) click chemistry reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is PhotoClick Sphingosine and how does it work?

This compound is a bifunctional analog of sphingosine, a key molecule in lipid metabolism and signaling.[1][2] It is designed with two key modifications: a photoactivatable diazirine group and a terminal alkyne moiety.[1][2] The photoactivatable group allows for UV-light-induced cross-linking to nearby interacting biomolecules (photoaffinity labeling).[1] The alkyne group enables the covalent attachment of a reporter molecule, such as a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This dual functionality makes it a powerful tool for identifying and visualizing sphingolipid-protein interactions and tracking sphingolipid metabolism within living cells.[1][2]

Q2: What are the primary applications of this compound?

The primary applications include:

  • Tracking sphingolipid metabolism and trafficking: By introducing the this compound into cells, researchers can follow its incorporation into complex sphingolipids and observe their localization and movement between organelles.

  • Identifying sphingolipid-binding proteins: The photoaffinity labeling feature allows for the covalent capture of proteins that interact with sphingosine and its metabolites, enabling their subsequent identification by techniques like mass spectrometry.[1]

  • Visualizing protein-lipid interaction complexes: The click chemistry handle allows for the fluorescent labeling of the sphingolipid, enabling the visualization of its localization and co-localization with specific proteins of interest using microscopy.[3]

Q3: What are the critical first steps before starting an experiment with this compound?

Before beginning your experiment, it is crucial to:

  • Determine the optimal concentration: The ideal concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to find the concentration that provides a good signal without causing cellular toxicity or high background.

  • Optimize incubation and chase times: The time required for the probe to be metabolized and traffic to the subcellular location of interest (e.g., the Golgi apparatus) will differ depending on the cell line and experimental goals.

  • Prepare fresh reagents: Ensure that all reagents, especially the copper catalyst and reducing agent for the click reaction, are fresh and properly stored to maintain their activity.

Troubleshooting Guides

This section addresses common problems encountered during the this compound click chemistry reaction, providing potential causes and recommended solutions.

Issue 1: Low or No Fluorescent Signal

Possible Causes:

  • Insufficient concentration of this compound.

  • Inefficient click reaction.

  • Degradation of the fluorescent azide (B81097) probe.

  • Loss of labeled lipids during washing steps.

Solutions:

SolutionDetailed StepsExpected Outcome
Optimize Probe Concentration Titrate this compound concentration (e.g., 0.1 µM to 5 µM) to determine the optimal signal-to-noise ratio for your specific cell type.Increased signal intensity without a significant rise in background.
Verify Click Reaction Components Use fresh, high-quality copper(I) catalyst and a reducing agent like sodium ascorbate. Ensure the fluorescent azide is not expired and has been stored correctly (protected from light).A successful click reaction should result in a significant increase in fluorescence.
Check for Thiol Interference Thiol-containing buffers or high intracellular glutathione (B108866) levels can interfere with the click reaction. Consider pre-treating cells with a low concentration of H₂O₂ to transiently reduce thiol levels.Improved click reaction efficiency and a stronger fluorescent signal.
Gentle Washing Protocol Use a mild detergent like saponin (B1150181) or digitonin (B1670571) for permeabilization, as harsh detergents can extract lipids. Avoid detergents in wash buffers after the click reaction.Retention of labeled sphingolipids in the cell, leading to a stronger signal.
Issue 2: High Background Fluorescence

Possible Causes:

  • Excessive concentration of this compound.

  • Non-specific binding of the fluorescent azide.

  • Insufficient washing.

  • Autofluorescence of cells or medium components.

Solutions:

SolutionDetailed StepsExpected Outcome
Reduce Probe Concentration Lower the concentration of this compound used for labeling.Decreased background fluorescence while maintaining a detectable specific signal.
Increase Washing Steps After the click reaction, increase the number and duration of washes with PBS to remove unbound fluorescent azide.A significant reduction in diffuse, non-specific background fluorescence.
Include a "No-Click" Control Prepare a sample that undergoes the entire procedure except for the addition of the copper catalyst to assess the level of non-specific azide binding.This control will help determine if the background is from non-specific binding of the azide.
Use an Appropriate Mounting Medium Use a mounting medium with an anti-fade reagent and low autofluorescence.Reduced background from the mounting medium itself.
Issue 3: High Cellular Toxicity

Possible Causes:

  • This compound concentration is too high.

  • Toxicity of the copper catalyst.

  • Extended incubation times.

Solutions:

SolutionDetailed StepsExpected Outcome
Lower Probe and Catalyst Concentration Reduce the concentration of both this compound and the copper catalyst to the lowest effective levels.Improved cell viability and morphology.
Use a Copper Chelating Ligand Include a copper-chelating ligand such as THPTA or TBTA in the click reaction mix to protect cells from copper-mediated toxicity.Enhanced cell survival without significantly compromising click reaction efficiency.
Optimize Incubation Time Reduce the incubation time with the probe and the click reaction reagents.Minimized cellular stress and toxicity.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and expected outcomes. Note that these values are starting points and may require optimization for your specific experimental system.

Table 1: Recommended Concentration Ranges for this compound

Cell TypeRecommended Starting ConcentrationPotential Issues at Higher Concentrations
HeLa0.5 µMIncreased background, potential cytotoxicity.
Fibroblasts0.2 - 1.0 µMHigh background, altered cell morphology.
Neurons0.1 - 0.5 µMNeurite retraction, cytotoxicity.
Macrophages0.5 - 2.0 µMHigh background from phagocytic activity.

Table 2: Click Reaction Component Concentrations

ComponentTypical Concentration RangePurpose
Copper(II) Sulfate50 - 200 µMPrecursor to the Cu(I) catalyst.
Sodium Ascorbate1 - 5 mMReducing agent to generate and maintain Cu(I).
Fluorescent Azide1 - 10 µMReporter molecule for detection.
Copper Ligand (e.g., THPTA)250 µM - 1 mMProtects cells from copper toxicity and stabilizes the Cu(I) catalyst.

Table 3: Troubleshooting Impact on Signal-to-Noise Ratio (S/N)

Troubleshooting StepQualitative Impact on S/NRationale
Optimizing Probe Concentration HighBalances signal strength with background levels.
Thorough Washing HighReduces non-specific background, thereby increasing S/N.
Using a Copper Ligand ModerateCan improve reaction efficiency and reduce background from cell stress.
Fresh Reagents HighEnsures optimal click reaction efficiency for a strong signal.

Experimental Protocols

Protocol 1: Labeling of Cellular Sphingolipids with this compound

This protocol is a general guideline for labeling sphingolipids in cultured cells.

Materials:

  • This compound (stock solution in ethanol)

  • Cell culture medium (e.g., DMEM)

  • Delipidated Fetal Bovine Serum (dFBS)

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% saponin in PBS)

  • Click reaction components (see Table 2)

  • Fluorescent azide probe

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Starvation (Optional): To enhance uptake, wash cells twice with serum-free medium or medium containing dFBS.

  • Labeling: Incubate cells with the optimized concentration of this compound in medium with dFBS for 30 minutes to 2 hours at 37°C.

  • Chase: Wash the cells three times with complete medium and then incubate in fresh complete medium for a desired chase period (e.g., 1-4 hours) to allow for metabolism and trafficking of the probe.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% saponin in PBS for 10 minutes.

Protocol 2: Click Chemistry Reaction on Labeled Cells

Procedure:

  • Prepare Click Reaction Cocktail: Prepare a fresh solution containing the copper(II) sulfate, reducing agent (sodium ascorbate), copper ligand (optional), and the fluorescent azide in PBS.

  • Click Reaction: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells extensively with PBS (at least 3-5 times for 5 minutes each).

  • Imaging: Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.

Mandatory Visualizations

Signaling Pathways

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids SMS/GCS Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP ComplexSphingolipids->Ceramide SMase/GBA PhotoClick_Sph This compound PhotoClick_Sph->Ceramide Metabolism

Caption: Simplified sphingolipid metabolism pathway showing the incorporation of this compound.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_Fix_Perm Fixation & Permeabilization cluster_Click_Reaction Click Chemistry cluster_Imaging Washing & Imaging A 1. Seed Cells B 2. Label with This compound A->B C 3. Chase Period B->C D 4. Fix Cells C->D E 5. Permeabilize Cells D->E F 6. Add Click Reaction Cocktail E->F G 7. Incubate F->G H 8. Wash Extensively G->H I 9. Mount & Image H->I

Caption: Experimental workflow for this compound labeling and click chemistry.

Troubleshooting Logic

Troubleshooting_Tree Start Start Troubleshooting Problem What is the primary issue? Start->Problem LowSignal Low/No Signal Problem->LowSignal Low Signal HighBg High Background Problem->HighBg High Background Toxicity Cell Toxicity Problem->Toxicity Cell Toxicity Sol_LowSignal1 Increase Probe Concentration LowSignal->Sol_LowSignal1 Sol_LowSignal2 Check Click Reagent Activity LowSignal->Sol_LowSignal2 Sol_LowSignal3 Optimize Washing LowSignal->Sol_LowSignal3 Sol_HighBg1 Decrease Probe Concentration HighBg->Sol_HighBg1 Sol_HighBg2 Increase Washing Steps HighBg->Sol_HighBg2 Sol_HighBg3 Run 'No-Click' Control HighBg->Sol_HighBg3 Sol_Toxicity1 Decrease Probe & Catalyst Concentration Toxicity->Sol_Toxicity1 Sol_Toxicity2 Use Copper Ligand Toxicity->Sol_Toxicity2 Sol_Toxicity3 Reduce Incubation Time Toxicity->Sol_Toxicity3

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Improving the Efficiency of PhotoClick Sphingosine Photocrosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of PhotoClick Sphingosine (B13886) photocrosslinking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during PhotoClick Sphingosine experiments in a question-and-answer format.

Q1: I am not observing any signal from my crosslinked proteins after click chemistry and in-gel fluorescence. What are the possible causes and solutions?

A: No signal is a common issue that can arise from several factors throughout the experimental workflow. Here is a systematic approach to troubleshooting:

  • Problem with this compound Labeling:

    • Cause: Insufficient probe concentration or incubation time.

    • Solution: Optimize the concentration of this compound. While 0.5 µM is a good starting point for many cell types, this may need to be titrated up or down.[1] Also, ensure the incubation time (typically 30 minutes) is sufficient for cellular uptake and metabolism.[1]

    • Cause: Poor solubility of the probe in the media.

    • Solution: Ensure the this compound stock solution (in ethanol) is properly diluted in pre-warmed media. Sonication of the working solution for 5 minutes can help ensure homogeneity.[1]

    • Cause: Cell toxicity due to high probe concentration.

    • Solution: High concentrations of sphingosine analogs can be toxic to cells.[1] Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure that the chosen probe concentration is not causing significant cell death.

  • Inefficient UV Photocrosslinking:

    • Cause: Incorrect UV wavelength or insufficient UV energy.

    • Solution: Diazirine groups are most efficiently activated by long-wave UV light, typically around 350-365 nm.[2] Ensure your UV lamp is emitting at the correct wavelength. The duration and power of UV exposure are critical. An irradiation time-course experiment is recommended to determine the optimal exposure time for your specific setup.

    • Cause: Quenching of the reactive carbene intermediate.

    • Solution: Avoid components in your buffers that can quench the reactive carbene generated upon UV activation.

  • Failed Click Chemistry Reaction:

    • Cause: Inactive or degraded reagents.

    • Solution: The copper (I) catalyst is prone to oxidation. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment. Ensure the copper sulfate (B86663) and ligand (e.g., TBTA) solutions are of high quality.

    • Cause: Presence of interfering substances.

    • Solution: Avoid buffers containing metal chelators like EDTA or high concentrations of reducing agents like DTT, which can interfere with the copper catalyst. If your protein sample contains interfering substances, perform a buffer exchange before the click reaction.

Q2: I am observing high background signal in my gel, making it difficult to identify specific crosslinked bands. How can I reduce the background?

A: High background can obscure your specific signal. Here are some common causes and solutions:

  • Cause: Non-specific binding of the this compound probe.

    • Solution: Reduce the concentration of the this compound probe.[1] Also, ensure adequate washing steps after probe incubation to remove any unbound probe.

  • Cause: Non-specific crosslinking.

    • Solution: Reduce the UV irradiation time. Over-exposure to UV light can lead to non-specific crosslinking of the probe to abundant cellular proteins.

  • Cause: Non-specific labeling during the click reaction.

    • Solution: Optimize the concentration of the fluorescent azide (B81097) reporter. High concentrations can lead to non-specific binding to proteins. Also, ensure thorough removal of excess click chemistry reagents after the reaction. Including a low concentration of SDS (0.1-1%) in the click reaction can sometimes reduce non-specific background.

Q3: The yield of my photocrosslinked product is very low. How can I improve the efficiency?

A: Low yield can be frustrating. Consider the following to boost your crosslinking efficiency:

  • Optimize Probe Concentration: Titrate the this compound concentration to find the optimal balance between labeling efficiency and cell toxicity.

  • Enhance UV Crosslinking:

    • UV Source: Ensure your UV lamp provides uniform and sufficient energy at 365 nm. The distance between the sample and the UV source is critical and should be kept consistent.

    • Irradiation Time: Perform a time-course experiment to determine the optimal UV exposure time that maximizes crosslinking without causing excessive protein degradation or non-specific crosslinking.

  • Improve Click Reaction Efficiency:

    • Fresh Reagents: Always use freshly prepared catalyst and reducing agent solutions.

    • Ligand: Use a copper-chelating ligand like TBTA to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.

    • Oxygen Removal: Degas your reaction solutions to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

Data Presentation: Optimizing Experimental Parameters

The efficiency of this compound photocrosslinking is dependent on several key experimental parameters. The following tables provide a summary of typical starting concentrations and ranges for optimization.

Table 1: Recommended Concentration Ranges for this compound and Click Chemistry Reagents

ReagentStarting ConcentrationOptimization RangeNotes
This compound0.5 µM0.1 - 5 µMHigher concentrations may lead to cytotoxicity.[1]
Fluorescent Azide20 µM10 - 50 µMTitrate to balance signal intensity and background.
Copper (II) Sulfate0.5 mM0.1 - 1 mMUse high-purity, sterile-filtered solution.
Sodium Ascorbate1 mM0.5 - 2 mMAlways prepare fresh.
TBTA Ligand0.1 mM0.05 - 0.2 mMImproves catalyst stability and reaction efficiency.

Table 2: UV Crosslinking Parameters for Optimization

ParameterTypical SettingOptimization RangeNotes
Wavelength365 nm350 - 370 nmEssential for activation of the diazirine group.[2]
UV Energy1-2 J/cm²0.5 - 5 J/cm²Varies with UV source and distance to sample.
Exposure Time15 - 30 min5 - 60 minPerform a time-course to find the optimal duration.
Temperature4°C (on ice)4°CPerform on ice to minimize protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Protocol 1: Live Cell Labeling with this compound
  • Cell Culture: Plate cells on appropriate culture plates or dishes to achieve 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in ethanol. For a working solution, dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium to the desired final concentration (e.g., 0.5 µM). Sonicate the working solution for 5 minutes to ensure the lipid is homogenously mixed.[1]

  • Cell Labeling:

    • Wash the cells twice with serum-free medium.

    • Add the this compound working solution to the cells.

    • Incubate for 30 minutes at 37°C in a CO₂ incubator.[1]

  • Wash: Wash the cells three times with serum-free medium to remove the unbound probe.

  • Chase (Optional): Incubate the cells in a complete medium for a desired period (e.g., 1 hour) to allow for the metabolic processing of the probe.

Protocol 2: UV Photocrosslinking
  • Preparation: After the labeling and washing steps, aspirate the medium and wash the cells once with ice-cold PBS.

  • UV Irradiation: Place the cell culture plate on ice and irradiate with a 365 nm UV lamp. The distance from the lamp to the cells should be minimized and kept consistent. Irradiate for the optimized duration (e.g., 15-30 minutes).

  • Cell Lysis: After irradiation, immediately lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (containing the crosslinked proteins)

    • Fluorescent azide reporter (e.g., Azide-Fluor 488)

    • TBTA ligand solution

    • Copper (II) sulfate solution

    • Freshly prepared sodium ascorbate solution

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

  • Sample Preparation for Analysis: Resuspend the protein pellet in an appropriate sample buffer (e.g., Laemmli buffer for SDS-PAGE).

Protocol 4: In-Gel Fluorescence Analysis
  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel imager with the appropriate excitation and emission filters for your chosen fluorophore.

  • Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

Mandatory Visualizations

Diagram 1: Sphingolipid Metabolic Pathway

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT Sphingosine Sphingosine Ceramide_ER->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingomyelin_Lyso Sphingomyelin Sphingomyelin->Sphingomyelin_Lyso Transport Ceramide_Lyso Ceramide Sphingomyelin_Lyso->Ceramide_Lyso ASM Sphingosine_Lyso Sphingosine Ceramide_Lyso->Sphingosine_Lyso AC Sphingosine_Lyso->Sphingosine Sphingosine->Ceramide_ER CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP1/2 PhotoClick_Sph This compound (Probe) PhotoClick_Sph->Sphingosine Metabolic Incorporation

Caption: Overview of the sphingolipid metabolic pathway.

Diagram 2: Experimental Workflow for this compound

Experimental_Workflow Start Start: Plate Cells Label 1. Label Cells with This compound Start->Label Wash1 2. Wash to Remove Unbound Probe Label->Wash1 UV_Crosslink 3. UV Crosslinking (365 nm) on Ice Wash1->UV_Crosslink Lyse 4. Cell Lysis UV_Crosslink->Lyse Quantify 5. Protein Quantification Lyse->Quantify Click 6. Click Chemistry with Fluorescent Azide Quantify->Click Analyze 7. Analysis (e.g., SDS-PAGE) Click->Analyze Image 8. In-Gel Fluorescence Imaging Analyze->Image End End: Data Interpretation Image->End

Caption: Experimental workflow for this compound.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem: No/Low Signal Check_Labeling Check Labeling Controls? Problem->Check_Labeling Labeling_OK Labeling OK? Check_Labeling->Labeling_OK No Check_Labeling->Labeling_OK Yes Check_UV Check UV Crosslinking? Labeling_OK->Check_UV Yes Sol_Labeling Solution: - Optimize Probe Concentration - Check Probe Solubility - Assess Cell Viability Labeling_OK->Sol_Labeling UV_OK UV OK? Check_UV->UV_OK No Check_UV->UV_OK Yes Check_Click Check Click Chemistry? UV_OK->Check_Click Yes Sol_UV Solution: - Verify UV Wavelength (365 nm) - Optimize UV Exposure Time/Energy - Check for Quenchers UV_OK->Sol_UV Click_OK Click OK? Check_Click->Click_OK No Check_Click->Click_OK Yes Sol_Click Solution: - Use Fresh Reagents (esp. Ascorbate) - Check for Interfering Substances (EDTA, DTT) - Optimize Reagent Concentrations Click_OK->Sol_Click Sol_Further Solution: - Increase Protein Input - Check Antibody for IP/WB - Consider a More Sensitive Fluorophore Click_OK->Sol_Further Yes

References

Dealing with poor solubility of PhotoClick Sphingosine in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PhotoClick Sphingosine (B13886). Our aim is to help you overcome common challenges, particularly issues related to its poor solubility in aqueous media, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PhotoClick Sphingosine?

A1: this compound is a versatile chemical probe used to study sphingolipid metabolism and their interactions with proteins within cells.[1] It is an analog of sphingosine that contains two key modifications: a photoactivatable diazirine group and a terminal alkyne moiety.[1] The diazirine group allows for covalent cross-linking to interacting molecules upon exposure to UV light, while the alkyne group enables the attachment of fluorescent tags or other reporters via "click chemistry".[1][2] This dual functionality makes it a powerful tool for visualizing sphingolipid trafficking and identifying lipid-protein interactions.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in ethanol (B145695).[2][4] It is typically supplied as a solution in ethanol or as a powder that should be reconstituted in ethanol to create a stock solution.[2][5] Other organic solvents like DMSO and dimethylformamide (DMF) are also effective for related sphingosine compounds and can be considered.[6]

Q3: Why does my this compound precipitate when I add it to my cell culture media?

A3: Precipitation is a common issue due to the amphiphilic and hydrophobic nature of sphingosine and its analogs.[7][8] When the ethanol stock solution is diluted into the aqueous environment of cell culture media, the lipid molecules can aggregate and fall out of solution.[7][8] This is especially true at concentrations above the critical micelle concentration (CMC).[7] For natural sphingosine, the CMC is very low at physiological pH, around 0.99 µM.[7][8] Factors like temperature shifts and evaporation can also contribute to precipitation.

Q4: How can I prevent precipitation when preparing my working solution?

A4: To prevent precipitation, it is crucial to follow a specific protocol for dilution. A published method involves preparing the working solution in media containing delipidated fetal bovine serum (FBS), followed by a sequence of warming at 37°C and sonication to ensure the lipid is homogenously mixed.[9] Using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can also help to solubilize lipids in culture media.[10]

Q5: What is a typical final concentration for this compound in a cell culture experiment?

A5: The optimal concentration can vary depending on the cell type.[9] However, a concentration of 0.5 µM has been successfully used in HeLa cells.[9] It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that provides a good signal without causing toxicity or precipitation issues in your specific cell line.[9][11]

Q6: How can I minimize solvent-induced toxicity to my cells?

A6: Solvents like ethanol and DMSO can be toxic to cells, especially at higher concentrations.[11] To minimize toxicity, ensure the final concentration of the solvent in your cell culture medium is very low, typically less than 0.1% for DMSO.[11] Preparing a concentrated stock solution allows you to add a minimal volume to your media to reach the desired final concentration of this compound.

Troubleshooting Guide: Precipitate Formation

This guide provides a step-by-step approach to resolving the common issue of this compound precipitation in cell culture media.

Problem: I observed a precipitate in my culture medium after adding this compound.

Step 1: Confirm the Identity of the Precipitate

  • Microscopic Examination: Check the culture dish under a microscope. A chemical precipitate may appear as amorphous or crystalline particles. This is different from biological contamination like bacteria (motile rods) or fungi (filamentous structures).

  • Use a Control: Always include a "vehicle control" in your experimental setup. This control should contain cells and media treated with the same final concentration of the solvent (e.g., ethanol) used to dissolve the this compound, but without the compound itself. If a precipitate also forms in the control, the issue may be with the media components or the solvent concentration, not the this compound.[12]

Step 2: Review the Stock Solution Preparation

  • Correct Solvent: Ensure you have used the correct solvent. This compound is soluble in ethanol.[2][4]

  • Complete Dissolution: If you prepared the stock from a powder, ensure it was fully dissolved before use. Gentle warming or vortexing may be necessary.

  • Storage: Store the stock solution at -20°C as recommended.[2][5] Avoid repeated freeze-thaw cycles, which can promote protein and salt precipitation from media stocks.

Step 3: Optimize the Working Solution Preparation

  • Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock.

  • Dilution and Mixing: Do not add the concentrated stock directly to the cells. Prepare a working solution by diluting the stock into pre-warmed media. A proven method is to add the stock to the media, incubate at 37°C for 5 minutes, sonicate for 5 minutes in a water bath sonicator, and then incubate for another 5 minutes at 37°C.[9] This process is critical for creating a homogenous mixture.

  • Final Solvent Concentration: Calculate the final percentage of ethanol in your media. If it is too high, it could cause components of the media to precipitate. Aim to keep it well below 1%.

Step 4: Modify the Culture Medium

  • Use Delipidated Serum: Standard fetal bovine serum (FBS) contains lipids and lipoproteins that can interact with this compound. Using charcoal-stripped or delipidated FBS is recommended to reduce variability and potential interactions.[9]

  • Consider a Carrier Protein: For particularly difficult-to-dissolve lipids, complexing them with fatty acid-free BSA can improve their solubility in aqueous solutions.[10] You can prepare the this compound/BSA complex before adding it to your final culture medium.

Step 5: Adjust the Final Concentration

  • Titrate the Concentration: The simplest solution may be to lower the final concentration of this compound. High concentrations are more likely to exceed the solubility limit. Perform a titration to find the lowest concentration that still yields a detectable signal for your assay.[9][11]

Quantitative Data Summary

The solubility of lipid analogs like this compound is often qualitatively described rather than quantitatively measured in biological buffers. The following table summarizes the available information.

CompoundSolventSolubility/NotesReference
This compound EthanolSoluble[2][4]
Sphingosine (d17:1) EthanolMiscible[6]
DMSO~2 mg/mL[6]
Dimethylformamide (DMF)~10 mg/mL[6]
Sphingosine (general) Aqueous Buffer (pH 7.4)Aggregates above ~0.99 µM (CMC)[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is adapted from a published method for labeling HeLa cells.[9]

Materials:

  • This compound (powder or solution in ethanol)

  • 200 proof Ethanol

  • DMEM (or other appropriate cell culture medium)

  • Delipidated Fetal Bovine Serum (dFBS)

  • Water bath sonicator

  • 37°C incubator

Method:

Part A: Preparing a 6 mM Stock Solution (if starting from powder)

  • Weigh the required amount of this compound powder. The molecular weight is 335.48 g/mol .[5]

  • Add the appropriate volume of 200 proof ethanol to achieve a final concentration of 6 mM.

  • Vortex or gently warm until the powder is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed vial.

Part B: Preparing a 0.5 µM Working Solution for Cell Labeling

  • Prepare your cell culture medium (e.g., DMEM) supplemented with delipidated FBS (DMEM/dFBS).

  • Pre-warm the DMEM/dFBS to 37°C.

  • To prepare 12 mL of working solution, add 1 µL of the 6 mM this compound stock solution to the 12 mL of pre-warmed DMEM/dFBS. This results in a final concentration of 0.5 µM.

  • Immediately place the working solution in a 37°C incubator for 5 minutes.

  • Transfer the solution to a water bath sonicator and sonicate for 5 minutes.

  • Return the solution to the 37°C incubator for an additional 5 minutes to ensure it is homogenous and at the correct temperature for adding to cells.[9]

  • The working solution is now ready. Remove the old medium from your cells and replace it with the this compound working solution.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment stock Prepare 6 mM Stock in Ethanol dilute Dilute Stock (1:12000) into warm media stock->dilute warm_media Pre-warm Media (DMEM/dFBS) to 37°C warm_media->dilute incubate1 Incubate at 37°C (5 min) dilute->incubate1 sonicate Sonicate (5 min) incubate1->sonicate incubate2 Incubate at 37°C (5 min) sonicate->incubate2 label_cells Label Live Cells (e.g., 0.5 µM, 30 min) incubate2->label_cells wash Wash Cells 3x label_cells->wash chase Chase Period (1 hr in normal media) wash->chase analysis Downstream Analysis (Fix, Click Reaction, Image) chase->analysis

Caption: Workflow for preparing and using this compound.

Troubleshooting Solubility Issues

G start Precipitate Observed in Media check_control Is precipitate also in vehicle control? start->check_control media_issue Issue with media or solvent concentration. Review media prep. check_control->media_issue Yes review_stock Review Stock Solution: - Correct solvent? - Fully dissolved? - Stored correctly? check_control->review_stock No media_issue->start optimize_prep Optimize Working Solution Prep: - Pre-warm media? - Follow Incubation/Sonication steps? review_stock->optimize_prep implement_prep Implement full prep protocol: Warm -> Sonicate -> Warm optimize_prep->implement_prep No lower_conc Lower Final Concentration and/or Use Carrier (BSA) optimize_prep->lower_conc Yes implement_prep->lower_conc resolved Problem Resolved lower_conc->resolved

Caption: Decision tree for troubleshooting this compound precipitation.

Simplified Sphingolipid Metabolism

G PCS This compound (pacSph) CerS Ceramide Synthases (CerS) PCS->CerS Acyl-CoA SphK Sphingosine Kinases (SphK) PCS->SphK ATP PCCer PhotoClick Ceramide (pacCer) CerS->PCCer SMS Sphingomyelin Synthase (SMS) PCCer->SMS PC GCS Glucosylceramide Synthase (GCS) PCCer->GCS UDP-Glc PCSM PhotoClick Sphingomyelin (pacSM) SMS->PCSM PCGlcCer PhotoClick Glucosylceramide (pacGlcCer) GCS->PCGlcCer PCS1P This compound-1-Phosphate (pacS1P) SphK->PCS1P

Caption: Metabolic pathways involving this compound.

References

PhotoClick Sphingosine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PhotoClick Sphingosine (B13886). This guide provides detailed information on the stability, storage, and handling of PhotoClick Sphingosine, along with troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon arrival?

This compound should be stored at -20°C immediately upon receipt.[1][2][3][4] It is shipped on wet or blue ice to maintain its stability during transit.[1][4]

2. What is the long-term stability of this compound?

When stored properly at -20°C, this compound is stable for at least one to two years.[1][2][5]

3. Is this compound sensitive to light?

This compound contains a photoactivatable diazirine group.[1][2] This group is designed to be activated by UV light (typically around 350-365 nm) to initiate cross-linking to interacting molecules. While it is generally stable under standard laboratory lighting, it is good practice to minimize exposure to direct light sources, especially UV light, to prevent premature activation and degradation. Store in the dark and prepare solutions in a subdued light environment.

4. In what solvent is this compound soluble?

This compound is soluble in ethanol (B145695).[1] It is typically provided as a solution in ethanol or as a powder that can be dissolved in ethanol to create a stock solution.

5. How do I prepare a working solution for cell-based experiments?

A common protocol for preparing a working solution for cell-based assays involves the following steps:

  • Prepare a stock solution of this compound in ethanol (e.g., 6 mM).[6]

  • Dilute the stock solution to the desired final concentration (e.g., 0.5 µM) in pre-warmed (37°C) cell culture medium, such as DMEM with delipidated fetal bovine serum (FBS).[6]

  • To ensure the lipid is homogeneously mixed in the aqueous medium, it is recommended to incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for an additional 5 minutes at 37°C.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no "click" reaction signal Inefficient cellular uptake or metabolism Optimize the incubation time and concentration of this compound. The optimal concentration can be cell-type dependent.[6] Ensure cells are healthy and not overly confluent.
Degradation of this compound Ensure proper storage at -20°C and protect from light during handling. Prepare fresh working solutions for each experiment.
Inefficient photo-crosslinking Check the wavelength and intensity of your UV light source. Diazirines are typically activated by UV light in the 350-365 nm range. Optimize the duration of UV exposure.
Issues with the click chemistry reaction Use fresh click chemistry reagents. Ensure the correct concentrations and reaction conditions (e.g., catalyst, temperature) are used.
High background signal Non-specific binding of the probe Reduce the concentration of this compound.[6] Ensure adequate washing steps after incubation with the probe to remove any unbound lipid.
Pre-activated probe Protect the probe from excessive light exposure during all steps of the experiment before the intended photo-activation step.
Cell toxicity High concentration of this compound Titrate the concentration of this compound to find the optimal balance between signal and cell viability. High concentrations of sphingosine analogs can be toxic to cells.[6]
Ethanol concentration in the final working solution Ensure the final concentration of the ethanol solvent is low enough to not affect cell health.

Quantitative Data Summary

Storage and Stability

Parameter Condition
Storage Temperature-20°C[1][2][3][4]
Long-term Stability≥ 2 years at -20°C[1]
Shipping ConditionWet or Blue Ice[1][4]

Physicochemical Properties

Property Value
Molecular FormulaC₁₉H₃₃N₃O₂[1]
Molecular Weight335.5 g/mol [1]
Purity≥95%[1]
FormulationA solution in ethanol or powder[1][3]
SolubilitySoluble in Ethanol[1]
λmax349 nm[1]

Experimental Protocols & Signaling Pathways

General Workflow for this compound Labeling and Detection

The following diagram illustrates a typical experimental workflow for using this compound to label and identify interacting proteins in live cells.

G cluster_prep Preparation cluster_cell_culture Cellular Labeling cluster_crosslinking Photo-Crosslinking cluster_detection Detection prep_stock Prepare Stock Solution (in Ethanol) prep_working Prepare Working Solution (in cell media) prep_stock->prep_working cell_incubation Incubate Cells with This compound prep_working->cell_incubation wash_cells Wash to Remove Unbound Probe cell_incubation->wash_cells uv_exposure Expose Cells to UV Light (e.g., 365 nm) wash_cells->uv_exposure cell_lysis Cell Lysis uv_exposure->cell_lysis click_reaction Click Chemistry Reaction (with azide-reporter) cell_lysis->click_reaction analysis Analysis (e.g., SDS-PAGE, MS) click_reaction->analysis

Caption: Experimental workflow for this compound.

This compound in Cellular Metabolism

This compound is an analog of sphingosine and is expected to enter into similar metabolic pathways. The diagram below shows a simplified pathway of how it may be metabolized within the cell.

G PCS This compound (pacSph) PCCer PhotoClick Ceramide (pacCer) PCS->PCCer Ceramide Synthase PCS1P This compound-1-Phosphate (pacS1P) PCS->PCS1P Sphingosine Kinase PCSM PhotoClick Sphingomyelin (pacSM) PCCer->PCSM Sphingomyelin Synthase PCGSL PhotoClick Glycosphingolipids PCCer->PCGSL Glucosylceramide Synthase

Caption: Metabolic pathway of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.

G start Experiment Fails (Low/No Signal) check_storage Probe Stored Correctly at -20°C? start->check_storage check_handling Protected from Light During Prep? check_storage->check_handling Yes fail Consult Further Technical Support check_storage->fail No check_concentration Probe Concentration Optimized? check_handling->check_concentration Yes check_handling->fail No check_uv UV Exposure Correct Wavelength/Time? check_concentration->check_uv Yes check_concentration->fail No check_click Click Reagents Fresh & Correct? check_uv->check_click Yes check_uv->fail No success Successful Experiment check_click->success Yes check_click->fail No

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: PhotoClick Sphingosine & Azide Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate azide (B81097) probe for use with PhotoClick Sphingosine (B13886). It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is PhotoClick Sphingosine and how does it work?

This compound is a powerful chemical probe for studying sphingolipid metabolism and interactions.[1][2] It is a sphingosine analog that incorporates two key features:

  • A photoactivatable diazirine group : Upon exposure to UV light, this group forms a reactive carbene that covalently crosslinks with nearby interacting biomolecules (proteins, lipids, etc.).[1][3]

  • A terminal alkyne group : This group serves as a "handle" for bioorthogonal ligation via a click chemistry reaction with an azide-containing probe.[1]

This dual functionality allows for the capture of transient interactions and subsequent detection or enrichment of the labeled sphingolipid and its binding partners.

Q2: What is "click chemistry" in the context of this compound?

Click chemistry refers to a set of rapid, specific, and high-yield chemical reactions. For this compound, the most common type of click chemistry is the azide-alkyne cycloaddition , which forms a stable triazole linkage.[4] This reaction can be performed in two main ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version that uses a strained cyclooctyne, such as DBCO, to react with the azide.[5][6] SPAAC is particularly useful for live-cell imaging to avoid copper-induced toxicity.[5]

Q3: What are the different types of azide probes available?

There is a wide variety of azide probes available, each suited for different downstream applications:

  • Fluorescent Azide Probes: These probes attach a fluorescent dye to the this compound, allowing for visualization by fluorescence microscopy. Common fluorophores include Alexa Fluor dyes, fluorescein, and rhodamine derivatives.[7]

  • Biotin (B1667282) Azide Probes: These probes attach a biotin molecule, which can be used for affinity purification of the labeled sphingolipid and its crosslinked partners using streptavidin-coated beads.[8]

  • Dual-Label or Trifunctional Azide Probes: These probes contain both a fluorescent dye and a biotin tag, enabling both visualization and subsequent purification from the same sample.[9][10][11]

  • Cleavable Biotin Azide Probes: These probes have a cleavable linker between the biotin and the azide, allowing for the release of the captured biomolecules from the streptavidin beads after purification.[12][13]

Q4: How do I choose the right azide probe for my experiment?

The choice of azide probe depends on your experimental goals. The following table summarizes the key considerations for selecting a probe:

Experimental Goal Recommended Probe Type Considerations
Visualize subcellular localization Fluorescent AzideSelect a bright, photostable dye that is compatible with your microscope's filter sets.
Identify interacting proteins Biotin AzideUse for pulldown experiments followed by mass spectrometry or Western blotting.
Visualize and then purify Dual-Label (Fluorescent-Biotin) AzideAllows for initial imaging to confirm labeling, followed by enrichment of the labeled molecules.
Purify and release interacting proteins Cleavable Biotin AzideIdeal for mass spectrometry analysis as it allows for the removal of the bulky biotin-streptavidin complex.
Live-cell imaging Cell-permeant fluorescent azide with SPAACAvoids copper toxicity. Ensure the chosen fluorophore is suitable for live-cell conditions.[14]

Experimental Workflow & Protocols

The general workflow for a this compound experiment involves three main stages: labeling, photo-crosslinking, and click reaction detection.

This compound Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Photo-Crosslinking cluster_2 Step 3: Click Reaction & Detection a Incubate cells with This compound b Irradiate with UV light to crosslink to interacting molecules a->b Wash cells c Perform click chemistry with azide probe b->c Lyse or fix/permeabilize cells d Analyze results (Microscopy, Western Blot, MS) c->d

Caption: General experimental workflow for this compound labeling.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is adapted for imaging applications.

Step Reagent Typical Concentration Incubation Time/Conditions
1. Labeling This compound0.5 - 5 µM30 min - 4 hours
2. Photo-crosslinking UV Lamp~365 nm5 - 15 min on ice
3. Fixation 4% ParaformaldehydeN/A15 min at RT
4. Permeabilization 0.1 - 0.5% Triton X-100 or SaponinN/A10 min at RT
5. Click Reaction Fluorescent Azide Probe1 - 10 µM30 - 60 min at RT, protected from light
Copper(II) Sulfate100 µM - 1 mM
Sodium Ascorbate (B8700270)1 - 5 mM (prepare fresh)
Copper Ligand (e.g., THPTA)5-fold excess over Copper
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is a general guideline for live-cell imaging.

Step Reagent Typical Concentration Incubation Time/Conditions
1. Labeling This compound0.5 - 5 µM30 min - 4 hours
2. Photo-crosslinking UV Lamp~365 nm5 - 15 min on ice
3. Click Reaction Cyclooctyne-Fluorophore (e.g., DBCO-dye)1 - 10 µM30 - 60 min at 37°C
4. Imaging Live-cell imaging mediumN/AImage immediately

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescent Signal Inefficient Labeling: - this compound concentration too low. - Insufficient incubation time.- Titrate this compound concentration (e.g., 0.5 µM to 10 µM).[15] - Increase incubation time.
Inefficient Click Reaction: - Degraded sodium ascorbate (for CuAAC). - Inactive copper catalyst. - Low concentration of azide probe.- Always use freshly prepared sodium ascorbate solution. - Ensure proper storage of copper sulfate. - Increase the concentration of the azide probe.
Photobleaching: - Excessive exposure to excitation light.- Reduce laser power and exposure time during imaging. - Use an anti-fade mounting medium for fixed cells.
High Background Signal Non-specific binding of the azide probe: - Probe concentration is too high. - Insufficient washing.- Decrease the concentration of the fluorescent azide probe. - Increase the number and duration of washing steps after the click reaction. - Add a blocking agent like BSA to your buffers.[2]
Residual Copper (for CuAAC): - Copper ions can sometimes generate background fluorescence.- Ensure the use of a copper-chelating ligand (e.g., THPTA) in sufficient excess. - Perform thorough washes after the click reaction.
Autofluorescence: - Cellular components (e.g., mitochondria, lysosomes) are naturally fluorescent.- Image an unlabeled control sample to determine the level of autofluorescence. - Use a fluorophore in the far-red spectrum to minimize autofluorescence.
Cell Death or Altered Morphology Toxicity of this compound: - High concentrations can be toxic to some cell types.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells.
Copper Toxicity (for CuAAC in live cells): - Copper is toxic to living cells.- For live-cell imaging, use SPAAC instead of CuAAC.[5]
Photodamage: - Excessive UV exposure during the crosslinking step can damage cells.[16]- Minimize UV irradiation time and intensity.[17] - Keep cells on ice during irradiation to reduce metabolic stress.
Inefficient Photo-Crosslinking Suboptimal UV exposure: - UV wavelength is incorrect for diazirine activation. - UV intensity is too low or exposure time is too short.- Verify that the UV lamp emits at or near 365 nm. - Increase UV irradiation time or use a lamp with higher intensity, while monitoring for potential photodamage.[17]
Quenching of the reactive intermediate: - Buffer components (e.g., DTT, BME) can quench the reactive carbene.- If possible, remove quenching agents from the buffer during photo-crosslinking.

Sphingolipid Signaling Pathway

This compound is metabolized by cells and enters into the sphingolipid metabolic pathway. Understanding this pathway is crucial for interpreting experimental results. The diagram below illustrates the central role of sphingosine and its conversion to other bioactive sphingolipids.

Sphingolipid Signaling Pathway cluster_0 De Novo Synthesis cluster_1 Central Hub Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase Sphingomyelin->Ceramide Sphingomyelinase

Caption: Simplified sphingolipid metabolic pathway.[16][18][19][20]

References

Limitations of using PhotoClick Sphingosine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PhotoClick Sphingosine in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (pacSph) is a bifunctional analog of sphingosine, a key molecule in sphingolipid metabolism.[1][2][3] It is engineered with two key modifications: a photoactivatable diazirine group and a clickable alkyne group.[2][3] This dual functionality allows for two distinct experimental applications:

  • Photoaffinity Labeling (PAL): Upon irradiation with UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks to nearby molecules, primarily proteins. This allows for the identification of sphingolipid-binding proteins in their native cellular environment.[4]

  • Metabolic Labeling and Visualization: The alkyne group serves as a handle for "click" chemistry, allowing for the attachment of reporter molecules such as fluorophores or biotin.[5] After this compound is metabolized by cells into more complex sphingolipids, these reporter tags can be used to visualize the subcellular localization of these lipids or to purify them for further analysis.[5][6]

Q2: What are the key limitations I should be aware of when using this compound?

While a powerful tool, there are several limitations to consider:

  • Metabolic Alterations: As a modified lipid, this compound's metabolism may not perfectly mimic that of endogenous sphingosine. The bulky modifications could influence enzyme kinetics and subcellular trafficking.

  • Cell Line Specificity: The metabolism and potential toxicity of this compound can vary significantly between different cell types.[6] Therefore, optimal concentrations and incubation times must be determined empirically for each new cell line.[6]

  • Requirement for Genetically Modified Cells: For studies focusing on the metabolism of this compound into downstream sphingolipids like ceramide and sphingomyelin, it is often necessary to use cells deficient in sphingosine-1-phosphate lyase (SGPL1).[1][6] In wild-type cells, SGPL1 can cleave the this compound-1-phosphate metabolite, leading to the incorporation of the photoactivatable and clickable moieties into glycerolipids, which would confound the results.[7]

  • Non-Specific Labeling: During photo-cross-linking, the highly reactive carbene intermediate can label any nearby molecule, not just specific binding partners. Distinguishing specific interactions from non-specific background requires careful experimental design and the inclusion of appropriate controls.[8]

Q3: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C.[2] For long-term storage, it is stable for at least two years under these conditions. Before use, it is recommended to bring the vial to room temperature to prevent condensation. Prepare working solutions fresh for each experiment, as the molecule can be sensitive to repeated freeze-thaw cycles and prolonged exposure to light.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Low or No Signal after Click Chemistry Reaction
Potential Cause Recommended Solution
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and properly prepared. For copper-catalyzed click chemistry (CuAAC), use a freshly prepared solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). For live-cell imaging, consider using copper-free click chemistry with a strained alkyne to avoid copper-induced cytotoxicity.
Low Incorporation of this compound Optimize the concentration of this compound. Too low a concentration will result in a signal that is difficult to distinguish from background.[6] Also, optimize the incubation time to allow for sufficient uptake and metabolism.
Degradation of the Probe Prepare fresh working solutions of this compound for each experiment. Avoid prolonged exposure to light and multiple freeze-thaw cycles.
Quenching of Fluorophore Ensure that the buffers used after the click reaction do not contain any components that could quench the fluorescence of your chosen reporter dye.
High Background Signal
Potential Cause Recommended Solution
Excess Unreacted Probe Thoroughly wash the cells after incubation with this compound to remove any unincorporated probe.[6]
Non-Specific Binding of the Probe Reduce the concentration of this compound to the lowest level that still provides a detectable specific signal.[6] Include a competition control by co-incubating with an excess of unmodified sphingosine.
Non-Specific Binding of Detection Reagents If using a biotin-azide for pull-down experiments, ensure that endogenous biotinylated proteins are blocked. Use a suitable blocking agent (e.g., bovine serum albumin) before adding the streptavidin beads.[9]
Autofluorescence Image a control sample of cells that have not been treated with this compound or the fluorescent reporter to assess the level of natural cellular autofluorescence.
Problems with Photo-Cross-Linking
Potential Cause Recommended Solution
Inefficient Photoactivation Ensure the UV lamp emits at the optimal wavelength for diazirine activation (~350-365 nm).[10][11] Verify the output of the UV lamp and optimize the irradiation time. Too short an exposure will result in inefficient cross-linking, while too long an exposure can cause cell damage.[10]
Suboptimal Distance from UV Source The distance between the UV lamp and the sample is critical. Position the lamp as close as possible to the sample without causing excessive heating.[10]
Quenching of the Reactive Carbene The buffer composition can affect the efficiency of cross-linking. Avoid components that can quench the reactive carbene intermediate, such as thiols (e.g., DTT, β-mercaptoethanol).
No or Weak Signal of Cross-Linked Product The protein of interest may have a low abundance or the interaction with the lipid may be very transient. Optimize the amount of starting material and consider using more sensitive detection methods.

Quantitative Data

The optimal experimental conditions for using this compound can vary depending on the cell type and the specific research question. The following table provides a summary of reported concentrations and conditions to serve as a starting point for optimization.

Parameter Cell Type Concentration Incubation Time UV Irradiation Reference
Metabolic LabelingHeLa (SGPL1 knockout)0.5 µM30 minutesN/A[6]
ChemoproteomicsS1PL-/- MEFs6 µM10 minutes90 seconds[12]
General RecommendationVarious0.1 - 10 µM15 - 60 minutes1 - 15 minutes[6][10]

Experimental Protocols

Protocol 1: Visualization of Sphingolipid Metabolism in Cultured Cells

This protocol is adapted from Deng et al., 2017 and is suitable for visualizing the localization of this compound and its metabolites in fixed cells.[6] Note: This protocol requires the use of SGPL1-deficient cells to prevent the diversion of the probe into glycerolipid metabolism.[6]

Materials:

  • This compound (pacSph)

  • SGPL1 knockout cells (e.g., HeLa-SGPL1-/-)

  • Complete cell culture medium

  • DMEM with delipidated fetal bovine serum (dFBS)

  • Click chemistry reagents (e.g., Alexa Fluor 488 azide, CuSO₄, sodium ascorbate)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% saponin)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Seeding: Plate SGPL1 knockout cells on glass-bottom dishes or coverslips at a suitable density to reach 50-70% confluency on the day of the experiment.

  • Preparation of this compound Working Solution:

    • Prepare a 6 mM stock solution of this compound in ethanol.[6]

    • Dilute the stock solution to a final concentration of 0.5 µM in pre-warmed (37°C) DMEM/dFBS.[6]

    • To ensure homogeneity, sonicate the working solution for 5 minutes and incubate at 37°C for another 5 minutes.[6]

  • Labeling:

    • Wash the cells twice with warm DMEM/dFBS.

    • Incubate the cells with the 0.5 µM this compound working solution for 30 minutes at 37°C.[6]

  • Chase:

    • Wash the cells three times with warm DMEM/dFBS to remove the probe.

    • Incubate the cells in complete culture medium for the desired chase period (e.g., 1-4 hours) at 37°C to allow for metabolic conversion and trafficking of the labeled sphingolipids.[6]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% saponin (B1150181) in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a suitable buffer.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Identification of Sphingolipid-Interacting Proteins

This protocol provides a general workflow for identifying protein interaction partners of this compound using photo-cross-linking and affinity purification.

Materials:

  • This compound (pacSph)

  • Cells of interest (preferably SGPL1-deficient for specificity)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV cross-linking device (365 nm)

  • Click chemistry reagents with a biotin-azide tag

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry analysis

Procedure:

  • Cell Labeling:

    • Follow steps 1-3 of Protocol 1 to label the cells with this compound. A higher concentration (e.g., 5-10 µM) may be necessary to enhance the cross-linking efficiency.

  • Photo-Cross-Linking:

    • Wash the cells with ice-cold PBS to remove the unincorporated probe.

    • Place the cells on ice and irradiate with UV light (365 nm) for 1-15 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[10]

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Reaction with Biotin-Azide:

    • Perform a click reaction on the cell lysate by adding biotin-azide and the other click chemistry reagents.

    • Incubate for 1-2 hours at room temperature.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a candidate protein or by silver staining to visualize all captured proteins.

    • For proteome-wide identification, the eluted proteins can be subjected to in-gel or on-bead digestion followed by mass spectrometry analysis.

Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the points at which this compound and its metabolites are integrated.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide SMS Sphingomyelin Synthase Ceramide->SMS GCS Glucosylceramide Synthase Ceramide->GCS CDase Ceramidase Ceramide->CDase Sphingomyelin Sphingomyelin Glucosylceramide Glucosylceramide Sphingosine Sphingosine Sphingosine->CerS Salvage Pathway SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SGPL1 S1P Lyase (SGPL1) S1P->SGPL1 Degradation PhotoClick_Sph This compound PhotoClick_Sph->CerS PhotoClick_Sph->SphK PhotoClick_Cer PhotoClick Ceramide PhotoClick_Cer->SMS PhotoClick_SM PhotoClick Sphingomyelin PhotoClick_S1P PhotoClick S1P PhotoClick_S1P->SGPL1 Blockage Required SPT->Dihydrosphingosine CerS->Dihydroceramide CerS->PhotoClick_Cer DES->Ceramide SMS->Sphingomyelin SMS->PhotoClick_SM GCS->Glucosylceramide CDase->Sphingosine SphK->S1P SphK->PhotoClick_S1P

Caption: Integration of this compound into the cellular sphingolipid metabolic pathway.

Experimental Workflow for Protein Interaction Studies

This diagram outlines the key steps involved in using this compound to identify protein binding partners.

Workflow cluster_cell_based In Living Cells cluster_biochemistry Biochemical Processing cluster_analysis Analysis A 1. Incubate cells with This compound B 2. UV Irradiation (365 nm) to induce photo-cross-linking A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Biotin-Azide C->D E 5. Affinity Purification with Streptavidin Beads D->E F 6. Elution of Protein-Lipid Complexes E->F G 7a. SDS-PAGE and Western Blot F->G H 7b. Mass Spectrometry (Proteomics) F->H

Caption: Experimental workflow for identifying protein interactors of this compound.

References

Addressing off-target effects of PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PhotoClick Sphingosine (B13886).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PhotoClick Sphingosine in a question-and-answer format.

Question Possible Cause Solution
1. High background fluorescence after click reaction. - Excess this compound concentration.[1] - Inefficient removal of unreacted fluorescent probe. - Use of inappropriate detergents during washing steps.[1]- Titrate the concentration of this compound to determine the optimal level for your cell type; 0.5 µM is a good starting point.[1] - Ensure thorough washing with an appropriate buffer (e.g., DMEM with delipidated FBS) after incubation with the fluorescent probe.[1] - Use detergents like saponin (B1150181) or digitonin (B1670571) for permeabilization, as they are less likely to extract the labeled lipid. Avoid detergents in wash buffers after the click reaction.[1]
2. Low or no fluorescent signal. - Insufficient this compound concentration.[1] - Suboptimal incubation or chase times.[1] - Degradation of this compound by Sphingosine-1-Phosphate Lyase (SGPL1).[1] - Inefficient click reaction.- Increase the concentration of this compound.[1] - Optimize the pulse-chase timing for your specific cell line to allow for metabolism and trafficking to the compartment of interest (e.g., Golgi).[1] - Use a cell line with SGPL1 knocked out or inhibited to prevent the degradation of the probe.[1] - Ensure all click chemistry reagents are fresh and used at the recommended concentrations.
3. Observed cell toxicity or altered cell morphology. - this compound concentration is too high.[1] - The ethanol (B145695) solvent for the stock solution is at a toxic concentration in the final culture medium.- Reduce the concentration of this compound.[1] - Ensure the final concentration of ethanol in the cell culture medium is minimal and non-toxic. Prepare a working solution by diluting the stock in a larger volume of medium.[1]
4. Labeled sphingolipids are not localized to the expected organelle. - Incorrect chase time for the specific cell type. - Altered metabolism of the this compound analog compared to endogenous sphingosine.- Perform a time-course experiment to determine the optimal chase time for trafficking to the desired organelle in your cell model.[1] - Be aware that the modifications on this compound may alter its metabolism and trafficking. Compare with other sphingolipid markers if possible.
5. Difficulty in reproducing results. - Incomplete solubilization of this compound in the medium.[1] - Variation in cell density or health.- After diluting the ethanol stock in the medium, sonicate the working solution and incubate it at 37°C to ensure the lipid is homogeneously mixed.[1] - Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.

Frequently Asked Questions (FAQs)

What is this compound?

This compound (pacSph) is a synthetically modified analog of sphingosine.[2][3][4] It is a valuable chemical probe for studying sphingolipid metabolism and their interactions with proteins.[2] It contains two key modifications: a photoactivatable diazirine group and a terminal alkyne moiety for click chemistry.[2][4] The diazirine group allows for UV-light-induced cross-linking to nearby interacting molecules, while the alkyne group enables the attachment of a fluorescent reporter or affinity tag via a copper-catalyzed or copper-free click reaction.[2]

How does this compound work?

Once introduced to cells, this compound is taken up and metabolized by the cell's endogenous enzymatic machinery, incorporating it into more complex sphingolipids like ceramide and sphingomyelin.[3][5] The alkyne handle allows for the visualization of these pacSph-containing lipids after fixation, permeabilization, and a click reaction with a fluorescent azide (B81097).[1] The photoactivatable group, upon exposure to UV light, forms a reactive carbene that covalently cross-links to interacting biomolecules, such as proteins, enabling their identification.[4]

Why is it recommended to use SGPL1 knockout cells?

Sphingosine-1-phosphate lyase (SGPL1) is an enzyme that irreversibly degrades sphingosine-1-phosphate, a metabolite of sphingosine.[6] In cells with active SGPL1, this compound can be phosphorylated and then degraded, thus exiting the sphingolipid synthesis pathway.[1] Using SGPL1 knockout or null cells is necessary to restrict the metabolism of this compound to the sphingolipid pathway, leading to a stronger signal and ensuring that the observed fluorescence corresponds to complex sphingolipids.[1]

What are potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented, researchers should be aware of potential unintended interactions. The bulky diazirine and alkyne modifications may alter the affinity of the molecule for its natural binding partners or lead to interactions with non-target proteins. For example, the modified acyl chain could influence the substrate specificity of enzymes like ceramide synthases or sphingosine kinases. It is crucial to include appropriate controls to account for any effects caused by the probe itself.

Potential Off-Target Interactions and Unintended Effects

Due to the lack of specific quantitative data on the off-target binding of this compound, the following table is an illustrative example of potential interactions that researchers should consider. The affinity changes are hypothetical and intended to guide experimental design and data interpretation.

Potential Interacting Protein (On-Target) Potential Interacting Protein (Off-Target) Potential Effect of Modification Experimental Control/Consideration
Ceramide Synthases (CerS)Dihydroceramide Desaturase 1 (Des1)[7]The modified acyl chain may alter substrate affinity for different CerS isoforms, potentially changing the resulting ceramide species.Analyze the resulting pac-ceramide species by mass spectrometry to see if the acyl chain length profile differs from endogenous ceramides.
Sphingosine Kinases (SphK1, SphK2)[6]Other lipid kinasesThe modifications could sterically hinder the active site of SphKs, reducing the rate of phosphorylation, or promote binding to other lipid kinases that do not typically bind sphingosine.Compare the levels of pac-sphingosine-1-phosphate with endogenous S1P levels. Run in vitro kinase assays with purified enzymes.
S1P Receptors (S1PR1-5)[8]Other G-protein coupled receptors (GPCRs)If phosphorylated, the modified S1P analog may have altered affinity for its receptors or exhibit off-target binding to other GPCRs.Use S1PR antagonists (e.g., JTE-013, with caution for its own off-target effects) or S1PR knockout cell lines to confirm that observed signaling is S1PR-dependent.[7]
Sphingolipid transport proteinsFatty acid binding proteinsThe hydrophobic modified chain may interact with intracellular lipid-binding proteins that are not part of the normal sphingolipid trafficking pathway.Perform co-immunoprecipitation or proximity ligation assays to identify unexpected binding partners.

Key Experimental Protocols

Protocol for Visualizing Sphingolipid Trafficking using this compound

This protocol is adapted from established methods for labeling sphingolipids in cultured cells.[1]

1. Cell Preparation:

  • Plate SGPL1 null cells on glass coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Grow cells in complete medium (e.g., DMEM with 10% FBS).

2. Preparation of this compound Working Solution:

  • This compound is typically supplied as a stock solution in ethanol (e.g., 6 mM).[1]

  • To prepare a 0.5 µM working solution, dilute 1 µL of the 6 mM stock solution into 12 mL of pre-warmed (37°C) DMEM containing delipidated FBS.[1]

  • To ensure homogeneous mixing, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for another 5 minutes at 37°C.[1]

3. Pulse-Chase Labeling:

  • Wash the cells twice with DMEM containing delipidated FBS.[1]

  • Pulse: Incubate the cells with the 0.5 µM this compound working solution for 30 minutes at 37°C.[1]

  • Chase: Wash the cells three times with DMEM containing delipidated FBS.[1] Then, incubate the cells in normal culture medium (DMEM with FBS) for 1 hour at 37°C to allow for metabolism and trafficking of the probe.[1] The chase time may need to be optimized for different cell types and organelles of interest.[1]

4. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with a buffer containing saponin or digitonin (e.g., 0.1% saponin in PBS) for 10 minutes. Avoid harsh detergents like Triton X-100, which can extract lipids.[1]

5. Click Chemistry Reaction:

  • Prepare the click reaction cocktail according to the manufacturer's instructions for your fluorescent azide probe (e.g., an Alexa Fluor azide). A typical cocktail includes the fluorescent azide, a copper (I) source, and a reducing agent in a buffer.

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS. Do not include detergents in these washes.[1]

6. Imaging:

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Visualizations

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases This compound This compound This compound->Sphingosine Analog of Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPases Degradation Degradation S1P->Degradation SGPL1 (target for KO)

Caption: Sphingolipid metabolism and the entry point of this compound.

Experimental_Workflow A 1. Plate SGPL1-/- Cells B 2. Prepare PhotoClick Sphingosine Working Solution C 3. Pulse with PhotoClick Sphingosine (30 min) B->C D 4. Chase in Normal Medium (e.g., 1 hr) C->D E 5. Fix and Permeabilize (Saponin/Digitonin) D->E F 6. Click Reaction with Fluorescent Azide E->F G 7. Wash and Mount F->G H 8. Fluorescence Microscopy G->H

Caption: Experimental workflow for this compound labeling.

Off_Target_Logic cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Interactions PCS This compound SphK Sphingosine Kinase (SphK) PCS->SphK Intended Substrate CerS Ceramide Synthase (CerS) PCS->CerS Intended Substrate OtherKinase Other Lipid Kinases PCS->OtherKinase Steric Hindrance or Unintended Binding OtherEnzyme Other Acyltransferases PCS->OtherEnzyme Altered Substrate Specificity FABP Fatty Acid Binding Proteins PCS->FABP Non-specific Hydrophobic Interactions

Caption: Potential on-target vs. off-target interactions of this compound.

References

Technical Support Center: Optimizing PhotoClick Sphingosine Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PhotoClick Sphingosine (B13886). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize UV activation for PhotoClick Sphingosine crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a powerful chemical probe designed to study sphingolipid metabolism and their interactions with proteins within a cellular context.[1][2] It is a sphingosine analog featuring two key modifications: a photoactivatable diazirine group and a terminal alkyne moiety.[1][2][3]

  • Photoactivatable Diazirine Group: Upon exposure to long-wave UV light (typically 350-365 nm), the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate.[4] This carbene can then covalently bond with nearby molecules, effectively "crosslinking" the sphingosine analog to its interacting partners, such as sphingolipid-binding proteins.[3][4]

  • Terminal Alkyne Moiety: This "clickable" handle allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1][5] This enables the visualization or enrichment of the crosslinked protein-lipid complexes.

Q2: What is the optimal UV wavelength for activating this compound?

The optimal UV wavelength for activating the diazirine group in this compound is in the long-wave UV-A range, typically between 330 nm and 370 nm.[1] The maximum absorbance is around 345-355 nm.[4][6] It is critical to avoid short-wave UV light (e.g., 254 nm) as this can cause significant damage to proteins and nucleic acids.[6]

Q3: What type of UV lamp should I use?

Several types of UV lamps can be used for photoactivation, with the choice often depending on the desired intensity and experimental setup. High-wattage lamps generally require shorter exposure times.[6]

  • UV Crosslinkers: Commercial crosslinking instruments (e.g., Stratalinker) equipped with 365 nm bulbs are a common choice.[6][7]

  • Mercury Vapor Lamps: These provide high-intensity UV light but may require filters to remove wavelengths below 300 nm.[6]

  • Hand-held UV Lamps: Lower wattage hand-held lamps can be used, but they will require closer proximity to the sample and longer irradiation times to achieve efficient crosslinking.[6]

Q4: Can this compound be metabolized by cells?

Yes, as a sphingosine analog, this compound can be integrated into endogenous sphingolipid metabolic pathways.[1][2] This can be both an advantage, as it allows for the study of these metabolic processes, and a potential complication. For instance, it can be converted to PhotoClick Ceramide. To specifically study sphingosine interactions, it is often recommended to use cell lines deficient in sphingosine-1-phosphate lyase (SGPL1), which prevents its degradation.[1][3]

Experimental Protocols

Protocol 1: Cell Labeling with this compound

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

  • Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of this compound. A stock solution in ethanol (B145695) can be diluted in pre-warmed culture medium (e.g., DMEM with delipidated FBS). A final concentration of 0.5 µM is a good starting point.[1] To ensure homogeneity, sonicate the working solution for 5 minutes and incubate at 37°C.[1]

  • Cell Labeling: Wash the cells twice with medium.[1] Then, incubate the cells with the this compound working solution for 30 minutes at 37°C.[1]

  • Wash and Chase: After incubation, wash the cells three times with medium to remove the excess probe.[1] A "chase" period of 1-2 hours in normal culture medium can be performed to allow for the trafficking of the probe to specific organelles like the Golgi apparatus.[1]

Protocol 2: UV Crosslinking in Live Cells
  • Preparation: After the labeling and chase steps, wash the cells with ice-cold PBS. It is crucial to keep the cells on ice during irradiation to minimize cellular stress and heat-induced artifacts.[7]

  • UV Irradiation: Place the culture plate on an ice bath and irradiate with a 365 nm UV source. The optimal irradiation time and distance will depend on the UV lamp's power and should be empirically determined. Remove any plastic lids, as they will block UV light.[7][8]

  • Cell Lysis: Following irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) on Cell Lysates

This protocol is for attaching a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne handle of this compound that has been crosslinked to proteins.

  • Prepare Click Reagents:

    • Copper (II) Sulfate (B86663): 20 mM in water.[9][10][11]

    • Copper-chelating Ligand (e.g., THPTA): 100 mM in water.[9][12]

    • Reducing Agent (e.g., Sodium Ascorbate): 300 mM in water (prepare fresh).[9][12]

    • Azide Reporter: 1-2.5 mM in DMSO or water.[9][12]

  • Click Reaction: In a microfuge tube, combine the following in order:

    • 50 µL of protein lysate (1-5 mg/mL)[9][11]

    • PBS buffer[9][11]

    • Azide reporter (to a final concentration of ~20 µM, can be optimized)[9][10]

    • THPTA solution[9][12]

    • Copper (II) sulfate solution[9][12]

    • Freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[9][12]

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle mixing.[9][11][12]

  • Downstream Processing: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or enrichment via affinity purification if a biotin (B1667282) tag was used.

Data Presentation

Table 1: Recommended Parameters for UV Activation of this compound

ParameterRecommended RangeNotes
UV Wavelength 350 - 365 nmOptimal activation of the diazirine group. Avoid <300 nm.
UV Lamp Type Stratalinker, Mercury Vapor, High-Power LEDWattage and distance are critical variables.
Irradiation Time 1 - 30 minutesHighly dependent on lamp intensity and distance.[4][6] Start with a time course experiment.
Lamp Distance 1 - 20 cmCloser for low-wattage lamps, further for high-wattage.[6][13]
Sample Temperature On ice (4°C)Minimizes cellular stress and potential heat-induced artifacts.[7]

Table 2: Starting Concentrations for Cell Labeling and Click Chemistry

ReagentStarting ConcentrationRange for Optimization
This compound 0.5 µM0.1 - 2 µM
Azide Reporter 20 µM2 - 50 µM
Copper (II) Sulfate ~2 mM1 - 5 mM
Sodium Ascorbate ~15 mM5 - 50 mM
THPTA Ligand ~4 mM2 - 10 mM

Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

  • Question: I am not observing any crosslinked products after UV irradiation. What could be the cause?

  • Answer:

    • Insufficient UV Exposure: The UV irradiation time may be too short, or the lamp intensity is too low. The distance between the lamp and the sample might also be too great.[6][13]

      • Solution: Optimize the UV exposure time by performing a time-course experiment (e.g., 1, 5, 10, 20 minutes).[14] Decrease the distance between the lamp and the sample, or use a more powerful UV source.[6][13]

    • This compound Concentration: The concentration of the probe may be too low for efficient crosslinking.

      • Solution: Increase the concentration of this compound in a stepwise manner (e.g., 0.5 µM, 1 µM, 2 µM). Be mindful that high concentrations can lead to cytotoxicity.[1]

    • Probe Degradation: The this compound may have degraded due to improper storage.

      • Solution: Store the probe at -20°C and protect it from light. Prepare fresh working solutions for each experiment.

    • Metabolism of the Probe: The cells may be rapidly metabolizing the this compound into other lipid species, reducing the concentration available for crosslinking.

      • Solution: Consider using SGPL1-deficient cells to prevent the degradation of the sphingosine backbone.[1][3]

Issue 2: High Background or Non-Specific Crosslinking

  • Question: My western blot shows a smear or many non-specific bands after the experiment. How can I reduce the background?

  • Answer:

    • Excessive UV Exposure: Over-irradiation can lead to non-specific crosslinking and cellular damage.

      • Solution: Reduce the UV exposure time or the intensity of the UV lamp. Perform a titration to find the optimal balance between specific crosslinking and background.

    • High Probe Concentration: Too much this compound can lead to non-specific interactions and aggregation.[1]

      • Solution: Decrease the concentration of the probe used for labeling.[1]

    • Inefficient Washing: Residual, non-bound probe can crosslink to abundant cellular proteins upon UV activation.

      • Solution: Ensure thorough washing of the cells after the labeling step to remove any unbound this compound.

    • Non-Specific Binding of Reporter: The azide-reporter used in the click reaction may be binding non-specifically to proteins.

      • Solution: Include a control sample that has not been labeled with this compound but is subjected to the click reaction to assess the background from the reporter itself.

Issue 3: Failed or Inefficient Click Chemistry Reaction

  • Question: I have successfully crosslinked my proteins, but I am not getting a signal after the click chemistry reaction. What went wrong?

  • Answer:

    • Oxidation of Copper (I): The Cu(I) catalyst is essential for the click reaction and is easily oxidized to the inactive Cu(II) state.

      • Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[9][10] The use of a copper-chelating ligand like THPTA can also help stabilize the Cu(I) state.[11]

    • Incorrect Reagent Ratios: The efficiency of the click reaction is sensitive to the ratio of the reagents.

      • Solution: Optimize the concentrations of copper, ligand, and reducing agent. A common issue is having too little reducing agent compared to copper.[15]

    • Inaccessible Alkyne Group: The alkyne group on the crosslinked this compound may be sterically hindered or buried within the protein complex, preventing access to the click reagents.

      • Solution: Adding a mild denaturant like SDS (e.g., up to 1%) to the lysis buffer before the click reaction can help expose the alkyne group.[4]

    • Interfering Buffer Components: Some buffer components can interfere with the click reaction.

      • Solution: Ensure that the lysis buffer does not contain strong chelating agents (like EDTA in high concentrations) or reducing agents (like DTT or BME) that can interfere with the copper catalyst.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_detection Detection / Analysis A Seed Cells B Label with This compound A->B C Wash & Chase B->C D UV Irradiation (365 nm) C->D E Cell Lysis D->E F Click Chemistry (Azide Reporter) E->F G Downstream Analysis (SDS-PAGE, WB, MS) F->G

Caption: Experimental workflow for this compound crosslinking.

signaling_pathway cluster_activation UV Activation cluster_crosslinking_reaction Crosslinking Reaction cluster_click_reaction Click Reaction PCS This compound (Diazirine) Carbene Reactive Carbene Intermediate PCS->Carbene N2 release Crosslink Covalent Crosslink Carbene->Crosslink UV UV Light (365 nm) UV->PCS Activation Protein Binding Protein Protein->Crosslink CrosslinkedComplex Crosslinked Complex (with Alkyne) Crosslink->CrosslinkedComplex LabeledComplex Labeled Complex CrosslinkedComplex->LabeledComplex Cu(I) catalyst Reporter Azide Reporter (Fluorophore/Biotin) Reporter->LabeledComplex

Caption: Mechanism of this compound activation and labeling.

References

How to handle potential PhotoClick Sphingosine-induced cellular stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential cellular stress induced by PhotoClick Sphingosine (B13886). This resource is intended for researchers, scientists, and drug development professionals utilizing this photoreactive sphingosine analog in their experiments.

Troubleshooting Guide

Unexpected results when using PhotoClick Sphingosine can often be attributed to cellular stress responses. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High levels of cell death or low cell viability post-photoactivation 1. Excessive Phototoxicity: The combination of this compound concentration and light exposure is too high, leading to overwhelming oxidative stress.[1] 2. Off-Target Effects: At high concentrations, the probe may have off-target effects independent of photoactivation.[2][3] 3. Solvent Toxicity: The final concentration of the solvent (e.g., ethanol) used to dissolve this compound is too high.1a. Titrate this compound Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. 1b. Optimize Light Exposure: Reduce the duration and/or intensity of the light source. Perform a time-course experiment to find the minimal exposure needed for cross-linking. 2. Run Dark Controls: Always include controls where cells are treated with this compound but not exposed to light to assess non-photo-induced cytotoxicity. 3. Solvent Control: Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%).
Inconsistent or non-reproducible results in downstream assays 1. Variable Cellular Stress Response: Cells are responding differently to the experimental conditions across replicates. 2. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, altering concentrations.[4] 3. Inconsistent Light Exposure: Uneven illumination across the sample can lead to variable photoactivation.1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition. 2. Plate Layout: Avoid using the outer wells of multi-well plates for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[4] 3. Consistent Illumination: Ensure the light source provides uniform intensity across the entire sample area.
High background in fluorescence-based assays (e.g., for ROS detection) 1. Autofluorescence: Cellular stress can lead to the accumulation of autofluorescent molecules. 2. Probe Instability: The fluorescent reporter probe (e.g., DCFH-DA) may have oxidized prior to the experiment.[5]1. Include Unstained Controls: Always have a sample of stressed and unstressed cells without the fluorescent dye to measure background autofluorescence. 2. Fresh Reagents: Prepare fresh working solutions of fluorescent probes immediately before use and protect them from light.[5]
Unexpected activation of stress-related signaling pathways 1. This compound-induced Stress: The probe, upon photoactivation, is generating reactive oxygen species (ROS), leading to the unfolded protein response (UPR) or apoptosis.[6][7] 2. Sphingolipid Metabolism Perturbation: The introduction of a sphingosine analog may alter the balance of endogenous sphingolipids, which are known to be involved in stress signaling.[8]1. Monitor Stress Markers: Proactively measure key markers of cellular stress (see experimental protocols below) to understand the cellular response to your experimental conditions. 2. Lower Probe Concentration: Use the lowest effective concentration of this compound to minimize disruption of endogenous lipid metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound might induce cellular stress?

A1: this compound contains a photoactivatable diazirine group.[9][10] Upon exposure to UV light (around 350 nm), this group forms a reactive carbene that can cross-link with nearby molecules. This process, common to photosensitizers, can generate reactive oxygen species (ROS) as a byproduct, leading to oxidative stress.[1] This oxidative stress can then trigger downstream stress pathways, including the unfolded protein response (UPR) and apoptosis.[6][11]

Q2: Should I expect to see cellular stress even without photoactivation?

A2: Ideally, at optimal concentrations, this compound should be minimally disruptive to cells in the absence of light. However, like many lipid analogs, high concentrations could potentially alter cellular lipid metabolism or membrane dynamics, which may lead to stress.[2] It is crucial to run "dark controls" (cells treated with the probe but not exposed to light) to assess any baseline cytotoxicity or stress.

Q3: What are the key cellular stress pathways I should monitor?

A3: The three primary pathways to consider are:

  • Oxidative Stress: The initial response to ROS generation. This can be measured by quantifying intracellular ROS levels.

  • Apoptosis (Programmed Cell Death): Prolonged or intense stress can lead to apoptosis. This is commonly assessed by measuring markers like phosphatidylserine (B164497) externalization (via Annexin V staining) and membrane integrity (via Propidium Iodide).[12]

  • Unfolded Protein Response (UPR): Oxidative stress can disrupt protein folding in the endoplasmic reticulum (ER), activating the UPR.[11] Key markers include the phosphorylation of eIF2α and the expression of proteins like GRP78/BiP and CHOP.[13][14]

Q4: How can I mitigate this compound-induced cellular stress?

A4: Mitigation strategies include:

  • Optimization: Carefully titrate the concentration of this compound and the duration/intensity of light exposure to find a balance that allows for effective cross-linking with minimal cytotoxicity.

  • Antioxidants: In some cases, co-incubation with an antioxidant like N-acetylcysteine (NAC) may help quench ROS and reduce oxidative stress. However, this should be tested to ensure it doesn't interfere with your primary experimental goals.

  • Recovery Time: Allow cells a recovery period after photoactivation before proceeding with downstream assays, if the experimental design permits.

Q5: My control cells (no this compound) also show signs of stress after light exposure. What could be the cause?

A5: High-energy light, especially in the UV spectrum, can be damaging to cells on its own. It can cause DNA damage and generate ROS.[6] Ensure you run a "light only" control (cells exposed to the same light conditions without the probe) to determine the baseline level of stress induced by the photoactivation process itself.

Experimental Protocols

Assessment of Oxidative Stress: ROS Detection with DCFH-DA

This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5][15]

Materials:

  • DCFH-DA (stock solution in DMSO, store at -20°C, protected from light)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide)

  • Black, clear-bottom 96-well plate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound for the appropriate duration. Include "dark" and "light only" controls.

  • Just before photoactivation, remove the media and wash the cells once with warm PBS.

  • Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed, serum-free medium immediately before use.[16]

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[17]

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS or serum-free medium to each well.

  • Perform photoactivation by exposing the cells to the appropriate light source.

  • Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

Assessment of Apoptosis: Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[12][18][19]

Materials:

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Perform your experiment with this compound, including all necessary controls.

  • Harvest cells (including any floating cells in the supernatant) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cells once with cold PBS and pellet them again.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 10 µL of PI staining solution.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Assessment of the Unfolded Protein Response (UPR): Western Blotting

This protocol describes the detection of key UPR markers by Western blot.[14][20]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-phospho-eIF2α, anti-total-eIF2α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Following your experiment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.[20]

Visualizations

G cluster_0 This compound Application cluster_1 Cellular Response PCS This compound (pacSph) Activation Photoactivation PCS->Activation Light UV Light (~350 nm) Light->Activation ROS Reactive Oxygen Species (ROS) Activation->ROS byproduct Crosslink Protein Cross-linking (Intended Outcome) Activation->Crosslink primary goal OxStress Oxidative Stress ROS->OxStress UPR Unfolded Protein Response (UPR) OxStress->UPR Apoptosis Apoptosis OxStress->Apoptosis

Caption: Mechanism of this compound-induced cellular stress.

G Start Unexpected Result (e.g., High Cell Death, Variability) CheckControls Review Controls: - Dark Control (No Light) - Light Only Control (No Probe) - Solvent Control Start->CheckControls DarkToxic Toxicity in Dark Control? CheckControls->DarkToxic LightToxic Toxicity in Light Only Control? DarkToxic->LightToxic No ReduceConc Solution: Lower pacSph Concentration DarkToxic->ReduceConc Yes Optimize Toxicity in Experimental Condition? LightToxic->Optimize No ReduceLight Solution: Reduce Light Intensity/Duration LightToxic->ReduceLight Yes OptimizeBoth Solution: Titrate Both pacSph Conc. and Light Exposure Optimize->OptimizeBoth Yes CheckProtocol Issue Persists: Review Assay Protocol & Cell Health Optimize->CheckProtocol No ReduceConc->LightToxic ReduceLight->Optimize OptimizeBoth->CheckProtocol

Caption: Troubleshooting workflow for this compound experiments.

G cluster_UPR Unfolded Protein Response (UPR) cluster_Apoptosis Apoptosis Pathway Stress Cellular Stress (e.g., ROS from pacSph) Bax Bax/Bak Activation Stress->Bax cluster_UPR cluster_UPR Stress->cluster_UPR PERK PERK → p-eIF2α UPR_Outcome ↑ GRP78, ↑ CHOP PERK->UPR_Outcome IRE1 IRE1 → XBP1s IRE1->UPR_Outcome ATF6 ATF6 ATF6->UPR_Outcome UPR_Outcome->Bax if stress is prolonged Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis_Outcome Cell Death Casp3->Apoptosis_Outcome

Caption: Key cellular stress signaling pathways relevant to pacSph.

References

Technical Support Center: PhotoClick Sphingosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photo-Click Sphingosine (B13886), a powerful tool for investigating sphingolipid metabolism and interactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this bifunctional probe.

Frequently Asked Questions (FAQs)

Q1: What is PhotoClick Sphingosine?

This compound (pacSph) is a sphingosine analog that is both photoactivatable and clickable.[1][2][3] It features a diazirine group for UV-light-induced cross-linking to interacting molecules and a terminal alkyne group for copper-catalyzed or copper-free "click" chemistry.[2][4] This allows for the visualization and identification of sphingolipid-binding proteins and the study of sphingolipid metabolism within cells.[1][2]

Q2: How does this compound work?

Once introduced to cells, this compound is metabolized through endogenous sphingolipid pathways.[1][3] The photoactivatable diazirine ring can be triggered by UV light to form a reactive carbene, which then covalently crosslinks with nearby molecules, such as interacting proteins.[2][4] The clickable alkyne handle allows for the subsequent attachment of a reporter molecule, like a fluorophore or biotin, via a click reaction for visualization or enrichment.[2]

Q3: Why is it necessary to use Sphingosine-1-Phosphate Lyase (SGPL1) knockout cells?

To ensure that this compound is primarily channeled into the sphingolipid metabolic pathway for conversion to complex sphingolipids, it is crucial to block its degradation.[5] Sphingosine-1-phosphate lyase (SGPL1) is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate. By using SGPL1 knockout cells, the probe is less likely to be degraded and can be more effectively incorporated into downstream sphingolipids like ceramide and sphingomyelin.[5][6]

Q4: What are the main applications of this compound?

  • Tracking Sphingolipid Metabolism and Trafficking: Visualizing the localization and movement of sphingolipids within different cellular compartments.[1][5]

  • Identifying Sphingolipid-Interacting Proteins: Using the photo-crosslinking feature to capture and subsequently identify proteins that bind to sphingolipids.[2][4]

  • Drug Delivery Platform: Exploring its potential in targeted drug delivery systems for diseases like cancer and inflammatory conditions.[]

Troubleshooting Guide

Problem Possible Cause Suggested Solution & Experimental Controls
High Background Signal 1. Excess this compound concentration.[5] 2. Incomplete washout of the probe. 3. Non-specific binding of the fluorescent azide.1. Titration Experiment: Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound for your cell type (e.g., 0.1 µM, 0.5 µM, 1 µM).[5] 2. Control: Include a "no-probe" control (cells treated with vehicle, e.g., ethanol) but subjected to the same click reaction to assess background from the dye itself. 3. Wash Steps: Increase the number and duration of wash steps after probe incubation.[5]
Low or No Signal 1. Insufficient this compound concentration.[5] 2. Inefficient click reaction. 3. Degradation of the probe in wild-type cells.1. Titration Experiment: Test a range of higher concentrations of this compound.[5] 2. Positive Control (Click Reaction): Perform the click reaction on a known alkyne-containing molecule to validate the reagents and protocol. 3. Cell Line Control: If not already using them, switch to SGPL1 knockout cells to prevent probe degradation.[5][6] Compare results between wild-type and knockout cells.
Cell Toxicity 1. High concentration of this compound.[5] 2. Toxicity from click chemistry reagents (e.g., copper).1. Concentration Optimization: Use the lowest effective concentration of the probe determined from a titration experiment.[5] 2. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess toxicity at different probe concentrations. 3. Copper-Free Click Chemistry: Consider using copper-free click chemistry reagents (e.g., DBCO-azide) which are generally less toxic to cells.
Non-Specific Protein Crosslinking 1. UV exposure is too long or intense. 2. The probe is not specifically binding to the target.1. UV Titration: Optimize the UV exposure time and intensity to minimize non-specific crosslinking while maintaining efficient capture of interactors. 2. Negative Control Probe: Use a structurally similar but non-photoactivatable clickable sphingosine analog to identify proteins that non-specifically bind to the probe or are captured without photoactivation.[8] 3. Competition Experiment: Co-incubate cells with this compound and an excess of natural sphingosine. A decrease in the signal for a specific interactor would suggest specific binding.

Experimental Protocols

Protocol 1: Metabolic Labeling and Visualization of Sphingolipids

This protocol is adapted from a procedure for visualizing sphingolipids in cultured cells.[5]

Materials:

  • SGPL1 knockout HeLa cells[5]

  • This compound (pacSph)[5]

  • DMEM with delipidated Fetal Bovine Serum (FBS)[5]

  • Click-iT™ Cell Reaction Buffer Kit[5]

  • Alexa Fluor™ Azide (e.g., Alexa Fluor 647 Azide)[5]

  • Paraformaldehyde (PFA)

  • Saponin[5]

Procedure:

  • Cell Seeding: Plate SGPL1-KO HeLa cells on glass-bottom dishes one day prior to the experiment.[5]

  • Probe Preparation: Prepare a working solution of 0.5 µM this compound in pre-warmed DMEM with delipidated FBS. To ensure homogeneity, sonicate the solution for 5 minutes.[5]

  • Pulse Labeling: Wash the cells twice with DMEM/delipidated FBS. Incubate the cells with the this compound working solution for 30 minutes at 37°C.[5]

  • Chase Period: Wash the cells three times with DMEM/delipidated FBS. Incubate the cells in normal culture medium (DMEM/FBS) for 1-4 hours at 37°C to allow for metabolism and trafficking of the probe.[5]

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% saponin (B1150181) in PBS for 10 minutes.[5]

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT™ Cell Reaction Buffer Kit) containing the fluorescent azide. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells multiple times with PBS. The cells are now ready for fluorescence microscopy imaging.

Visualizations

Signaling & Metabolic Pathway

Sphingolipid_Metabolism cluster_Cell Cellular Metabolism cluster_control Experimental Control pacSph PhotoClick Sphingosine (pacSph) Ceramide pac-Ceramide pacSph->Ceramide Ceramide Synthases Degradation Degradation Pathway pacSph->Degradation SM pac-Sphingomyelin (pac-SM) Ceramide->SM SM Synthases SGPL1 SGPL1 Enzyme KO SGPL1 Knockout KO->Degradation Inhibits

Caption: Metabolic fate of this compound in SGPL1 knockout cells.

Experimental Workflow

Experimental_Workflow cluster_workflow This compound Experimental Workflow start Start: SGPL1 KO Cells pulse 1. Pulse: Incubate with This compound start->pulse chase 2. Chase: Metabolism & Trafficking pulse->chase uv 3. Photo-activation: UV Crosslinking (Optional) chase->uv fix 4. Fixation & Permeabilization uv->fix click 5. Click Chemistry: Add Azide-Fluorophore fix->click image 6. Imaging/ Analysis click->image

Caption: Step-by-step workflow for this compound experiments.

Troubleshooting Logic

Troubleshooting_Logic cluster_logic Troubleshooting High Background problem Problem High Background Signal cause1 Possible Cause Excess Probe Concentration problem->cause1 cause2 Possible Cause Non-specific Dye Binding problem->cause2 solution1 Solution Titrate Probe Concentration cause1->solution1 solution2 Control 'No-Probe' Control cause2->solution2

Caption: Logic diagram for troubleshooting high background signals.

References

Validation & Comparative

A Researcher's Guide to Validating Protein-Lipid Interactions: A Comparative Analysis of PhotoClick Sphingosine and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-lipid interactions are paramount to unraveling complex cellular processes and developing targeted therapeutics. PhotoClick Sphingosine has emerged as a powerful tool for capturing these interactions in their native cellular environment. This guide provides an objective comparison of this compound with established alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Unveiling Protein-Lipid Interactions: A Head-to-Head Comparison

The validation of interactions between proteins and lipids is a critical step in cell biology and drug discovery. Various techniques have been developed, each with its own set of strengths and limitations. Here, we compare this compound with three commonly used methods: Proximity Labeling (BioID), Affinity Purification-Mass Spectrometry (AP-MS), and Lipid Overlay Assays.

FeatureThis compoundProximity Labeling (e.g., BioID)Affinity Purification-Mass Spectrometry (AP-MS)Lipid Overlay Assay
Principle Photo-crosslinking and bioorthogonal chemistry. A bifunctional lipid analog with a photoactivatable group and a clickable handle is introduced into cells. UV activation covalently links the lipid to interacting proteins, which are then enriched and identified.Enzyme-catalyzed proximity labeling. A promiscuous biotin (B1667282) ligase is fused to a protein of interest, biotinylating nearby proteins which are then purified and identified.A specific lipid is immobilized on a matrix to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[1]Proteins are probed for their ability to bind to lipids spotted on a membrane.[2][3]
Interaction Type Direct and proximate interactions in a native cellular context.[4]Proximate and potentially interacting proteins within a nanometer-scale radius.[5][6]Direct binding partners of the immobilized lipid.[1]In vitro binding to purified lipids.[2][3]
Environment In vivo (living cells).[4]In vivo (living cells).[7]In vitro (cell lysate).[1]In vitro.[2][3]
Quantitative Data Semi-quantitative to quantitative, based on spectral counting or isotopic labeling in mass spectrometry.[8]Semi-quantitative to quantitative, based on spectral counting or isotopic labeling.[8]Quantitative, allows for the determination of relative binding affinities.[9]Qualitative to semi-quantitative, based on signal intensity.[2][3]
Identified Interactors A study identified over 180 novel sphingolipid-binding proteins.[4]The number of identified proteins can vary widely depending on the bait protein and experimental conditions.The number of identified proteins depends on the specificity of the interaction and the abundance of the binding partners.Typically used to confirm the binding of a specific protein to a panel of lipids.
Strengths - Captures interactions in a native membrane environment. - Covalent crosslinking traps transient and weak interactions. - Temporal control through photoactivation.- Identifies proximate proteins, providing spatial context. - Can identify weak and transient interactions.[6] - Applicable to a wide range of proteins, including insoluble ones.- Can provide quantitative binding data.[9] - Identifies direct binding partners.- Simple, rapid, and low-cost screening method.[10] - Useful for determining lipid-binding specificity.
Limitations - Potential for the lipid analog to not perfectly mimic the endogenous lipid. - UV crosslinking can potentially damage cells.- The large size of the biotin ligase fusion may interfere with protein function or localization. - Biotinylation is not specific to direct interactors.- Interactions may be lost during cell lysis and purification. - Immobilization of the lipid may not reflect its natural presentation in a membrane.- In vitro conditions may not reflect the cellular environment. - High potential for false positives due to non-specific binding.

Visualizing the Methodologies

To better understand the workflows of these techniques, the following diagrams illustrate the key steps involved in this compound and its alternatives.

PhotoClick_Sphingosine_Workflow cluster_cell Living Cell cluster_membrane Cellular Membrane pacSph This compound (pacSph) metabolism Metabolic Incorporation pacSph->metabolism Incubation pacSph_in_membrane pacSph metabolism->pacSph_in_membrane protein Target Protein uv UV Activation (Crosslinking) pacSph_in_membrane->protein Interaction crosslinked Covalently-linked Protein-pacSph Complex uv->crosslinked lysis Cell Lysis crosslinked->lysis click Click Chemistry (Biotin-Azide) lysis->click enrichment Streptavidin Affinity Purification click->enrichment ms Mass Spectrometry (LC-MS/MS) enrichment->ms identification Protein Identification ms->identification

This compound experimental workflow.

Alternative_Methods_Comparison cluster_bioid Proximity Labeling (BioID) cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) cluster_overlay Lipid Overlay Assay fusion Bait-BirA* Fusion Protein Expression biotin Biotin Addition fusion->biotin labeling Proximity-dependent Biotinylation biotin->labeling lysis_bioid Cell Lysis labeling->lysis_bioid enrichment_bioid Streptavidin Purification lysis_bioid->enrichment_bioid ms_bioid Mass Spectrometry enrichment_bioid->ms_bioid immobilize Immobilize Lipid on Beads lysate Incubate with Cell Lysate immobilize->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms_apms Mass Spectrometry elute->ms_apms spot Spot Lipids on Membrane block Block Membrane spot->block incubate Incubate with Protein of Interest block->incubate detect Detect Bound Protein (e.g., Antibody) incubate->detect

References

A Comparative Guide to PhotoClick Sphingosine and Other Sphingosine Analogs for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic field of lipid research, the study of sphingolipids and their signaling pathways is paramount to understanding numerous cellular processes, from proliferation and differentiation to apoptosis and inflammation. This guide provides a comprehensive comparison of PhotoClick Sphingosine (B13886), a versatile chemical probe, with other widely used sphingosine analogs, including the S1P receptor modulator FTY720 (Fingolimod), the protein kinase C inhibitor Safingol (B48060), and the sphingosine kinase inhibitor SKI-II. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tools for their specific research needs.

Introduction to Sphingosine and its Analogs

Sphingosine is a critical component of cellular membranes and a precursor to a variety of bioactive signaling molecules, most notably sphingosine-1-phosphate (S1P). The delicate balance between sphingosine, ceramide, and S1P levels, often referred to as the "sphingolipid rheostat," dictates cell fate. To dissect the complex roles of these lipids, researchers rely on a growing arsenal (B13267) of synthetic and natural sphingosine analogs. These molecules can be broadly categorized as metabolic probes, enzyme inhibitors, or receptor modulators.

PhotoClick Sphingosine stands out as a bifunctional metabolic probe. It incorporates a photoactivatable diazirine group for UV-light-induced covalent cross-linking to interacting proteins and a terminal alkyne handle for "click" chemistry.[1][2] This dual functionality allows for the identification and visualization of sphingolipid-binding proteins and the tracking of sphingolipid metabolism within cells.[1][2][3][4][5]

Comparative Analysis of Sphingosine Analogs

This section provides a detailed comparison of this compound with FTY720, Safingol, and SKI-II, focusing on their mechanisms of action, primary applications, and available quantitative data.

Mechanism of Action and Primary Applications
AnalogPrimary Mechanism of ActionPrimary Application
This compound Bifunctional probe: Photo-crosslinking and click chemistry handle for covalent labeling and detection.[1][2]Identification and visualization of sphingolipid-binding proteins; tracking sphingolipid metabolism and trafficking.[1][2][6]
FTY720 (Fingolimod) In vivo, it is phosphorylated to FTY720-phosphate, which acts as a functional antagonist of S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to their internalization and degradation.[7][8] This sequesters lymphocytes in lymph nodes.Immunosuppressant for treating relapsing forms of multiple sclerosis.[8] Research tool for studying S1P receptor signaling.
Safingol (L-threo-sphinganine) Inhibitor of protein kinase C (PKC) and sphingosine kinase (SphK).[9][10] It can also induce autophagy.Preclinical anticancer agent; tool for studying the roles of PKC and SphK in cell signaling and apoptosis.[10]
SKI-II Selective, non-ATP-competitive inhibitor of sphingosine kinase (SphK1 and SphK2).Research tool for investigating the roles of SphK1 and SphK2 in various cellular processes, including proliferation, inflammation, and cancer.
Quantitative Comparison

Direct comparative quantitative data for this compound alongside FTY720, Safingol, and SKI-II from a single study is limited due to their distinct primary applications. However, we can compile available data for individual compounds to provide a basis for comparison.

AnalogTargetParameterValueReference
FTY720-phosphate S1P1 ReceptorKi~0.3-3.1 nM
S1P3 ReceptorKi~0.3-3.1 nM
S1P4 ReceptorKi~0.3-3.1 nM
S1P5 ReceptorKi~0.3-3.1 nM
Safingol Protein Kinase C (PKC)IC5031-40 µM
SKI-II Sphingosine Kinase 1 (SphK1)IC50~5-12 µM
Sphingosine Kinase 2 (SphK2)IC50~5-12 µM

Note: Data for FTY720-phosphate binding affinity is a general range from multiple sources. IC50 values for Safingol and SKI-II are also derived from various studies and may differ based on assay conditions.

Experimental Methodologies

To facilitate the replication and validation of findings, this section outlines the detailed protocols for key experiments relevant to the study of these sphingosine analogs.

Sphingosine Kinase Activity Assay

This assay measures the enzymatic activity of sphingosine kinase (SphK), a key enzyme in the S1P signaling pathway.

Principle: The assay quantifies the amount of radiolabeled S1P produced from sphingosine and [γ-³²P]ATP.

Protocol:

  • Prepare cell or tissue lysates containing SphK.

  • Incubate the lysate with sphingosine and [γ-³²P]ATP in a suitable reaction buffer.

  • The reaction is typically carried out at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., HCl).

  • Extract the lipids using a chloroform/methanol solvent system.

  • Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

  • Visualize the S1P spot by autoradiography and quantify the radioactivity using a scintillation counter.[11]

S1P Receptor Binding Assay

This assay is used to determine the binding affinity of compounds to S1P receptors.

Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [³²P]S1P or a tritiated S1P receptor modulator like ozanimod) and a source of S1P receptors (e.g., cell membranes from overexpressing cell lines).[12][13][14][15]

Protocol:

  • Prepare membranes from cells overexpressing the S1P receptor subtype of interest.

  • Incubate the membranes with a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of the unlabeled competitor compound (e.g., FTY720-phosphate or other test compounds).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the inhibitory constant (Ki).[12][13][14][15]

Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC, a family of serine/threonine kinases involved in various signaling cascades.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate peptide.[16][17][18][19][20]

Protocol:

  • Prepare cell lysates or purified PKC enzyme.

  • Set up a reaction mixture containing the PKC source, a specific substrate peptide (e.g., neurogranin (B1177982) or a synthetic peptide), lipids (phosphatidylserine and diacylglycerol) as cofactors, and [γ-³²P]ATP in a buffered solution.[17][18][19]

  • Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide.

  • Wash the paper extensively to remove unreacted [γ-³²P]ATP.

  • Quantify the radioactivity on the paper using a scintillation counter to determine the PKC activity.[17][18][19]

Visualizing Sphingolipid Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the sphingolipid signaling pathway and a typical experimental workflow for identifying protein-lipid interactions using this compound.

Sphingolipid_Metabolism_and_Signaling cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_degradation Degradation cluster_receptors Extracellular Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Ethanolamine-P + Hexadecenal Ethanolamine-P + Hexadecenal S1P->Ethanolamine-P + Hexadecenal SPL S1P_ext Extracellular S1P S1P_Receptors S1P Receptors (S1PR1-5) S1P_ext->S1P_Receptors Activation Cellular Responses Cellular Responses S1P_Receptors->Cellular Responses G-protein signaling

Figure 1. Overview of Sphingolipid Metabolism and Signaling Pathways.

PhotoClick_Sphingosine_Workflow Start Start Cell_Culture 1. Incubate cells with This compound Start->Cell_Culture UV_Activation 2. UV irradiate cells to cross-link to binding proteins Cell_Culture->UV_Activation Lysis 3. Lyse cells and isolate proteins UV_Activation->Lysis Click_Chemistry 4. Perform click chemistry with a reporter tag (e.g., biotin-azide) Lysis->Click_Chemistry Purification 5. Affinity purify biotin-tagged protein complexes Click_Chemistry->Purification Analysis 6. Identify proteins by mass spectrometry Purification->Analysis End End Analysis->End

Figure 2. Experimental Workflow for this compound-based Proteomics.

Conclusion

The selection of a sphingosine analog is highly dependent on the specific research question. This compound is an invaluable tool for the discovery-phase identification of sphingolipid-protein interactions and for tracking sphingolipid metabolism. In contrast, FTY720, Safingol, and SKI-II are primarily used as modulators and inhibitors to probe the functional roles of specific targets within the sphingolipid signaling network. While direct quantitative comparisons are sparse due to their differing applications, the data and protocols presented in this guide offer a solid foundation for researchers to design and interpret their experiments in the intricate world of sphingolipid biology. Future studies directly comparing the off-target effects and metabolic fates of these compounds would be highly beneficial to the research community.

References

A Head-to-Head Comparison of Sphingolipid Probes: PhotoClick Sphingosine vs. Alkyne-Modified Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the selection of chemical probes for studying sphingolipid metabolism, trafficking, and protein interactions.

In the intricate world of lipid biology, the study of sphingolipids—a class of lipids integral to cell membrane structure and signaling—has been significantly advanced by the development of sophisticated chemical probes. Among these, PhotoClick Sphingosine (B13886) and alkyne-modified sphingosine have emerged as powerful tools for metabolic labeling and interaction studies. This guide provides an objective comparison of these two types of probes, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research questions.

At a Glance: Key Differences

FeaturePhotoClick SphingosineAlkyne-Modified Sphingosine
Primary Function Metabolic labeling and photoaffinity labeling to identify direct protein-lipid interactions.Metabolic labeling to trace sphingolipid metabolism and trafficking.
Key Chemical Moieties Photoactivatable diazirine group and a terminal alkyne.Terminal alkyne group.
Mechanism of Action Incorporated into sphingolipid metabolic pathways. Upon UV irradiation, the diazirine forms a reactive carbene that covalently crosslinks to nearby molecules. The alkyne allows for subsequent detection or enrichment via click chemistry.Incorporated into sphingolipid metabolic pathways. The alkyne serves as a handle for detection or enrichment via click chemistry.
Primary Application Identifying direct and transient protein-sphingolipid interactions in a cellular context.Visualizing sphingolipid localization, trafficking, and the activity of sphingolipid-metabolizing enzymes.
Experimental Complexity Higher, requires an additional photo-crosslinking step.Lower, involves metabolic labeling followed by click chemistry.
Potential for Off-Targeting The highly reactive carbene can potentially label non-specific binders in close proximity.Minimal, as the alkyne group is bioorthogonal.

In-Depth Analysis

This compound: Capturing a Moment in Time

This compound, such as pacSph ((2S,3R,E)-2-amino-13-(3-(pent-4-yn-1-yl)-3H-diazirin-3-yl)tridec-4-ene-1,3-diol), is a bifunctional probe that combines the features of metabolic labeling and photoaffinity labeling.[1][2] Its structure includes a sphingosine backbone for metabolic incorporation, a diazirine ring for photo-crosslinking, and a terminal alkyne for click chemistry.[1][2]

The key advantage of this compound lies in its ability to covalently trap interacting proteins upon UV irradiation.[3] This is particularly valuable for identifying weak or transient interactions that might be lost during traditional pull-down experiments. A seminal study by Haberkant et al. (2016) demonstrated the utility of pacSph in identifying over 180 novel sphingolipid-binding proteins in human cells.[3][4]

Alkyne-Modified Sphingosine: Tracing the Metabolic Journey

Alkyne-modified sphingosine probes are simpler in design, featuring a terminal alkyne group on the sphingoid base.[5] These probes are readily incorporated into cellular sphingolipid metabolic pathways, allowing researchers to track their conversion into more complex sphingolipids like ceramides (B1148491) and sphingomyelin.[6] The alkyne handle serves as a bioorthogonal tag for subsequent visualization or enrichment using click chemistry.[6]

These probes are excellent tools for studying the activity of sphingolipid-metabolizing enzymes and for visualizing the subcellular localization and trafficking of sphingolipids.[6] Their less bulky nature compared to fluorescently tagged lipids makes them better mimics of their endogenous counterparts.

Performance Data: A Comparative Overview

Direct quantitative comparisons of labeling efficiency, specificity, and cytotoxicity between this compound and alkyne-modified sphingosine probes are limited in the literature. However, data from individual studies can be juxtaposed to provide insights into their performance.

Performance MetricThis compound (pacSph)Alkyne-Modified Sphingosine
Identified Protein Interactors Identified 186 high-confidence protein-lipid complexes in S1PL-/- MEFs.[7]Data on the total number of identified interactors from a single experiment is not readily available for direct comparison.
Metabolic Incorporation Readily metabolized into pac-ceramide, pac-sphingomyelin, and other complex sphingolipids.[2][8]Efficiently incorporated into various sphingolipid species, enabling the study of enzymes like ceramide synthase.[6]
Cytotoxicity Generally low at typical working concentrations (e.g., 0.5 µM). However, higher concentrations of sphingosine analogs can induce apoptosis.[9]Generally considered to have low cytotoxicity, though high concentrations can be problematic.
Signal-to-Noise Ratio Dependent on crosslinking efficiency and the specificity of the antibody used for pulldown/detection. The diazirine group can react with water, potentially reducing labeling efficiency.[10]Can be improved by using copper-chelating azide (B81097) reporters in click chemistry, which enhances signal intensity.[6]

Experimental Workflows and Protocols

To facilitate the practical application of these probes, detailed experimental protocols are provided below.

Experimental Workflow: this compound

G cluster_0 Metabolic Labeling cluster_1 Photo-Crosslinking cluster_2 Cell Lysis & Click Chemistry cluster_3 Analysis A Incubate cells with This compound B Irradiate cells with UV light (e.g., 365 nm) A->B Wash cells C Lyse cells and perform click reaction with azide-biotin or azide-fluorophore B->C Harvest cells D Enrichment of crosslinked proteins (streptavidin beads) C->D E In-gel fluorescence or fluorescence microscopy C->E F Mass Spectrometry (Proteomics) D->F

This compound experimental workflow.

Protocol: Photoaffinity Labeling with this compound

This protocol is adapted from Haberkant et al., 2016.[4]

  • Metabolic Labeling:

    • Plate cells (e.g., HeLa or MEFs) in appropriate culture dishes.

    • Incubate cells with 0.5-5 µM this compound in serum-free medium for a desired period (e.g., 1-4 hours) to allow for metabolic incorporation.

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • On ice, irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes to induce crosslinking.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry:

    • To the cleared lysate, add the click chemistry reaction cocktail. For a copper-catalyzed reaction (CuAAC), this typically includes an azide-biotin or azide-fluorophore, a copper(II) sulfate (B86663) solution, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).[11][12]

    • Incubate the reaction for 1 hour at room temperature.

  • Enrichment and Analysis:

    • For biotinylated samples, enrich the crosslinked protein-lipid complexes using streptavidin-coated beads.

    • Elute the bound proteins and analyze by SDS-PAGE followed by Western blotting or mass spectrometry for protein identification.

    • For fluorophore-labeled samples, analyze the lysate directly by in-gel fluorescence or perform fluorescence microscopy on fixed cells.

Experimental Workflow: Alkyne-Modified Sphingosine

G cluster_0 Metabolic Labeling cluster_1 Fixation & Permeabilization cluster_2 Click Chemistry cluster_3 Analysis A Incubate cells with alkyne-modified sphingosine B Fix and permeabilize cells (for imaging) or lyse cells A->B Wash cells C Perform click reaction with azide-fluorophore or azide-biotin B->C D Fluorescence Microscopy C->D E Flow Cytometry C->E F Biochemical Analysis (e.g., TLC, Mass Spectrometry) C->F

Alkyne-modified sphingosine experimental workflow.

Protocol: Metabolic Labeling with Alkyne-Modified Sphingosine

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with an alkyne-modified sphingosine probe (e.g., 1-25 µM) in culture medium for a duration appropriate for the biological process under investigation (e.g., 4-24 hours).

  • Cell Fixation and Permeabilization (for imaging):

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry (Copper-Free - SPAAC):

    • Prepare a reaction cocktail containing a strained alkyne-fluorophore (e.g., DBCO-488) in a suitable buffer.

    • Incubate the fixed and permeabilized cells with the SPAAC reaction cocktail for 1-2 hours at room temperature, protected from light.[1]

  • Imaging and Analysis:

    • Wash the cells extensively with PBS.

    • Mount the coverslips and image the cells using a fluorescence microscope.

    • For biochemical analysis, lyse the cells after metabolic labeling, perform the click reaction in the lysate, and analyze the labeled lipids by thin-layer chromatography (TLC) or mass spectrometry.

Sphingosine Signaling Pathways

To provide context for the application of these probes, the following diagrams illustrate key sphingolipid metabolic and signaling pathways.

G cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Cycle cluster_2 Salvage Pathway cluster_3 Signaling Hub Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide2 Ceramide Sphingomyelin->Ceramide2 SMase Ceramide2->Sphingosine CDase ComplexSphingolipids Complex Sphingolipids Ceramide3 Ceramide ComplexSphingolipids->Ceramide3 Ceramide3->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Simplified overview of sphingolipid metabolism.

G cluster_0 S1P Receptors (GPCRs) cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G12_13 Gα12/13 S1PR2->G12_13 S1PR3->Gi S1PR3->Gq S1PR3->G12_13 Ras_ERK Ras/ERK Pathway Gi->Ras_ERK PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt PLC PLC Pathway Gq->PLC Rho Rho Pathway G12_13->Rho Proliferation Proliferation Ras_ERK->Proliferation Migration Migration Ras_ERK->Migration Survival Survival PI3K_Akt->Survival PLC->Proliferation PLC->Migration Rho->Migration Differentiation Differentiation

Overview of S1P receptor signaling pathways.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and alkyne-modified sphingosine probes hinges on the specific biological question being addressed.

  • For the discovery of novel protein-sphingolipid interactions, particularly those that are transient or of low affinity, this compound is the superior tool. Its ability to covalently trap interacting partners in their native cellular environment provides a powerful approach for unbiased proteomic screening.

  • For studies focused on the dynamics of sphingolipid metabolism, enzymatic activity, and subcellular trafficking, alkyne-modified sphingosine probes offer a more direct and less complex approach. Their minimal modification ensures they are faithful reporters of endogenous sphingolipid behavior.

Ultimately, both classes of probes have significantly advanced our understanding of sphingolipid biology. A thorough consideration of their respective strengths and limitations, as outlined in this guide, will enable researchers to design more precise and impactful experiments to unravel the multifaceted roles of sphingolipids in health and disease.

References

Orthogonal Methods for Validating PhotoClick Sphingosine Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel protein-lipid interactions is a critical step in understanding cellular signaling and developing new therapeutic strategies. PhotoClick Sphingosine has emerged as a powerful tool for capturing these interactions in their native cellular environment. However, the rigor of any scientific discovery hinges on robust validation through independent, orthogonal methods. This guide provides a comparative overview of key techniques to validate findings from this compound experiments, complete with experimental data and detailed protocols.

This compound is a bifunctional chemical probe designed to investigate sphingolipid-protein interactions.[1][2] It incorporates a photoactivatable diazirine group, which upon UV irradiation, covalently crosslinks to nearby interacting proteins.[1][2] Additionally, it features a terminal alkyne group that allows for the "clicking" on of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for subsequent enrichment and identification of crosslinked proteins.[1][2] This methodology has been instrumental in the discovery of over 180 novel sphingolipid-binding proteins.[3][4]

While this compound provides a powerful snapshot of potential interactions, it is essential to employ orthogonal methods to confirm these findings. Orthogonal methods are techniques that rely on different physical and chemical principles to interrogate the same biological question, thereby increasing confidence in the results and ruling out artifacts specific to a single technique.

Comparative Overview of Orthogonal Validation Methods

The validation of protein-sphingolipid interactions identified through this compound can be approached using a combination of in-cell, in-vitro, and in-silico methods. Each approach offers distinct advantages and limitations.

Method Principle Key Outputs Advantages Limitations
In-Cell Proximity-Based Methods
Co-Immunoprecipitation (Co-IP)Uses an antibody to pull down a specific protein of interest, along with any interacting molecules, from a cell lysate.Western blot detection of the putative sphingolipid-binding protein in the immunoprecipitate of a known interacting partner (or vice versa).Detects interactions in a near-native cellular context; relatively straightforward and widely used.[5]May not detect transient or weak interactions; interactions may be indirect (part of a larger complex).[5]
Proximity Ligation Assay (PLA)Utilizes antibodies to two proteins of interest. If the proteins are in close proximity (<40 nm), attached DNA oligonucleotides can be ligated, amplified, and visualized as fluorescent spots.[6][7]Quantification of fluorescent foci, indicating the proximity of the two proteins in situ.Highly sensitive and specific; provides spatial information about the interaction within the cell.[6][8]Requires specific and validated antibodies for both proteins; proximity does not definitively prove direct interaction.[6]
In-Vitro Biophysical & Biochemical Methods
Surface Plasmon Resonance (SPR)Measures the binding of an analyte (e.g., a protein) to a ligand (e.g., a lipid-containing vesicle) immobilized on a sensor chip by detecting changes in the refractive index.[9][10]Binding affinity (KD), and association (ka) and dissociation (kd) rate constants.[4]Provides quantitative kinetic data; label-free.[1][11]Requires purified protein; membrane proteins may be challenging to work with; potential for non-specific binding to the chip surface.[9]
Microscale Thermophoresis (MST)Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand.[2][12]Binding affinity (KD).[2]Low sample consumption; can be performed in solution without immobilization; tolerant of various buffers and detergents.[12][13]Typically requires labeling of one binding partner; does not provide kinetic information.[3]
Biolayer Interferometry (BLI)Measures the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[14][15]Binding affinity (KD), and association (kon) and dissociation (koff) rate constants.[4]Real-time, label-free analysis; high throughput potential.[16]Requires immobilization of one binding partner; can be sensitive to buffer composition.
Far-Western BlottingA modified Western blot where a purified, labeled "bait" protein is used to probe for interacting "prey" proteins immobilized on a membrane.[17][18]Detection of a band corresponding to the interacting protein.Can detect direct protein-protein interactions; does not require specific antibodies for the prey protein.[19]Proteins on the membrane are denatured, which may disrupt interaction sites; potential for non-specific binding of the bait protein.[18]
In-Silico Methods
Computational DockingPredicts the preferred orientation and binding affinity of a small molecule (e.g., sphingosine) within the binding site of a protein.[7][20]Binding pose and estimated binding energy.Provides a structural model of the interaction; can guide further experimental validation.Relies on the accuracy of the protein structure and scoring functions; does not account for protein dynamics or cellular context.

Experimental Workflows and Signaling Pathways

To contextualize the application of these methods, it is helpful to visualize the experimental workflow and the relevant biological pathways.

PhotoClick_Sphingosine_Workflow cluster_cell In-Cell Experiment cluster_analysis Downstream Analysis This compound This compound UV Activation UV Activation This compound->UV Activation Covalent Crosslinking Click Chemistry Click Chemistry UV Activation->Click Chemistry Reporter Tagging Cell Lysis Cell Lysis Click Chemistry->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Hit Identification Hit Identification Mass Spectrometry->Hit Identification

Figure 1: Experimental workflow for this compound.

Orthogonal_Validation_Workflow cluster_incell In-Cell Validation cluster_invitro In-Vitro Validation cluster_insilico In-Silico Analysis PhotoClick_Hit Putative Sphingolipid-Binding Protein (from this compound) CoIP Co-Immunoprecipitation PhotoClick_Hit->CoIP PLA Proximity Ligation Assay PhotoClick_Hit->PLA SPR Surface Plasmon Resonance PhotoClick_Hit->SPR MST Microscale Thermophoresis PhotoClick_Hit->MST BLI Biolayer Interferometry PhotoClick_Hit->BLI FarWestern Far-Western Blotting PhotoClick_Hit->FarWestern Docking Computational Docking PhotoClick_Hit->Docking Validated_Interaction Validated Sphingolipid-Protein Interaction CoIP->Validated_Interaction PLA->Validated_Interaction SPR->Validated_Interaction MST->Validated_Interaction BLI->Validated_Interaction FarWestern->Validated_Interaction Docking->Validated_Interaction Provides structural insight

Figure 2: Orthogonal validation workflow.

S1P_Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Proteins S1PR->G_protein Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., proliferation, migration) Downstream_Effectors->Cellular_Responses

References

Unveiling Sphingolipid-Protein Interactions: A Comparative Guide to PhotoClick Sphingosine and Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, identifying and validating protein-lipid interactions is a critical step. This guide provides a comprehensive comparison of two powerful techniques: the innovative PhotoClick Sphingosine (B13886) method for discovering new interactions and the gold-standard co-immunoprecipitation (co-IP) for their validation. We present a side-by-side analysis of their methodologies, supporting experimental protocols, and a discussion of their respective strengths and limitations to aid in the design of robust experimental strategies.

At a Glance: PhotoClick Sphingosine vs. Co-Immunoprecipitation

FeatureThis compoundCo-Immunoprecipitation (Co-IP)
Primary Use Discovery of novel sphingolipid-protein interactions in a cellular context.Validation of protein-protein or protein-complex interactions.
Principle Metabolic labeling with a photo-activatable and clickable sphingosine analog, followed by UV cross-linking to capture interacting proteins.Use of an antibody to isolate a specific "bait" protein and its interacting "prey" proteins from a cell lysate.
Interaction Type Captures direct and proximal interactions with sphingolipids.Identifies proteins within the same complex, which may be direct or indirect interactions.
Throughput High-throughput potential for proteome-wide screening.Lower throughput, typically focused on validating specific, hypothesized interactions.
Requirement Requires a specific chemical probe (this compound).Requires a highly specific antibody against the target protein.
Confirmation Provides strong evidence of an interaction in a physiological setting.Considered a gold-standard method for in vivo interaction validation.

Delving Deeper: Experimental Insights

This compound: A Tool for Discovery

This compound is a powerful chemical biology tool designed to identify proteins that interact with sphingolipids within living cells.[1][2][3] This technique utilizes a bifunctional sphingosine analog that contains two key modifications: a photo-activatable diazirine group and a clickable alkyne group.[3]

Once introduced to cells, this compound is metabolized and incorporated into various sphingolipids. Upon exposure to UV light, the diazirine group forms a covalent bond with nearby molecules, effectively trapping interacting proteins. The alkyne handle then allows for the "clicking" of a reporter tag, such as biotin (B1667282) or a fluorescent dye, enabling the enrichment and subsequent identification of the cross-linked proteins by mass spectrometry. A key study by Haberkant et al. (2016) successfully employed this method to identify over 180 novel sphingolipid-binding proteins.[1]

Experimental Workflow: this compound

cluster_0 Cell Culture & Labeling cluster_1 Interaction Capture cluster_2 Cell Lysis & 'Click' Reaction cluster_3 Enrichment & Identification a Incubate cells with This compound b UV Irradiation (365 nm) to induce cross-linking a->b c Lyse cells b->c d Add biotin-azide via Click Chemistry c->d e Streptavidin pull-down of biotinylated proteins d->e f Mass Spectrometry (LC-MS/MS) e->f g Identification of sphingolipid-interacting proteins f->g

This compound experimental workflow.
Co-Immunoprecipitation: The Gold Standard for Validation

Co-immunoprecipitation is a robust and widely used technique to study protein-protein interactions in their native cellular environment.[4][5] The principle of co-IP is to use an antibody that specifically targets a known protein (the "bait") to pull it out of a cell lysate. If this bait protein is part of a stable complex, its interacting partners (the "prey") will be pulled down with it. The entire complex is then captured on antibody-binding beads, and the co-precipitated proteins can be identified by Western blotting or mass spectrometry.

While co-IP is a powerful validation tool, its success is highly dependent on the specificity and affinity of the antibody used.[6] Furthermore, it may not be suitable for detecting transient or weak interactions, which might be lost during the multiple washing steps.[4][7]

Experimental Workflow: Co-Immunoprecipitation

cluster_0 Cell Lysis cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Analysis a Prepare cell lysate under non-denaturing conditions b Incubate lysate with antibody against 'bait' protein a->b c Add Protein A/G beads to capture antibody-protein complex b->c d Wash beads to remove non-specific binders c->d e Elute 'bait' and 'prey' proteins from beads d->e f Analyze by SDS-PAGE and Western Blot e->f g Identify co-immunoprecipitated 'prey' proteins f->g

Co-immunoprecipitation experimental workflow.

Sphingolipid Metabolism and Signaling Pathways

Sphingolipids are not merely structural components of cell membranes; they are also key players in a complex network of signaling pathways that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[8][9][10][11] The metabolic interconversion of sphingolipids, such as the conversion of ceramide to sphingosine and subsequently to sphingosine-1-phosphate (S1P), is tightly regulated and central to their signaling function.[8][9][11]

Simplified Sphingolipid Signaling Pathway

cluster_0 De Novo Synthesis cluster_1 Central Hub cluster_2 Signaling Molecules cluster_3 Cellular Responses Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Proliferation Proliferation, Survival S1P->Proliferation

Key steps in sphingolipid metabolism and signaling.

Detailed Experimental Protocols

Protocol 1: this compound Pull-Down Assay

This protocol is adapted from the principles described by Haberkant et al., 2016.

Materials:

  • This compound (e.g., from Avanti Polar Lipids)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reaction buffer (containing copper sulfate, TBTA, and a reducing agent like sodium ascorbate)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the medium with a fresh medium containing this compound at a predetermined concentration and incubate for a specified time to allow for metabolic incorporation.

  • UV Cross-linking: Wash the cells with cold PBS. Irradiate the cells with UV light (365 nm) on ice for a specified duration to induce photocrosslinking.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Click Chemistry: To the cell lysate, add biotin-azide and the click chemistry reaction buffer. Incubate to allow the biotin tag to be "clicked" onto the alkyne group of the this compound.

  • Enrichment of Cross-linked Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.

  • Washing: Wash the beads several times with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry to identify the sphingolipid-interacting proteins.

Protocol 2: Co-Immunoprecipitation

Materials:

  • Cell culture reagents

  • Lysis buffer (non-denaturing, e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors)

  • Primary antibody specific to the "bait" protein

  • Protein A/G-conjugated magnetic or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blot analysis

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein complexes. Centrifuge to remove insoluble material.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads alone and then discard the beads.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein to the pre-cleared lysate and incubate with gentle rotation to allow the formation of antibody-antigen complexes.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the "bait" protein and its interacting partners from the beads using an elution buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the suspected "prey" protein to confirm the interaction. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all interacting partners.

Conclusion

The identification of protein-sphingolipid interactions is paramount to understanding the intricate signaling networks that govern cellular function. The this compound method offers a powerful approach for the initial discovery of these interactions in a native cellular environment. Co-immunoprecipitation, in turn, serves as an indispensable tool for the rigorous validation of these findings. By employing these techniques in a complementary fashion, researchers can confidently map the sphingolipid interactome, paving the way for novel therapeutic interventions in diseases where these pathways are dysregulated.

References

A Comparative Guide to Photoactivatable Lipid Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, photoactivatable lipid probes are invaluable tools for dissecting the intricate roles of lipids in cellular processes. These molecular tools offer precise spatiotemporal control, allowing for the investigation of lipid trafficking, lipid-protein interactions, and signaling cascades with unprecedented detail. This guide provides a comparative analysis of different photoactivatable lipid probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

This guide delves into two primary categories of photoactivatable lipid probes: photoaffinity labeling probes and caged lipid probes. Photoaffinity labeling probes are designed to covalently crosslink to interacting molecules upon photoactivation, enabling the identification of binding partners. Caged lipid probes, on the other hand, contain a photolabile protecting group that renders the lipid biologically inactive until a flash of light releases the active lipid, allowing for the acute and localized perturbation of signaling pathways.

I. Comparative Analysis of Photoactivatable Moieties

The choice of the photoactivatable group is critical as it dictates the probe's activation wavelength, reactivity, and potential for off-target effects. The most common photoactivatable moieties used in lipid probes are aryl azides, benzophenones, and diazirines.

Photoreactive GroupTypical Activation Wavelength (nm)Reactive IntermediateKey CharacteristicsAdvantagesDisadvantages
Aryl Azide 260-320NitreneReacts with nucleophiles and inserts into C-H and N-H bonds.Relatively small size.Shorter wavelength activation can cause photodamage to cells. Potential for rearrangement to less reactive species.
Benzophenone 350-360Triplet DiradicalAbstracts hydrogen atoms, primarily from C-H bonds.Chemically stable and less prone to intramolecular reactions. Can be repeatedly excited. Quantitative quantum yields of intersystem crossing.Bulky, which can perturb biological interactions. Requires longer irradiation times, increasing the risk of nonspecific labeling and photodamage.
Diazirine ~350-370CarbeneHighly reactive and inserts into a wide range of bonds, including C-H, N-H, and O-H.Small size, minimizing perturbation. Rapid and irreversible reaction upon photoactivation, reducing non-specific labeling. Higher cross-linking efficiency compared to benzophenones.Can be less stable than benzophenones.

II. Comparison of Commercially Available Photoactivatable Lipid Probes

Probe Name/TypeLipid ClassPhotoactivatable GroupExcitation/Activation Wavelength (nm)Reported Quantum Yield (Φ)Key Applications
pac-Fatty Acid (e.g., pac-Palmitic Acid) Fatty AcidDiazirine~365Not consistently reportedStudying fatty acid metabolism and protein acylation.
PhotoClick Cholesterol SterolDiazirine~365Not consistently reportedInvestigating cholesterol-protein interactions and membrane organization.[1]
16:0-pacFA PC PhospholipidDiazirine~365Not consistently reportedAnalyzing protein-lipid interactions in membranes.
Caged-PI(4,5)P₂ PhosphoinositideNitroveratryl~350-400~0.01 - 0.1Spatiotemporal control of phosphoinositide signaling.
NPE-caged-PA Phosphatidic Acid2-nitrophenylethylUV0.096[2]Inducing localized phosphatidic acid signaling.[2]

III. Experimental Protocols

A. Identification of Protein Interactors using Photoaffinity Labeling and Mass Spectrometry

This protocol outlines a general workflow for identifying the binding partners of a lipid of interest using a diazirine-based photoactivatable and clickable lipid probe.[3][4][5][6]

1. Cell Culture and Probe Incubation:

  • Culture cells of interest to the desired confluency.
  • Incubate the cells with the photoactivatable lipid probe (e.g., pac-fatty acid, PhotoClick Cholesterol) at an optimized concentration and for a sufficient time to allow for incorporation into cellular membranes and interaction with binding partners.

2. Photo-crosslinking:

  • Wash the cells to remove excess probe.
  • Irradiate the cells with UV light at the appropriate wavelength (e.g., 365 nm for diazirines) for a short duration (typically 1-5 minutes) on ice to induce covalent crosslinking between the lipid probe and interacting proteins.

3. Cell Lysis and Click Chemistry:

  • Lyse the cells and harvest the protein lysate.
  • Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle on the lipid probe.

4. Enrichment of Labeled Proteins:

  • If a biotin (B1667282) tag was used, enrich the biotinylated protein-lipid complexes using streptavidin-coated beads.
  • Wash the beads extensively to remove non-specifically bound proteins.

5. Mass Spectrometry Analysis:

  • Elute the enriched proteins from the beads.
  • Perform in-solution or on-bead tryptic digestion of the proteins.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were crosslinked to the lipid probe.

6. Data Analysis:

  • Use proteomics software to search the MS/MS data against a protein database to identify the proteins.
  • Compare the results from the photo-crosslinked sample with control samples (e.g., no UV irradiation, no probe) to identify specific interactors.

B. Investigating Cellular Signaling using Caged Lipids

This protocol describes a general method for studying the downstream effects of a signaling lipid using a caged version of that lipid.[7]

1. Cell Preparation and Loading of Caged Lipid:

  • Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
  • Load the cells with the caged lipid probe (e.g., caged-diacylglycerol, caged-IP₃) by incubation. The concentration and loading time should be optimized to ensure sufficient intracellular concentration without causing toxicity.
  • In a parallel set of experiments, load cells with a fluorescent biosensor for the expected downstream signaling event (e.g., a PKC translocation reporter for DAG signaling, or a calcium indicator for IP₃ signaling).

2. Live Cell Imaging Setup:

  • Mount the dish on a fluorescence microscope equipped for live-cell imaging and with a UV light source for uncaging.
  • Maintain the cells at 37°C and 5% CO₂.

3. Baseline Imaging:

  • Acquire baseline fluorescence images of the biosensor before uncaging to establish the resting state of the signaling pathway.

4. Photo-uncaging:

  • Use a focused UV laser or a UV flash lamp to illuminate a specific region of interest (ROI) within a cell or a group of cells. This will photolyze the caging group and release the active lipid in a spatially and temporally controlled manner.

5. Post-uncaging Imaging:

  • Immediately after uncaging, acquire a time-lapse series of fluorescence images of the biosensor to monitor the activation of the downstream signaling pathway. For example, observe the translocation of a fluorescently tagged PKC from the cytosol to the plasma membrane in response to uncaged diacylglycerol, or an increase in intracellular calcium in response to uncaged IP₃.

6. Data Analysis:

  • Quantify the changes in fluorescence intensity or localization of the biosensor over time in the uncaged region and compare it to non-illuminated control regions.
  • This analysis will provide information on the kinetics and spatial dynamics of the signaling event triggered by the released lipid.

IV. Visualization of Signaling Pathways and Experimental Workflows

A. Sphingolipid Metabolism Signaling Pathway

Sphingolipid_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Dihydroceramide Dihydroceramide Ceramide_ER Ceramide Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide_Golgi SMase Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide_Golgi GBA Sphingosine Sphingosine Sphingosine->Ceramide_ER CerS Sphingosine-1-P Sphingosine-1-Phosphate

B. Experimental Workflow for Identifying Lipid-Protein Interactions

PAL_Workflow cluster_Cell In-Cell Steps cluster_Biochem Biochemical Steps cluster_Analysis Analysis A Incubate cells with photoactivatable lipid probe B UV Irradiation (Photo-crosslinking) A->B C Cell Lysis B->C D Click Chemistry (e.g., Biotinylation) C->D E Affinity Purification (e.g., Streptavidin beads) D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

C. Diacylglycerol (DAG) Signaling Pathway leading to PKC Activation

DAG_PKC_Pathway cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Downstream Targets Downstream Targets PKC_active->Downstream Targets phosphorylates Ligand Ligand Ligand->GPCR IP3R IP3 Receptor IP3->IP3R binds PKC_inactive->PKC_active Ca_release Ca2+ Release IP3R->Ca_release Ca_release->PKC_inactive co-activates

References

A Researcher's Guide to Chemical Probes for Unraveling Sphingolipid Biology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of chemical tools for the study of sphingolipid metabolism and signaling, designed for researchers, scientists, and drug development professionals.

Sphingolipids, a complex class of lipids, are no longer viewed as mere structural components of cell membranes. They are now recognized as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. To dissect the intricate roles of these lipids, a diverse arsenal (B13267) of chemical probes has been developed. This guide provides a comparative overview of these tools, presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways to aid researchers in selecting the most appropriate probes for their specific research questions.

Small Molecule Inhibitors: Modulating the Sphingolipidome

Small molecule inhibitors that target the enzymes of sphingolipid metabolism are invaluable tools for studying the functional consequences of altering the levels of specific sphingolipid species. These inhibitors allow for the acute and often reversible manipulation of the sphingolipidome, providing insights into the dynamic roles of these lipids in cellular signaling.

Below is a comparison of commonly used inhibitors for key enzymes in the sphingolipid metabolic pathway.

Target EnzymeInhibitorType of InhibitionKi/IC50Cell-Based EC50Key Applications
Serine Palmitoyltransferase (SPT) Myriocin (ISP-1)Non-competitiveIC50: 0.58 µM (rat liver microsomes)10-100 nMBlocking de novo sphingolipid synthesis
L-cycloserineCompetitive with L-serineKi: ~30 µM1-10 mMInvestigating the role of de novo synthesis
Ceramide Synthase (CerS) Fumonisin B1Competitive with sphinganineIC50: 50-200 nM (for different CerS isoforms)1-50 µMGeneral inhibitor of CerS activity
Dihydroceramide (B1258172) Desaturase (DES1) Fenretinide (4-HPR)CompetitiveKi: 8.28 µM (rat liver microsomes)IC50: 2.32 µMInducing dihydroceramide accumulation
GT11Irreversible-~1 µMPotent and specific DES1 inhibition
Acid Sphingomyelinase (aSMase) AmitriptylineFunctional inhibitorIC50: 1-5 µM5-20 µMStudying lysosomal ceramide production
Neutral Sphingomyelinase (nSMase) GW4869Non-competitiveKi: 1.6 µM10 µMInvestigating non-lysosomal ceramide generation
Glucosylceramide Synthase (GCS) PDMPCompetitive with ceramideIC50: ~10 µM10-50 µMBlocking glycosphingolipid synthesis
EliglustatCompetitiveKi: 10-20 nM-Therapeutic agent for Gaucher disease
Sphingosine (B13886) Kinase 1 (SphK1) SKI-IICompetitive with sphingosineKi: 5.8 µM10-20 µMInhibiting S1P production
PF-543Competitive with sphingosineKi: 3.6 nM2 nMPotent and selective SphK1 inhibition
Acid Ceramidase (AC) CarmofurIrreversibleIC50: ~1 µM5-20 µMInducing ceramide accumulation
B13ReversibleKi: 100 nM1 µMPotent and specific AC inhibitor

Fluorescent Sphingolipid Analogs: Visualizing Lipid Trafficking and Localization

Fluorescently labeled sphingolipids are indispensable for visualizing their subcellular localization and tracking their movement through various cellular compartments. These probes typically consist of a sphingolipid backbone attached to a fluorescent dye, such as nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY).

Probe TypeFluorophoreKey FeaturesCommon ApplicationsLimitations
NBD-labeled Sphingolipids NBDEnvironment-sensitive fluorescenceVisualizing Golgi apparatus, endocytic pathwaysBulky fluorophore can alter lipid behavior
BODIPY-labeled Sphingolipids BODIPYBright and photostableLive-cell imaging of lipid transportCan form excimers at high concentrations
Protein-based Probes Fused to GFP, mCherry, etc.High specificity for target lipidVisualizing endogenous lipid pools (e.g., SM with Lysenin or EQ-SM)Can be influenced by protein expression levels

Metabolic Labeling Probes: Tracing Sphingolipid Flux

To study the dynamics of sphingolipid metabolism, researchers often employ metabolic labeling strategies using sphingolipid precursors tagged with isotopes or bioorthogonal handles (e.g., "clickable" alkynes or azides). These probes are incorporated into cellular sphingolipids through endogenous metabolic pathways, allowing for the subsequent detection and analysis of newly synthesized species.

Probe TypeLabelDetection MethodAdvantagesDisadvantages
Isotopically Labeled Precursors e.g., ¹³C, ¹⁵N, ²HMass SpectrometryMinimal perturbation to lipid structureRequires specialized equipment and data analysis
Clickable Sphingolipid Analogs Alkyne or Azide (B81097)Click chemistry with fluorescent or affinity tagsHigh sensitivity and specificity for visualization and pulldownPotential for steric hindrance from the tag
Photoactivatable Probes Caged groupLight-induced uncagingSpatiotemporal control of probe activationPotential for off-target effects of UV light

Key Signaling and Metabolic Pathways

The intricate network of sphingolipid metabolism and signaling can be visualized to better understand the points of intervention for the chemical probes described above.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Lysosome Lysosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT (Myriocin) Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Fumonisin B1) Ceramide Ceramide Dihydroceramide->Ceramide DES1 (Fenretinide) Sphingomyelin (B164518) Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS (PDMP) Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide-1-P Ceramide-1-P Ceramide->Ceramide-1-P CerK Sphingosine->Ceramide CerS Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SphK1 (SKI-II) Ceramide_L Ceramide Ceramide_L->Sphingosine AC (Carmofur) Sphingomyelin_L Sphingomyelin Sphingomyelin_L->Ceramide_L aSMase (Amitriptyline)

Figure 1: Overview of Sphingolipid Metabolism and Key Enzyme Inhibitors. This diagram illustrates the major pathways of sphingolipid metabolism, including de novo synthesis, sphingomyelin and glucosylceramide synthesis, and the generation of key signaling molecules like ceramide and sphingosine-1-phosphate. Important enzymes and representative inhibitors (in parentheses) are highlighted at key regulatory points.

Experimental Protocols

To facilitate the practical application of these chemical probes, detailed methodologies for key experiments are provided below.

In Vitro Enzyme Inhibition Assay (Example: Sphingosine Kinase 1)

Objective: To determine the inhibitory potency (IC50) of a compound against SphK1.

Materials:

  • Recombinant human SphK1

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • SphK1 assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • Test inhibitor

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microfuge tube, combine the SphK1 assay buffer, recombinant SphK1 enzyme, and the test inhibitor (or DMSO as a vehicle control). Pre-incubate for 15 minutes at 37°C.

  • Prepare the substrate mixture by dissolving sphingosine in the assay buffer.

  • Initiate the reaction by adding [γ-³²P]ATP and the sphingosine substrate mixture to the enzyme/inhibitor mixture.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a chloroform/methanol/HCl (100:200:1, v/v/v) solution.

  • Vortex and centrifuge to separate the phases.

  • Transfer the lower organic phase containing the radiolabeled sphingosine-1-phosphate to a new tube and evaporate the solvent.

  • Resuspend the lipid in a small volume of chloroform/methanol (1:1, v/v) and spot onto a silica (B1680970) TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water, 60:30:8:4, v/v/v/v).

  • Visualize the radiolabeled product by autoradiography and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Enzyme_Inhibition_Workflow A Prepare inhibitor dilutions B Pre-incubate enzyme and inhibitor A->B C Initiate reaction with [γ-³²P]ATP and sphingosine B->C D Incubate at 37°C C->D E Stop reaction and extract lipids D->E F Separate lipids by TLC E->F G Quantify radioactivity F->G H Calculate IC50 G->H

Figure 2: Workflow for an in vitro enzyme inhibition assay. This diagram outlines the key steps involved in determining the inhibitory potency of a compound against a target enzyme, using a radioactivity-based assay as an example.

Live-Cell Imaging of Sphingolipid Trafficking with Fluorescent Analogs

Objective: To visualize the trafficking of a fluorescent ceramide analog from the endoplasmic reticulum (ER) to the Golgi apparatus.

Materials:

  • Mammalian cells (e.g., HeLa, COS-7) grown on glass-bottom dishes

  • BODIPY-FL-C5-ceramide complexed to BSA

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and 25 mM HEPES)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

  • Prepare a working solution of BODIPY-FL-C5-ceramide-BSA in imaging medium (e.g., 5 µM).

  • To label the ER, incubate the cells with the fluorescent ceramide analog for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane but prevents its internalization.

  • Wash the cells three times with ice-cold imaging medium to remove excess probe.

  • Place the dish on the confocal microscope stage pre-warmed to 37°C.

  • Acquire an initial image to visualize the plasma membrane and ER labeling.

  • To initiate trafficking, warm the cells to 37°C and acquire time-lapse images every 1-2 minutes for 30-60 minutes.

  • Observe the transport of the fluorescent ceramide from the ER to the perinuclear Golgi region.

  • Analyze the images to quantify the fluorescence intensity in the Golgi region over time.

Live_Cell_Imaging_Workflow A Plate cells on glass-bottom dish B Label cells with fluorescent ceramide at 4°C A->B C Wash to remove excess probe B->C D Mount on pre-warmed confocal microscope C->D E Acquire initial image (t=0) D->E F Warm to 37°C and start time-lapse imaging E->F G Observe trafficking to Golgi F->G H Analyze image series G->H

Figure 3: Workflow for live-cell imaging of sphingolipid trafficking. This diagram illustrates the general procedure for labeling cells with a fluorescent sphingolipid analog and visualizing its transport through the secretory pathway using confocal microscopy.

Metabolic Labeling of Sphingolipids with Click Chemistry

Objective: To label and visualize newly synthesized sphingolipids in cultured cells using a clickable sphingosine analog.

Materials:

  • Cultured cells

  • Clickable sphingosine analog (e.g., alkyne-modified sphingosine)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 azide)

  • Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate (B8700270), and a copper ligand like TBTA)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Incubate cultured cells with the clickable sphingosine analog for a desired period (e.g., 1-4 hours) to allow for metabolic incorporation.

  • Wash the cells with PBS to remove unincorporated probe.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells with PBS.

  • Prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, and sodium ascorbate in the reaction buffer.

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Wash the cells extensively with PBS.

  • Mount the coverslips on microscope slides with an antifade mounting medium.

  • Visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Click_Chemistry_Workflow A Incubate cells with clickable sphingosine B Fix and permeabilize cells A->B C Perform click reaction with fluorescent azide B->C D Wash to remove excess reagents C->D E Visualize labeled sphingolipids by fluorescence microscopy D->E

Figure 4: Workflow for metabolic labeling with click chemistry. This diagram shows the main steps for labeling newly synthesized sphingolipids in cells using a bioorthogonal clickable analog followed by fluorescent detection.

This guide provides a foundational overview of the chemical probes available for studying sphingolipid biology. The selection of a particular probe will depend on the specific biological question being addressed. By combining the use of these powerful chemical tools with modern analytical and imaging techniques, researchers can continue to unravel the complex and vital roles of sphingolipids in health and disease.

A Head-to-Head Comparison: PhotoClick Sphingosine vs. pac-Ceramide for Investigating Sphingolipid Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling and metabolism, the choice of chemical probes is paramount. This guide provides a detailed, objective comparison of two powerful bifunctional lipid analogs: PhotoClick Sphingosine (B13886) and pac-Ceramide. By examining their distinct properties, experimental performance, and applications, this guide aims to equip researchers with the knowledge to select the optimal tool for their specific scientific questions.

At their core, both PhotoClick Sphingosine and pac-Ceramide are ingeniously designed molecules that combine two key features: a photoactivatable diazirine group and a clickable alkyne moiety.[1][2] This dual functionality allows for a two-step experimental approach. First, upon UV irradiation, the diazirine group forms a highly reactive carbene that covalently crosslinks the lipid analog to nearby interacting molecules, primarily proteins.[2][3] Second, the alkyne handle enables the subsequent attachment of a reporter tag, such as a fluorophore or biotin, via a highly specific and efficient "click" reaction.[1] This powerful combination facilitates the identification and visualization of lipid-protein interactions and the tracking of lipid metabolism within the cellular environment.

The fundamental difference between these two probes lies in their chemical identity and, consequently, their point of entry into the sphingolipid metabolic network. This compound is an analog of sphingosine, the backbone of all sphingolipids, while pac-Ceramide mimics ceramide, a central hub in sphingolipid metabolism.[4] This distinction dictates their metabolic fate and the specific biological questions they are best suited to address.

Comparative Analysis: Key Features and Performance

While direct, side-by-side quantitative comparisons in a single study are limited in the published literature, we can synthesize available data and theoretical considerations to provide a comprehensive overview of their performance characteristics.

FeatureThis compoundpac-Ceramide
Chemical Identity Sphingosine analogCeramide analog
Metabolic Entry Point Enters the sphingolipid pathway at the level of sphingosine. Can be metabolized to ceramide and more complex sphingolipids.[1][5]Enters the sphingolipid pathway at the level of ceramide. Can be metabolized to sphingomyelin, glycosphingolipids, or broken down to sphingosine.
Primary Applications Studying sphingosine-protein interactions, tracking the "de novo" and "salvage" pathways of sphingolipid synthesis, and identifying targets of sphingosine-related signaling.[2][5]Investigating ceramide-protein interactions, studying ceramide trafficking and its role in signaling platforms (e.g., lipid rafts), and identifying ceramide-binding proteins involved in apoptosis and other cellular processes.[3][4]
Potential for Metabolic Alteration As a precursor, its metabolic conversion to other sphingolipids can lead to labeling of a broader range of interacting proteins throughout the pathway. This can be an advantage for pathway analysis but a disadvantage if specificity for sphingosine interactors is desired.As a central metabolic hub, its interactions are more focused on ceramide-specific binding partners. However, its breakdown can lead to the formation of sphingosine, potentially labeling sphingosine-interacting proteins as well.
Reported Cell Permeability Readily enters cells.[5]Can be introduced to cells directly or generated intracellularly from precursors like pac-sphingosine. Short-chain versions (e.g., pac-C7-Cer) have been developed to improve cell permeability.[4]

Experimental Considerations and Potential Artifacts

When employing these powerful tools, it is crucial to be aware of potential experimental artifacts and to incorporate appropriate controls.

ConsiderationThis compoundpac-Ceramide
Metabolic Conversion The conversion to pac-ceramide and other sphingolipids is a key feature but must be considered when interpreting results. Inhibition of ceramide synthase (e.g., with Fumonisin B1) can help dissect sphingosine-specific interactions.[6]Breakdown by ceramidases to sphingosine can occur. The use of ceramidase inhibitors may be necessary to focus on ceramide-specific interactions.
Off-Target Labeling The highly reactive carbene generated upon photoactivation can potentially label non-specific bystanders. Competition experiments with an excess of the corresponding natural lipid (sphingosine or ceramide) are essential to demonstrate the specificity of the interactions.Similar to this compound, non-specific labeling is a possibility. Competition experiments with unlabeled ceramide are a critical control.[3]
Cellular Toxicity High concentrations of sphingosine analogs can be cytotoxic.[7] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental duration.Ceramide is a pro-apoptotic lipid, and introducing high levels of pac-ceramide can induce cell death, confounding the interpretation of results. Careful dose-response and viability assays are necessary.
Probe Localization The distribution of the probe within the cell should be carefully characterized, as it may not perfectly mimic the endogenous lipid. Co-localization studies with known organelle markers are recommended.The subcellular localization of pac-ceramide should be assessed to ensure it reaches the desired compartments for studying specific ceramide pools.

Experimental Protocols

The following are generalized protocols for photoaffinity labeling and click chemistry that can be adapted for both this compound and pac-Ceramide. Optimization for specific cell types and experimental goals is highly recommended.

I. Photoaffinity Labeling of Interacting Proteins
  • Cell Culture and Probe Incubation:

    • Plate cells to the desired confluency.

    • Prepare a stock solution of this compound or pac-Ceramide in an appropriate solvent (e.g., ethanol).

    • Dilute the stock solution in serum-free or low-serum media to the final working concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C to allow for probe incorporation into cellular membranes and metabolic pathways.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Place the cells on ice and irradiate with UV light (typically 350-365 nm) for a specified duration (e.g., 10-20 minutes). The distance from the UV source and the irradiation time should be optimized to maximize crosslinking while minimizing cell damage.

  • Cell Lysis and Protein Extraction:

    • After UV irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein-lipid complexes.

II. Click Chemistry for Visualization or Affinity Purification
  • Preparation of Click Reaction Cocktail:

    • Prepare a fresh click reaction cocktail containing:

      • A fluorescently tagged or biotinylated azide (B81097) (e.g., Alexa Fluor 488 azide or biotin-azide).

      • A copper(I) source (e.g., copper(II) sulfate).

      • A reducing agent to convert Cu(II) to Cu(I) (e.g., sodium ascorbate).

      • A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

  • Click Reaction:

    • Add the click reaction cocktail to the protein lysate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Downstream Analysis:

    • For Visualization: The fluorescently labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning.

    • For Affinity Purification: Biotinylated protein complexes can be captured using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry.

Signaling and Metabolic Pathways

To provide a conceptual framework for the application of these probes, the following diagrams illustrate the central roles of sphingosine and ceramide in sphingolipid metabolism and signaling.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids GCS Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Complex_Sphingolipids Complex Sphingolipids (Degradation) Complex_Sphingolipids->Sphingosine Lysosomal Hydrolases PhotoClick_Sph This compound PhotoClick_Sph->Sphingosine pac_Cer pac-Ceramide pac_Cer->Ceramide

Figure 1. Simplified overview of sphingolipid metabolism, indicating the entry points of this compound and pac-Ceramide.

Ceramide_Signaling Stress_Stimuli Stress Stimuli (e.g., UV, Chemotherapy) Ceramide Ceramide Stress_Stimuli->Ceramide PP2A PP2A Ceramide->PP2A Caspases Caspases Ceramide->Caspases Akt Akt (Pro-survival) PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis Caspases->Apoptosis pac_Cer pac-Ceramide pac_Cer->Ceramide Probes

Figure 2. A simplified ceramide-mediated apoptosis signaling pathway that can be investigated using pac-Ceramide.

Experimental_Workflow Cell_Incubation 1. Incubate cells with This compound or pac-Ceramide UV_Crosslinking 2. UV Crosslinking (365 nm) Cell_Incubation->UV_Crosslinking Lysis 3. Cell Lysis UV_Crosslinking->Lysis Click_Chemistry 4. Click Chemistry with Reporter-Azide Lysis->Click_Chemistry Visualization 5a. SDS-PAGE & In-gel Fluorescence Click_Chemistry->Visualization Purification 5b. Affinity Purification (Streptavidin beads) Click_Chemistry->Purification Mass_Spec 6. Mass Spectrometry (Protein ID) Purification->Mass_Spec

Figure 3. General experimental workflow for identifying lipid-protein interactions using this compound or pac-Ceramide.

Conclusion: Making the Right Choice

The selection between this compound and pac-Ceramide should be driven by the specific biological question at hand.

  • Choose this compound when the primary goal is to understand the roles of sphingosine itself, to track the overall flux through the sphingolipid metabolic pathway, or to identify proteins that interact with sphingosine and its downstream metabolites. It is an excellent tool for a broader, pathway-level analysis.

  • Choose pac-Ceramide for a more focused investigation of ceramide's functions. It is the ideal probe for identifying ceramide-specific binding partners, studying the dynamics of ceramide-rich membrane domains, and dissecting the role of ceramide in specific signaling events like apoptosis.

Ultimately, both this compound and pac-Ceramide are invaluable additions to the researcher's toolkit. A comprehensive understanding of their distinct characteristics, coupled with carefully designed experiments and appropriate controls, will undoubtedly continue to illuminate the intricate and vital roles of sphingolipids in health and disease.

References

Illuminating the Sphingolipidome: A Comparative Guide to PhotoClick Sphingosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of investigative tools is paramount. This guide provides a comprehensive comparison of PhotoClick Sphingosine (B13886), a powerful bifunctional probe, with alternative methods for studying sphingolipid metabolism, trafficking, and protein interactions. We present supporting data, detailed experimental protocols, and clear visual representations of the underlying biological pathways and workflows to aid in the selection of the most appropriate technique for your research needs.

Probing the Enigmatic World of Sphingolipids

Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, from cancer to neurodegenerative disorders. Understanding the intricate interactions of these lipids with proteins and their dynamic localization within the cell is key to unraveling their physiological and pathological roles. PhotoClick Sphingosine has emerged as a valuable tool in this endeavor, offering a unique combination of photo-crosslinking and bioorthogonal labeling capabilities[1][2].

This compound: A Dual-Action Probe

This compound (pacSph) is a chemically engineered analog of sphingosine that incorporates two key functionalities: a photoactivatable diazirine ring and a terminal alkyne group[3][4]. The diazirine group, upon exposure to UV light, forms a reactive carbene that covalently crosslinks to nearby interacting molecules, permanently capturing even transient lipid-protein interactions. The alkyne handle allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and efficient "click" reaction. This dual functionality enables both the visualization and the proteomic identification of sphingolipid-binding proteins in their native cellular environment[3][4].

Performance Comparison: this compound vs. The Field

While direct, side-by-side comparative studies are limited, an objective assessment of this compound's performance can be made by analyzing data from various publications and comparing it with alternative methodologies.

FeatureThis compound (pacSph)Trifunctional Sphingolipidspac-C7-CeramideFluorescently Labeled SphingolipidsRadioactively Labeled Sphingolipids
Principle of Detection Photo-crosslinking & Click ChemistryPhoto-crosslinking, Click Chemistry & PhotocagePhoto-crosslinking & Click ChemistryDirect FluorescenceRadioactivity
Identified Protein Hits >180 novel sphingolipid-binding proteins in a single study[3]Significant differences in captured proteins between sphingosine and sphinganine (B43673) probes[5][6]Identified TRAMs and other ER/Golgi-enriched proteins[7]Limited to visualization; no proteomic identificationHistorically used, but less common now for proteomics
Interaction Type Direct, covalent capture of proximal interactorsDirect, covalent capture with temporal controlDirect, covalent capture of ceramide interactorsIndirect, based on colocalizationIndirect, based on co-purification
Live Cell Compatibility Yes[3]Yes, with temporal control via uncaging[5]Yes[7]Yes[8][9][10]Yes, but with safety and disposal considerations
Temporal Resolution Milliseconds to minutes (UV exposure)High (light-induced uncaging)Milliseconds to minutes (UV exposure)Real-time imagingPoor
Spatial Resolution High, at the site of UV activationHigh, at the site of uncagingHigh, at the site of UV activationDiffraction-limitedPoor (autoradiography)
Key Advantages Broad applicability, high number of identified interactors, commercially available.Precise temporal control of probe activation.Specificity for ceramide-binding proteins.Simple workflow for visualization.High sensitivity.
Key Limitations Potential for UV-induced cell damage, requires specialized equipment.Complex synthesis, potential for off-target effects of the photocage.More specific to ceramide metabolism, may not capture all sphingolipid interactions.Bulky fluorescent tags can alter lipid metabolism and localization[11].Safety concerns, low resolution, indirect interaction data.

Experimental Protocols

A. General Workflow for this compound-Based Protein Profiling

This protocol outlines the key steps for identifying sphingolipid-binding proteins using this compound, based on the foundational work by Haberkant et al. (2016)[3][4].

G cluster_0 Cell Culture & Labeling cluster_1 Photo-Crosslinking cluster_2 Cell Lysis & Protein Extraction cluster_3 Click Chemistry & Enrichment cluster_4 Proteomic Analysis A 1. Seed and culture cells (e.g., SGPL1-/- MEFs) B 2. Incubate cells with This compound A->B C 3. Irradiate cells with UV light (e.g., 365 nm) to induce crosslinking B->C D 4. Lyse cells and solubilize proteins C->D E 5. Perform click reaction with biotin-azide to tag crosslinked complexes D->E F 6. Enrich biotinylated proteins using streptavidin beads E->F G 7. On-bead digestion of enriched proteins F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Identify and quantify sphingolipid-binding proteins H->I

Fig 1. Experimental workflow for proteomic profiling.

1. Cell Culture and Labeling:

  • Culture sphingosine-1-phosphate lyase deficient (SGPL1-/-) cells to prevent the degradation of this compound[3][11].

  • Incubate the cells with an optimized concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 4 hours) to allow for its incorporation into cellular membranes and metabolism into other sphingolipids[4].

2. Photo-Crosslinking:

  • Wash the cells to remove excess probe.

  • Irradiate the cells with UV light (e.g., 365 nm) on ice for a defined period (e.g., 15 minutes) to induce covalent crosslinking of the diazirine group to interacting proteins[4][7].

3. Cell Lysis and Protein Extraction:

  • Lyse the cells using a suitable lysis buffer containing detergents to solubilize membrane proteins.

4. Click Chemistry and Enrichment:

  • Perform a copper-catalyzed or copper-free click reaction by adding an azide-functionalized reporter tag (e.g., biotin-azide) to the cell lysate. This will covalently link the reporter tag to the alkyne group of the crosslinked this compound[4].

  • Enrich the biotinylated protein-lipid complexes using streptavidin-coated beads[5][6].

5. Proteomic Analysis:

  • Perform on-bead enzymatic digestion (e.g., with trypsin) of the enriched proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12][13].

  • Identify and quantify the enriched proteins using bioinformatics software, comparing against a control sample that was not exposed to UV light or the this compound probe.

B. Protocol for Visualization of Sphingolipid Trafficking

This protocol details the steps for visualizing the subcellular localization of this compound and its metabolites.

1. Cell Labeling:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Incubate cells with a lower concentration of this compound (e.g., 0.5-5 µM) for a shorter duration (e.g., 30 minutes) for pulse-labeling experiments[11].

  • For pulse-chase experiments, wash out the probe and incubate the cells in fresh media for varying chase periods.

2. Fixation and Permeabilization:

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a mild detergent (e.g., 0.1% Triton X-100) to allow entry of the click chemistry reagents.

3. Click Reaction for Fluorescence Labeling:

  • Perform a click reaction with an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide) to fluorescently label the this compound-containing lipids.

4. Imaging:

  • Mount the coverslips and image the cells using a fluorescence or confocal microscope.

  • Co-staining with organelle-specific markers can be performed to determine the subcellular localization of the sphingolipid probe.

Sphingolipid Signaling Pathways

The following diagrams illustrate key sphingolipid metabolic and signaling pathways that can be investigated using this compound.

G cluster_0 De Novo Synthesis & Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT DHS Dihydrosphingosine CerS CerS DHS->CerS DHCer Dihydroceramide DES DES DHCer->DES Cer Ceramide ComplexSL Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Cer->ComplexSL CDase CDase Cer->CDase Sph Sphingosine (this compound enters here) Sph->CerS Lysosome Lysosomal Degradation ComplexSL->Lysosome Lysosome->Sph SPT->DHS CerS->DHCer DES->Cer CDase->Sph

Fig 2. Sphingolipid Metabolism.

This compound, as an analog of sphingosine, can enter the salvage pathway to be acylated by ceramide synthases (CerS) to form PhotoClick-Ceramide, which can then be further metabolized into more complex sphingolipids[14][15]. This allows for the study of the enzymes and trafficking pathways involved in these processes.

G cluster_0 Sphingosine-1-Phosphate Signaling Sph Sphingosine (or this compound) SphK SphK1/2 Sph->SphK S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR S1P_Lyase S1P Lyase S1P->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase Downstream Downstream Signaling (e.g., Ca2+, Rac, Akt, ERK) S1PR->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response SphK->S1P Degradation Degradation S1P_Lyase->Degradation S1P_Phosphatase->Sph

Fig 3. S1P signaling pathway.

This compound can be phosphorylated by sphingosine kinases (SphK1/2) to form PhotoClick-S1P[16][17][18][19][20]. This allows for the investigation of S1P-mediated inside-out signaling through its G protein-coupled receptors (S1PRs) and the identification of proteins that interact with S1P.

Conclusion

This compound represents a significant advancement in the toolset available for sphingolipid research. Its ability to covalently capture and subsequently identify interacting proteins in a cellular context provides a powerful approach to unraveling the complex biology of these essential lipids. While alternative methods each have their specific strengths, this compound offers a unique combination of versatility, high-throughput potential, and in-cell applicability. By carefully considering the specific research question and the inherent advantages and limitations of each technique, investigators can choose the most appropriate method to illuminate the multifaceted roles of sphingolipids in health and disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for the safe and compliant disposal of PhotoClick Sphingosine (B13886), a crucial photoreactive and clickable analog of sphingosine used in advanced cellular research.[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Understanding the Hazards

Before handling and disposing of PhotoClick Sphingosine, it is critical to be aware of its potential hazards as identified in its Safety Data Sheet (SDS).[4] The primary hazards include:

  • Flammable Solid: this compound is classified as a flammable solid, which requires specific precautions to prevent ignition.[4]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[4]

  • Incompletely Characterized Properties: The chemical, physical, and toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled as a potentially hazardous substance.

II. Personal Protective Equipment (PPE) and Handling Precautions

To mitigate risks during handling and disposal, all personnel must use appropriate Personal Protective Equipment (PPE) and adhere to safe handling procedures.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Personal Protective Equipment:

    • Eye Protection: Wear safety goggles with side shields.[4]

    • Hand Protection: Use protective gloves resistant to chemicals.[4]

    • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[4]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be worn.[4]

III. Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations.[4] The following steps provide a clear operational plan for its disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal.

  • Solid Waste:

    • Place unused or expired this compound powder, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated hazardous solid waste container.

  • Liquid Waste:

    • If this compound is in a solution (commonly ethanol), this waste stream should be collected in a designated hazardous liquid waste container for flammable organic solvents.[1]

    • Aqueous solutions from experimental procedures containing this compound should be collected separately in a designated aqueous hazardous waste container.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use only chemically compatible and properly sealed containers for waste collection. For liquid waste, ensure the container is vented if there is a possibility of gas generation, though this is not specifically indicated for this compound.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 1823021-14-2.[4][5]

    • The specific hazards (e.g., "Flammable," "Irritant").

    • The approximate concentration and volume of the waste.

    • The date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, open flames, and direct sunlight.[4]

  • Ensure that incompatible waste types are not stored together.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not pour any this compound waste down the drain or dispose of it in the regular trash.[6]

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

  • Spill Response:

    • Evacuate personnel from the immediate area.[4]

    • Wear the appropriate PPE before attempting to clean the spill.[4]

    • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., diatomite, universal binders).[4]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place all contaminated materials into a labeled hazardous waste container.[4]

    • Decontaminate the spill area with alcohol and then wash thoroughly.[4]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

V. Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueReference
CAS Number 1823021-14-2[4]
Molecular Formula C₁₉H₃₃N₃O₂[4][5]
Molecular Weight 335.48 g/mol [4][5]
Appearance Solid (powder) or solution in ethanol[1]
Storage Temperature -20°C[4]
Stability Stable for at least 1-2 years at -20°C[1][7]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Figure 1: this compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal GenerateWaste Generate this compound Waste IsSolid Solid Waste? GenerateWaste->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Place in Labeled Hazardous Solid Waste Container IsSolid->SolidWaste Yes IsSharp Contaminated Sharps? IsLiquid->IsSharp No LiquidWaste Place in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidWaste Yes SharpWaste Place in Labeled Sharps Container IsSharp->SharpWaste Yes StoreWaste Store in Designated Waste Accumulation Area IsSharp->StoreWaste No SolidWaste->StoreWaste LiquidWaste->StoreWaste SharpWaste->StoreWaste EHSPickup Arrange for EHS Pickup StoreWaste->EHSPickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling PhotoClick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical probes like PhotoClick Sphingosine (B13886). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build confidence in handling this valuable tool for studying sphingolipid metabolism.

PhotoClick Sphingosine is a photoactivatable and clickable analog of sphingosine, designed for the study of sphingolipid metabolism and their interactions with proteins.[1][2][3][4] Its unique structure, incorporating a diazirine ring for photo-crosslinking and a terminal alkyne for click chemistry, necessitates careful handling to ensure both experimental success and personal safety.[1][2]

Hazard Identification and Safety Precautions

According to safety data sheets, this compound is classified as a flammable solid that can cause skin and serious eye irritation.[5] Therefore, adherence to proper personal protective equipment (PPE) protocols is critical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and solid particulates that can cause serious eye irritation.[5]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and subsequent irritation.[5][6]
Skin and Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[6]
Respiratory Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., chemical fume hood)Avoids inhalation of dust or aerosols.[5]

Operational Protocol: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the lab until its use in experiments is crucial for safety and maintaining the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • This compound is typically shipped on wet or dry ice and should be stored at -20°C in a tightly sealed container, protected from direct sunlight and sources of ignition.[1][5][7]

  • The compound is stable for at least one to two years when stored correctly.[1][2]

Preparation of Stock and Working Solutions:

  • Warning: Handle the solid powder only in a chemical fume hood to avoid inhalation.

  • This compound is soluble in ethanol (B145695).[1] A common stock solution concentration is 6 mM in ethanol.[8]

  • To prepare a working solution, the ethanol stock is typically diluted in a suitable medium, such as DMEM with delipidated fetal bovine serum (FBS).[8]

  • For a 0.5 µM working solution, 1 µL of a 6 mM stock can be added to 12 mL of medium.[8]

  • To ensure homogeneity, the working solution should be incubated at 37°C, sonicated, and then incubated again.[8]

Experimental Workflow:

The following diagram illustrates a typical workflow for using this compound in a cell-based assay.

G Experimental Workflow for this compound cluster_prep Preparation cluster_cell Cellular Labeling cluster_analysis Downstream Analysis prep_stock Prepare 6 mM Stock Solution in Ethanol prep_work Prepare 0.5 µM Working Solution in DMEM/delipidated FBS prep_stock->prep_work wash1 Wash Cells with DMEM/delipidated FBS prep_work->wash1 incubate Incubate Cells with Working Solution (30 min, 37°C) wash1->incubate wash2 Wash Cells Three Times with DMEM/delipidated FBS incubate->wash2 chase Incubate in Normal Culture Medium (1 hr, 37°C) wash2->chase fix_perm Fixation and Permeabilization chase->fix_perm click_chem Click Chemistry with Fluorescent Azide fix_perm->click_chem microscopy Fluorescence Microscopy click_chem->microscopy

A step-by-step workflow for utilizing this compound in cellular imaging experiments.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Solid Waste: Dispose of the original container and any contaminated solid materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous waste container for flammable organic solvents. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Sphingolipid Metabolism Signaling Pathway

This compound is designed to mimic natural sphingosine and is metabolized by the cell. Understanding this pathway is key to interpreting experimental results.

G Metabolic Pathway of this compound PCS This compound (pacSph) Cer PhotoClick Ceramide PCS->Cer Ceramide Synthase Golgi Golgi Apparatus Cer->Golgi Transport SM PhotoClick Sphingomyelin PM Plasma Membrane SM->PM Vesicular Trafficking Golgi->SM Sphingomyelin Synthase

Simplified metabolic pathway of this compound within the cell.

By adhering to these safety protocols and operational guidelines, researchers can confidently and safely utilize this compound to its full potential, paving the way for new discoveries in the complex world of sphingolipid biology.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.